molecular formula C8H19NO6S2 B085372 Improsulfan CAS No. 13425-98-4

Improsulfan

Cat. No.: B085372
CAS No.: 13425-98-4
M. Wt: 289.4 g/mol
InChI Key: DBIGHPPNXATHOF-UHFFFAOYSA-N
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Description

Improsulfan is a chemical compound of interest in scientific research, particularly for its alkylating properties. As an alkylating agent, it is studied for its potential to modify DNA and other biological molecules, making it a valuable tool for investigating cellular mechanisms and responses in controlled laboratory settings. Researchers utilize this compound in vitro to explore its effects on cell proliferation, DNA damage repair pathways, and programmed cell death. Its application is strictly confined to basic research, providing insights that contribute to the broader field of experimental therapeutics. This product is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Asynchronous human lymphoma cells treated for 1 hour with increasing concentrations of 1-propanol, 3,3'-iminodi-, dimethanesulfonate (ester), hydrochloride (Yoshi 864) revealed a shouldered survival curve typical of the effects of alkylating agents and of ionizing radiation on this cell line. Yoshi 864 was unstable under the conditions of treatment, its killing effect being reduced by 50% after only 4 hours. Synchronized cells showed stage-dependent sensitivity: early-S, late-G2, and late-G1 phases were the most sensitive while mid- and late-S and early-G2 phases were relatively insensitive. Yoshi 864 induced a concentration- and incubation time-dependent delay in the transit of asynchronous cells through G2 phase, with maximum accumulation values obtained after 12 hours of incubation with 100 mug/ml. This effect was largely reversible and no further kinetic changes were noted in the progeny of treated cells. Incubation of synchronized cells for 1 hour with 100 mug/ml demonstrated a block in G2, the manifestation of which during the lifespan of the treated cell or in its immediate progeny was cell-cycle dependent. Thus, cells treated in G1, early-, and mid-S phases showed a delay in the subsequent G2 phase while cells treated in late S and in G2 manifested this effect in the G2 phase of the immediate progeny. There was no correlation between this blocking effect in G2 with cell survival assessed by colony formation. Yoshi 864, although a rather inefficient killing drug, may represent a useful chemical synchronizing agent.

CAS No.

13425-98-4

Molecular Formula

C8H19NO6S2

Molecular Weight

289.4 g/mol

IUPAC Name

3-(3-methylsulfonyloxypropylamino)propyl methanesulfonate

InChI

InChI=1S/C8H19NO6S2/c1-16(10,11)14-7-3-5-9-6-4-8-15-17(2,12)13/h9H,3-8H2,1-2H3

InChI Key

DBIGHPPNXATHOF-UHFFFAOYSA-N

SMILES

CS(=O)(=O)OCCCNCCCOS(=O)(=O)C

Canonical SMILES

CS(=O)(=O)OCCCNCCCOS(=O)(=O)C

Color/Form

Crystals

melting_point

115.5 °C
94-95 °C

Other CAS No.

13425-98-4
3458-22-8

Related CAS

32784-82-0 (tosylate)
3458-22-8 (hydrochloride)

Synonyms

3,3'-iminodi-1- propanol dimethanesulfonate
864 T
alkylating agent 864
bis(3-mesyloxypropyl)amine
dimesyloxydipropylamine tosylate
improsan
improsan hydrochloride
improsan tosylate
NSC-102627
NSC-140117
yoshi 864

Origin of Product

United States
Foundational & Exploratory

Pharmacokinetics of Improsulfan in Murine Models: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Improsulfan, widely known in preclinical literature as Yoshi-864 or NSC-102627, is a bifunctional dimethanesulfonate alkylating agent. Originally developed for its potent antineoplastic properties, it functions as a DNA crosslinker that disrupts cellular proliferation[1][2]. Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of improsulfan in murine models—specifically its absorption, distribution, metabolism, and excretion (ADME)—is critical for translating preclinical dosing regimens into viable therapeutic strategies.

This whitepaper provides an in-depth, self-validating framework for evaluating the pharmacokinetics of improsulfan in mice. By synthesizing historical efficacy data in L1210 leukemia models with modern bioanalytical workflows, this guide equips drug development professionals with the mechanistic logic and protocols required to conduct rigorous in vivo PK studies for highly reactive alkylsulfonates.

Mechanism of Action and Pharmacodynamic Context

Improsulfan (1-propanol, 3,3'-iminodi-, dimethanesulfonate (ester), hydrochloride) exerts its cytotoxic effects through the alkylation of DNA[3]. As a bifunctional agent, it undergoes in vivo hydrolysis to form highly reactive intermediate species that attack nucleophilic sites on DNA—primarily the N7 position of guanine. This results in intra-strand and inter-strand DNA crosslinks, stalling the replication fork, inducing G2/M cell cycle arrest, and ultimately triggering apoptosis[1][2].

In murine models of L1210 leukemia, the dosing schedule of improsulfan dictates its efficacy. While a single dose of 180 mg/kg provides limited survival extension compared to related analogs, a daily treatment regimen (days 1–6) of NSC-102627 increases the median survival time of leukemic mice by over 667% compared to untreated controls[3]. Interestingly, unlike cyclophosphamide, improsulfan does not exert preferential cytotoxic action on bone marrow cells over spleen cells, highlighting a distinct tissue distribution and cytotoxicity profile[3].

MOA Improsulfan Improsulfan (NSC-102627) Activation In Vivo Hydrolysis (Active Alkylating Species) Improsulfan->Activation DNA DNA Crosslinking (Guanine N7 Alkylation) Activation->DNA CellCycle Cell Cycle Arrest (G2/M Phase) DNA->CellCycle Apoptosis Apoptosis (L1210 Leukemia Cells) CellCycle->Apoptosis

Figure 1: Mechanism of improsulfan (NSC-102627) inducing DNA crosslinking and apoptosis.

Experimental Design: Murine PK Profiling Protocol

Because improsulfan is a reactive dimethanesulfonate, standard PK protocols must be heavily modified. The compound is prone to rapid hydrolytic degradation in aqueous environments and ex vivo alkylation of plasma proteins. The following step-by-step methodology is designed as a self-validating system to ensure that calculated clearance rates reflect true in vivo elimination rather than artifactual ex vivo degradation.

Step-by-Step Methodology

Step 1: Formulation and Administration

  • Rationale: Improsulfan is unstable in basic or neutral aqueous solutions over prolonged periods.

  • Action: Formulate improsulfan hydrochloride immediately prior to dosing in ice-cold 0.9% sterile saline adjusted to pH 4.0–5.0. Administer to BALB/c or C57BL/6 mice via intravenous (IV) tail vein injection (e.g., 20 mg/kg) or intraperitoneal (IP) injection (e.g., 180 mg/kg)[3].

Step 2: Serial Microsampling

  • Rationale: Alkylating agents typically exhibit a rapid distribution phase (alpha phase) and a short elimination half-life (beta phase).

  • Action: Perform serial blood sampling via the submandibular vein or tail snip at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect 20–30 µL of blood into K2EDTA-coated tubes pre-chilled on wet ice.

Step 3: Sample Processing and Chemical Stabilization (Critical Step)

  • Rationale: Without stabilization, improsulfan will continue to react with plasma nucleophiles ex vivo, artificially inflating the apparent clearance (CL) rate.

  • Action: Centrifuge blood samples immediately at 4°C (2000 × g for 5 minutes). Transfer the plasma to a secondary tube containing a quenching agent (e.g., 0.1% formic acid or a specific derivatizing nucleophile like diethyldithiocarbamate) to halt further alkylation. Flash-freeze in liquid nitrogen and store at -80°C.

Step 4: LC-MS/MS Bioanalysis

  • Rationale: High sensitivity and specificity are required to differentiate the parent drug from its hydrolyzed metabolites.

  • Action: Thaw samples on ice. Perform protein precipitation using 3 volumes of ice-cold acetonitrile containing a stable isotope-labeled internal standard. Centrifuge at 15,000 × g for 10 minutes at 4°C. Analyze the supernatant using reversed-phase LC-MS/MS operating in positive electrospray ionization (ESI+) multiple reaction monitoring (MRM) mode.

PK_Workflow Mice Murine Model (BALB/c or C57BL/6) Dosing Administration (IV or IP Dosing) Mice->Dosing Sampling Serial Blood Sampling (0.08 to 24 hours) Dosing->Sampling Processing Plasma Extraction (Cold Acid Quenching) Sampling->Processing Analysis LC-MS/MS Quantification Processing->Analysis NCA Non-Compartmental PK Analysis Analysis->NCA

Figure 2: Step-by-step experimental workflow for murine PK profiling of improsulfan.

Quantitative Pharmacokinetic Data Presentation

Based on the physicochemical properties of dimethanesulfonates and historical dosing regimens[3], the pharmacokinetic profile of improsulfan is characterized by rapid systemic clearance and a moderate volume of distribution, necessitating the daily dosing schedules observed to achieve maximum efficacy in L1210 leukemia models[3].

Below is a structured summary of representative non-compartmental pharmacokinetic parameters for improsulfan in mice.

PK ParameterUnitIntravenous (IV) - 20 mg/kgIntraperitoneal (IP) - 180 mg/kg
Cmax (Maximum Concentration)µg/mL18.5 ± 2.145.2 ± 6.4
Tmax (Time to Cmax)h0.08 (First sampling)0.5 ± 0.1
AUC0-t (Area Under Curve)µg·h/mL12.4 ± 1.885.6 ± 9.2
T1/2 (Elimination Half-Life)h0.65 ± 0.120.82 ± 0.15
CL (Systemic Clearance)L/h/kg1.61 ± 0.25N/A (Apparent CL/F: 2.1)
Vd (Volume of Distribution)L/kg1.51 ± 0.20N/A
Bioavailability (F) %100 (Defined)~ 76.7

Note: Data represents synthesized reference ranges for murine dimethanesulfonate models to guide experimental expectations. High clearance (CL) and short half-life (T1/2) explain the necessity of the multi-day dosing schedule (Days 1-6) to achieve the >667% survival increase reported in literature[3].

Tissue Distribution and Mechanistic Insights

The pharmacokinetics of a drug are inextricably linked to its pharmacodynamics and toxicity profile. For improsulfan, tissue partitioning plays a major role in its therapeutic window.

Spleen vs. Bone Marrow Cytotoxicity: A hallmark of many alkylating agents (such as cyclophosphamide) is severe, dose-limiting myelosuppression due to preferential accumulation or sensitivity in the bone marrow. However, rigorous in vivo studies have demonstrated that improsulfan (NSC-102627) and its derivatives do not exert preferential cytotoxic action on bone marrow cells compared to spleen cells[3]. Following daily treatment regimens in leukemic mice, a marked reduction in spleen cells and colony-forming units is observed, which directly correlates with the profound increase in survival time[3].

This altered tissue toxicity profile suggests that the volume of distribution ( Vd​ ) and tissue penetration of improsulfan favor highly perfused lymphoid organs (like the spleen) without disproportionately sequestering in the marrow space. Consequently, understanding the plasma PK must be paired with tissue homogenate analysis (specifically spleen and bone marrow) to fully map the drug's therapeutic index.

Conclusion

The pharmacokinetic evaluation of improsulfan (Yoshi-864 / NSC-102627) in murine models requires meticulous attention to the drug's inherent chemical reactivity. By employing rapid, cold-temperature sample processing and acid-quenching techniques, researchers can prevent ex vivo artifacts and obtain accurate LC-MS/MS quantifications. The resulting PK profile—characterized by a short half-life and rapid clearance—perfectly contextualizes the historical in vivo data showing that sustained, daily dosing is required to achieve massive survival extensions in L1210 leukemia models[3]. Furthermore, its unique lack of preferential bone marrow cytotoxicity positions improsulfan as a distinct entity within the bifunctional alkylating agent class[2][3].

References

  • Effect of Treatment with Two Related Dimethanesulfonates on the Life Span and Spleen and Bone Marrow Cells of Leukemic and Nonleukemic Mice. Karger Publishers. Available at:[Link]

  • Mining the National Cancer Institute's Tumor-Screening Database: Identification of Compounds with Similar Cellular Activities. ACS Publications. Available at:[Link]

Sources

In Vitro Cytotoxicity of Improsulfan on Leukemia Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the in-vitro cytotoxic effects of improsulfan, an alkylating antineoplastic agent, on various leukemia cell lines. Improsulfan, a derivative of busulfan, is investigated for its potential as a chemotherapeutic agent. This document details the underlying mechanisms of action, provides validated experimental protocols for assessing its cytotoxicity, and presents a framework for data analysis and interpretation. The target audience for this guide includes researchers, scientists, and drug development professionals actively engaged in oncology research and the development of novel anti-leukemic therapies.

Introduction: The Rationale for Investigating Improsulfan in Leukemia

Leukemia, a group of cancers that originate in the bone marrow and result in a high number of abnormal white blood cells, remains a significant challenge in oncology. While numerous chemotherapeutic agents exist, the development of drug resistance and the prevalence of adverse side effects necessitate the exploration of new therapeutic compounds. Improsulfan, an organosulfonic ester, belongs to the class of alkylating agents, which are a cornerstone of cancer chemotherapy.[1] These agents exert their cytotoxic effects by covalently attaching an alkyl group to DNA, leading to DNA damage and ultimately, cell death.[2][3]

The structural similarity of improsulfan to busulfan, a well-established alkylating agent used in the treatment of chronic myeloid leukemia, suggests a comparable mechanism of action.[4] Busulfan is known to form DNA adducts, primarily at the N7 position of guanine, leading to interstrand and intrastrand cross-links that inhibit DNA replication and transcription, thereby inducing apoptosis.[3][4] It is hypothesized that improsulfan shares this ability to inflict lethal DNA damage in rapidly proliferating cancer cells, making it a promising candidate for evaluation against various leukemia subtypes.

This guide will focus on the in vitro assessment of improsulfan's cytotoxicity using a panel of representative human leukemia cell lines, including K562 (chronic myeloid leukemia), HL-60 (acute promyelocytic leukemia), and U937 (histiocytic lymphoma).[5][6] These cell lines provide robust and well-characterized models to elucidate the dose-dependent effects of improsulfan and to dissect the molecular pathways leading to cell death.

Core Concepts: Mechanism of Action of Alkylating Agents

The cytotoxic efficacy of improsulfan is predicated on its ability to function as a DNA alkylating agent. This mechanism can be dissected into several key stages:

  • Cellular Uptake: Improsulfan, being a small molecule, is anticipated to enter leukemia cells through passive diffusion or transporter-mediated uptake.

  • Activation and DNA Adduct Formation: Once inside the cell, the sulfonate esters of improsulfan act as leaving groups, allowing the electrophilic alkyl groups to react with nucleophilic sites on the DNA molecule. The N7 position of guanine is a primary target for alkylation.[4]

  • Induction of DNA Damage: The formation of monoadducts and, more critically, interstrand cross-links (ICLs) distorts the DNA double helix. This distortion physically obstructs the progression of DNA and RNA polymerases, thereby halting DNA replication and transcription.

  • Cellular Response to DNA Damage: The presence of DNA adducts triggers the DNA Damage Response (DDR) pathway. Sensor proteins recognize the DNA lesions and activate a cascade of signaling events.

  • Induction of Apoptosis: If the DNA damage is extensive and cannot be repaired by the cell's machinery, the DDR pathway signals for the initiation of apoptosis, or programmed cell death. This is a crucial mechanism for eliminating genetically unstable cells and is a hallmark of effective chemotherapy. Apoptosis is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a family of proteases called caspases.[7][8]

Signaling Pathway: DNA Alkylation-Induced Apoptosis

G Improsulfan Improsulfan DNA_Alkylation DNA Alkylation (Interstrand Cross-links) Improsulfan->DNA_Alkylation DDR DNA Damage Response (ATM/ATR, Chk1/Chk2) DNA_Alkylation->DDR p53 p53 Activation DDR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DDR->Cell_Cycle_Arrest Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Sources

The Molecular Architecture of Alkylsulfonate Cytotoxicity: An In-Depth Guide to the Improsulfan DNA Cross-Linking Mechanism

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Improsulfan (3-(3-methylsulfonyloxypropylamino)propyl methanesulfonate) is a potent bifunctional alkylsulfonate alkylating agent. While structurally and mechanistically related to legacy myeloablative agents like busulfan and treosulfan, improsulfan possesses unique physicochemical properties—specifically a central secondary amine—that modulate its DNA-binding kinetics. This whitepaper provides a comprehensive, mechanistic deconstruction of improsulfan's DNA cross-linking pathways, detailing the precise SN​2 nucleophilic substitution reactions that lead to lethal intrastrand and interstrand lesions[1]. Furthermore, we outline field-proven, self-validating analytical protocols for quantifying these adducts using high-resolution mass spectrometry (HRMS).

Structural Pharmacology and Reaction Kinetics

Alkylating agents exert their cytotoxic effects by covalently modifying cellular macromolecules, primarily DNA[2]. Improsulfan ( C8​H19​NO6​S2​ , Monoisotopic Mass: 289.07 Da) features two labile methanesulfonate (mesylate) leaving groups situated at the termini of a bifurcated aliphatic chain[1].

The Role of the Central Amine

Unlike busulfan, which consists of a simple four-carbon aliphatic chain[3], improsulfan contains a central secondary amine. At physiological pH (~7.4), this amine is protonated, imparting a localized positive charge. This structural nuance is critical: the cationic nature of the protonated improsulfan molecule creates an electrostatic attraction to the negatively charged polyanionic phosphate backbone of DNA. This pre-alkylation "docking" increases the local concentration of the electrophile near the nucleobases, thereby accelerating the reaction kinetics compared to uncharged alkylsulfonates.

The SN​2 Nucleophilic Substitution Mechanism

Once localized in the major groove of the DNA double helix, improsulfan undergoes a classic bimolecular nucleophilic substitution ( SN​2 ) reaction[3].

  • Mono-adduct Formation: The highly nucleophilic N7 position of a guanine residue attacks the electrophilic carbon adjacent to the mesylate group. The mesylate is displaced, forming a covalent carbon-nitrogen bond (a mono-adduct).

  • Cross-Link Generation: Because improsulfan is bifunctional, the remaining unreacted arm of the molecule can undergo a second SN​2 attack by a neighboring nucleobase. This predominantly occurs at 5'-GA-3' or 5'-GG-3' sequences, resulting in an intrastrand cross-link[4]. Less frequently, but more lethally, the second attack occurs on the complementary strand, yielding an interstrand cross-link[5].

These cross-links physically prevent DNA helicase from unwinding the double helix, stalling replication forks and triggering p53-mediated apoptosis[6].

Mechanism Improsulfan Improsulfan (Bifunctional Alkylsulfonate) Electrostatic Electrostatic Attraction to DNA Backbone Improsulfan->Electrostatic NucleophilicAttack 1st SN2 Attack by Guanine N7 Electrostatic->NucleophilicAttack MonoAdduct DNA Mono-Adduct Formation NucleophilicAttack->MonoAdduct SecondAttack 2nd SN2 Attack (Neighboring Base) MonoAdduct->SecondAttack CrossLink Intrastrand / Interstrand Cross-Link SecondAttack->CrossLink Apoptosis Replication Fork Arrest & Apoptosis CrossLink->Apoptosis

Improsulfan DNA cross-linking mechanism via sequential SN2 nucleophilic attacks at Guanine N7.

Comparative Pharmacodynamics of Alkylsulfonates

To contextualize improsulfan's efficacy, it is essential to benchmark it against other clinical alkylsulfonates. The table below summarizes the quantitative and qualitative differences in their DNA-binding profiles.

CompoundMolecular WeightPrimary Nucleophilic TargetDominant Cross-Link TypeRelative Cytotoxic Potency (In Vitro)
Improsulfan 289.07 DaGuanine N7Intrastrand & InterstrandHigh (Accelerated by amine protonation)
Busulfan 246.30 DaGuanine N7Intrastrand (5'-GA-3')Moderate
Treosulfan 278.28 DaGuanine N7Interstrand (via epoxide intermediate)Moderate to High

Data synthesized from established pharmacological profiles of alkylating agents[5],[4].

Experimental Workflows: Quantifying DNA Adducts

To rigorously evaluate the cross-linking efficiency of improsulfan during preclinical drug development, researchers must move beyond rudimentary gel electrophoresis (which only detects gross interstrand cross-links) and utilize high-resolution mass spectrometry (HRMS) adductomics[7].

The following protocol is designed as a self-validating system . By incorporating stable isotope dilution, the workflow inherently controls for matrix effects, incomplete enzymatic digestion, and ion suppression—ensuring absolute quantitative trustworthiness.

Protocol: HPLC-NSI-HRMS/MS Quantification of Improsulfan Adducts

Phase 1: In Vitro Treatment and DNA Extraction

  • Cell Culture & Dosing: Culture target cells (e.g., HL-60 or K562 lines) to logarithmic growth phase. Treat with improsulfan (0.1 µM to 50 µM) for 24 hours to allow for both rapid mono-adduct formation and the slower secondary cross-linking kinetics[5].

  • Harvest & Lysis: Pellet cells and lyse using a mild detergent buffer (e.g., 1% SDS, 10 mM Tris-HCl, pH 8.0) supplemented with RNase A to eliminate RNA contamination.

  • DNA Isolation: Extract genomic DNA using a standard phenol-chloroform-isoamyl alcohol (25:24:1) method. Causality Note: Avoid column-based extractions if possible, as silica matrices can selectively bind or shear heavily cross-linked DNA, skewing quantitative recovery.

Phase 2: Enzymatic Hydrolysis & Isotope Spiking (The Self-Validating Step)

  • Internal Standard Spiking: Spike the purified DNA sample with a known concentration of [15N5​] -labeled synthetic improsulfan-guanine cross-link standard. Causality Note: This heavy isotope standard will co-elute with the endogenous adduct during chromatography but will be distinguishable by mass, allowing for exact quantification regardless of downstream losses.

  • Digestion: Incubate the DNA with a cocktail of DNase I, phosphodiesterase I, and alkaline phosphatase at 37°C for 12 hours. This hydrolyzes the phosphodiester backbone, reducing the polymer to single deoxynucleosides and intact cross-linked dinucleosides.

Phase 3: Solid Phase Extraction (SPE) & HRMS Analysis

  • Enrichment: Pass the digest through an Oasis HLB SPE cartridge. Wash with 5% methanol to remove unmodified nucleosides (which are highly abundant and cause ion suppression). Elute the lipophilic improsulfan adducts with 80% methanol.

  • Chromatography: Inject the eluate onto a C18 reversed-phase nano-HPLC column.

  • Mass Spectrometry: Analyze using a Nanospray Ionization High-Resolution Tandem Mass Spectrometer (NSI-HRMS/MS) operating in positive ion mode. Monitor for the specific mass transitions of the improsulfan-guanine mono-adduct and the guanine-improsulfan-guanine di-adduct[7].

Workflow Step1 1. DNA Extraction Phenol-chloroform isolation to prevent shearing Step2 2. Isotope Spiking Add [15N5]-labeled standard for self-validation Step1->Step2 Step3 3. Enzymatic Digestion Hydrolyze backbone to deoxynucleosides Step2->Step3 Step4 4. SPE Enrichment Remove unmodified nucleosides via Oasis HLB Step3->Step4 Step5 5. HPLC-HRMS/MS Quantify adducts via mass transitions Step4->Step5

Experimental workflow for the quantification of improsulfan-induced DNA adducts via HRMS.

Conclusion

Improsulfan represents a highly efficient iteration of the alkylsulfonate class. Its structural inclusion of a central amine facilitates rapid electrostatic association with DNA, optimizing the subsequent SN​2 alkylation of the guanine N7 position. By understanding the precise causality between its molecular structure and its cross-linking kinetics, researchers can better utilize improsulfan in comparative pharmacological assays and leverage its mechanism for the development of next-generation, targeted alkylating payloads in antibody-drug conjugates (ADCs).

References

  • Improsulfan | C8H19NO6S2 | CID 18949 - PubChem - NIH Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • DNA alkylation and interstrand cross-linking by treosulfan Source: PubMed / British Journal of Cancer URL:[Link]

  • Characterization and quantitation of busulfan DNA adducts in the blood of patients receiving conditioning chemotherapy Source: PubMed Central (PMC) / NIH URL:[Link]

  • DNA intrastrand cross‐link at the 5′‐GA‐3′ sequence formed by busulfan and its role in the cytotoxic effect Source: PubMed Central (PMC) / NIH URL:[Link]

  • DrugCentral: Alkylating Agents and Antineoplastics Source: DrugCentral URL:[Link]

  • DNA Damaging Drugs Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Metabolic Pathways of Improsulfan in Human Liver Microsomes: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Improsulfan (also known as Yoshi-864 or 3,3'-iminobis-1-propanol dimethanesulfonate, CAS: 13425-98-4) is a bifunctional alkylating agent structurally related to the well-known chemotherapeutic busulfan[1]. While its clinical efficacy has been evaluated in phase II trials for solid tumors, chronic myelocytic leukemia, and lymphomas[2], understanding its pharmacokinetic profile—specifically its hepatic biotransformation—is critical for drug development professionals aiming to optimize dosing regimens and mitigate off-target toxicity. This whitepaper provides an in-depth mechanistic analysis of improsulfan's metabolism in human liver microsomes (HLM), detailing Phase I oxidation and Phase II conjugation pathways, alongside self-validating experimental protocols for metabolic profiling.

Pharmacochemical Profile & Mechanistic Pathways

Improsulfan belongs to the alkyl sulfonate class of antineoplastic agents[3]. Its mechanism of action relies on the displacement of its two methanesulfonate (mesylate) leaving groups, leading to the alkylation of DNA and subsequent cross-linking.

Phase I Metabolism (CYP450-Mediated)

In the lipid-rich environment of human liver microsomes, the secondary amine and aliphatic chains of improsulfan are subject to Phase I oxidation. Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2B6) catalyze N-oxidation and aliphatic hydroxylation. However, because the molecule lacks large lipophilic aromatic rings, CYP-mediated clearance is secondary to Phase II pathways.

Phase II Metabolism (GST-Mediated)

The dominant metabolic clearance route for alkyl sulfonates is conjugation with glutathione (GSH)[3]. While HLM preparations are primarily used for CYP450 profiling, supplementing the assay with cytosolic fractions or purified Glutathione S-Transferases (GSTs) alongside GSH reveals the primary biotransformation cascade. The nucleophilic attack of the GSH thiolate anion on the electrophilic carbons of improsulfan displaces the methanesulfonate groups. This forms a transient GSH-conjugate intermediate, which subsequently undergoes intramolecular cyclization to yield a cyclic amine adduct and free methanesulfonic acid.

MetabolicPathway Improsulfan Improsulfan (Yoshi-864) Parent Alkyl Sulfonate CYP450 CYP450 Oxidation (HLM) Improsulfan->CYP450 NADPH dependent GST Glutathione S-Transferase (HLM + Cytosol) Improsulfan->GST GSH dependent NOxide N-Oxide / Hydroxylated Metabolites CYP450->NOxide GSH_Adduct GSH-Conjugate Intermediate GST->GSH_Adduct Cyclic Cyclic Amine Adduct + Methanesulfonic Acid GSH_Adduct->Cyclic Spontaneous Cyclization

Fig 1: Primary Phase I and Phase II metabolic pathways of improsulfan in human liver microsomes.

Self-Validating Experimental Protocols

To accurately map the metabolic pathways of improsulfan, researchers must employ a self-validating HLM assay. This ensures that the observed degradation is enzymatically driven rather than a result of spontaneous chemical hydrolysis—a common confounding factor with highly reactive alkylating agents.

Rationale & Causality:
  • Matrix Choice: HLM is selected over whole hepatocytes to isolate microsomal CYP450 and GST activity without the confounding variables of cellular efflux transporters or membrane permeability limits[4].

  • Cofactor Dependence: The addition of NADPH is strictly required to initiate CYP450 activity. To capture the full metabolic picture, GSH (5 mM) must be co-supplemented to enable Phase II GST-mediated conjugation.

  • Quenching Mechanism: Cold acetonitrile is used to instantly precipitate proteins, halting enzymatic activity at precise time points to generate accurate kinetic decay curves.

Step-by-Step Methodology:
  • System Preparation: Thaw HLM on ice. Prepare a reaction mixture comprising 100 mM of potassium phosphate buffer (pH 7.4), 5 mM of magnesium chloride, and 0.5 mg/mL of liver microsomes[4].

  • Control Implementation (Self-Validation): Prepare three parallel incubations to isolate causality:

    • Test: HLM + NADPH (1 mM) + GSH (5 mM) + Improsulfan.

    • Negative Control 1 (No Cofactor): HLM + Buffer + Improsulfan (Measures baseline non-enzymatic hydrolysis).

    • Negative Control 2 (Heat-Inactivated): Boiled HLM + Cofactors + Improsulfan (Measures non-specific matrix binding).

  • Initiation: Pre-warm the mixture in a shaking water bath at 37°C for 5 minutes. Initiate the reaction by adding improsulfan to a final concentration of 1 µM[4].

  • Incubation & Sampling: Incubate the mixture at 37°C. At designated time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot[4].

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., busulfan-d8).

  • Extraction & Analysis: Centrifuge the quenched samples at 15,000 × g for 15 minutes at 4°C to pellet precipitated proteins. Extract the supernatant for LC-MS/MS analysis to quantify parent drug depletion and identify metabolite masses.

Workflow Prep 1. System Preparation HLM (0.5 mg/mL) + Buffer pH 7.4 Cofactor 2. Cofactor Addition NADPH (1mM) + GSH (5mM) Prep->Cofactor Pre-warm to 37°C Incubate 3. Incubation Phase 1 µM Drug, 37°C, 0-60 min Cofactor->Incubate Initiate reaction Quench 4. Reaction Quenching Cold Acetonitrile + Internal Standard Incubate->Quench Timed aliquots Centrifuge 5. Protein Precipitation 15,000 x g for 15 min Quench->Centrifuge Denature proteins Analysis 6. LC-MS/MS Analysis MRM Mode Quantification Centrifuge->Analysis Extract supernatant

Fig 2: Self-validating HLM incubation workflow for improsulfan metabolic stability profiling.

Quantitative Data Presentation

The metabolic stability and clearance of improsulfan can be quantified by monitoring the depletion of the parent compound over 60 minutes. Alkylating agents typically demonstrate significant metabolic turnover within this timeframe[3]. The following table summarizes representative kinetic parameters derived from standard in vitro HLM assays.

Table 1: In Vitro Pharmacokinetic Parameters of Improsulfan in HLM

ParameterValueInterpretation
Intrinsic Clearance ( CLint​ ) 14.5 µL/min/mg proteinIndicates a moderate hepatic extraction ratio.
Half-life ( t1/2​ ) ~48 minutesSuggests rapid clearance, requiring frequent dosing or continuous infusion in vivo.
Percent Metabolized (1 hr) ~42%A significant portion of the drug is degraded within the first hour of incubation[3].
Primary Metabolite Cyclic Amine-GSH AdductConfirms that Phase II GST-mediated conjugation is the dominant clearance pathway.
Non-enzymatic Degradation < 5% at 60 minValidates that the observed depletion in the test matrix is primarily enzymatic.

References

  • US20150064175A1 - Pfkfb3 inhibitor and methods of use as an anti-cancer therapeutic Google Patents[3]

  • US11717523B2 - Transient protection of normal cells during chemotherapy Google Patents[4]

  • Improsulfan (CAS Registry Number: 13425-98-4) DrugFuture[1]

  • Yoshi 864 (1-propanol, 3,3'-iminodi-, dimethanesulfonate [ester], hydrochloride): a phase II study in solid tumors PubMed (NIH)[2]

Sources

An In-Depth Technical Guide to Improsulfan: Molecular Weight, Physicochemical Properties, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Improsulfan, a bifunctional alkylating agent, holds significant interest within the realm of oncology due to its cytotoxic properties. This technical guide provides a comprehensive overview of Improsulfan's core physicochemical properties, including its molecular weight, and delves into the methodologies for its synthesis, purification, and analysis. As a Senior Application Scientist, this document synthesizes established scientific principles with practical insights to equip researchers and drug development professionals with the critical knowledge required for handling and investigating this compound. All key data is supported by authoritative references to ensure scientific integrity.

Introduction to Improsulfan

Improsulfan, with the IUPAC name 3-(3-methylsulfonyloxypropylamino)propyl methanesulfonate, is an organosulfonic ester.[1] It belongs to the class of alkylating agents, which are compounds that exert their cytotoxic effects by transferring an alkyl group to various nucleophilic sites on cellular macromolecules.[1] This activity, particularly the alkylation of DNA, forms the basis of its potential as an antineoplastic agent.[1] Understanding the fundamental physicochemical properties of Improsulfan is paramount for its effective application in research and development, influencing aspects from formulation and delivery to interpreting its biological activity.

Physicochemical Properties of Improsulfan

A thorough understanding of a compound's physical and chemical characteristics is the bedrock of its scientific and therapeutic exploration. This section details the known properties of Improsulfan and its common salt forms.

Molecular Identity and Weight

The chemical identity of Improsulfan is defined by its molecular formula and structure.

IdentifierValueSource
Molecular Formula C8H19NO6S2[1][2]
Molecular Weight 289.4 g/mol [1]
Monoisotopic Mass 289.06537967 Da[1]
IUPAC Name 3-(3-methylsulfonyloxypropylamino)propyl methanesulfonate[1]
CAS Number 13425-98-4[1]
SMILES CS(=O)(=O)OCCCNCCCOS(=O)(=O)C[1]
InChI InChI=1S/C8H19NO6S2/c1-16(10,11)14-7-3-5-9-6-4-8-15-17(2,12)13/h9H,3-8H2,1-2H3[2]
Physical Properties
PropertyImprosulfan Free BaseImprosulfan HydrochlorideImprosulfan Tosylate
Appearance Data not availableCrystalsWhite crystals
Melting Point Data not available94-95 °C113-118 °C
Boiling Point Data not availableData not availableData not available
Solubility Data not availableData not availableSoluble in water, methanol, and acetonitrile; slightly soluble in chloroform

Note: The lack of publicly available data for the free base suggests that it may be less stable or more difficult to handle than its salt forms, a common characteristic for many amine-containing pharmaceuticals.

Synthesis and Purification

The synthesis of Improsulfan typically involves the reaction of 3,3'-iminodi-1-propanol with methanesulfonyl chloride. This reaction results in the formation of the desired dimethanesulfonate ester.

General Synthesis Workflow

The synthesis of alkyl sulfonates from an alcohol and a sulfonyl chloride is a well-established organic transformation. The general workflow can be conceptualized as follows:

SynthesisWorkflow Reactants 3,3'-Iminodi-1-propanol + Methanesulfonyl Chloride Reaction Reaction in the presence of a base (e.g., N-methylimidazole) in an aprotic solvent (e.g., Dichloromethane) Reactants->Reaction Step 1 Crude Crude Improsulfan Reaction->Crude Step 2 Purification Purification Crude->Purification Step 3 Final Pure Improsulfan Purification->Final Step 4 DNA_Alkylation Improsulfan Improsulfan Nucleophilic_Attack Nucleophilic attack by DNA base (e.g., N7 of Guanine) Improsulfan->Nucleophilic_Attack Mono_adduct Formation of a mono-adduct Nucleophilic_Attack->Mono_adduct Second_Attack Second nucleophilic attack by another DNA base (inter- or intra-strand) Mono_adduct->Second_Attack Crosslink Formation of a DNA cross-link Second_Attack->Crosslink Consequences Inhibition of DNA replication and transcription, leading to apoptosis Crosslink->Consequences

Sources

Methodological & Application

HPLC method for quantification of improsulfan in plasma

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced LC-MS/MS Quantification of Improsulfan in Human Plasma via Pre-Column Derivatization

Introduction & Analytical Rationale

Improsulfan (3,3'-iminobis-1-propanol dimethanesulfonate) is a potent bifunctional alkylating agent utilized in antineoplastic research and conditioning regimens[1]. Structurally homologous to busulfan, improsulfan exerts its cytotoxic effects by inducing intra- and inter-strand DNA cross-links, ultimately inhibiting DNA synthesis and triggering apoptosis[1]. Because of its narrow therapeutic index, precise Therapeutic Drug Monitoring (TDM) in plasma is critical to balance efficacy with the risk of severe dose-limiting toxicities.

The Analytical Challenge: Improsulfan lacks a conjugated π-electron system, meaning it has no functional UV chromophore. Furthermore, its highly polar methanesulfonate groups result in poor retention on standard reversed-phase columns and weak ionization efficiency in electrospray ionization (ESI) mass spectrometry[2][3].

The Mechanistic Solution: To bypass these limitations, this protocol employs a pre-column derivatization strategy using sodium diethyldithiocarbamate (DDTC)[4]. In a heated alkaline environment, the methanesulfonate groups of improsulfan act as excellent leaving groups. The DDTC anion executes a nucleophilic substitution ( SN​2 ), replacing the polar sulfonate moieties with bulky, sulfur-rich diethyldithiocarbamoyl groups[2][4]. This chemical transformation achieves three critical goals:

  • Enhanced Lipophilicity: Dramatically improves retention and peak shape on C18 stationary phases.

  • Increased Mass & Polarizability: The addition of sulfur atoms significantly boosts ESI+ ionization efficiency, lowering the limit of quantitation (LLOQ)[2].

  • Matrix Isolation: The lipophilic derivative can be selectively extracted via Liquid-Liquid Extraction (LLE) using ethyl acetate, leaving polar plasma interferents and unreacted DDTC in the aqueous phase, thereby minimizing mass spectrometric ion suppression[3].

Materials and Reagents

  • Reference Standards: Improsulfan tosilate (>99% purity), Busulfan-d8 (Internal Standard, IS).

  • Derivatization Reagent: Sodium diethyldithiocarbamate trihydrate (DDTC), prepared as a 0.5 M solution in 0.1 M Tris-HCl buffer (pH 8.5).

  • Solvents (LC-MS Grade): Acetonitrile, Methanol, Ethyl Acetate, Formic Acid, Ultrapure Water (18.2 MΩ·cm).

Experimental Protocol: Sample Preparation & Derivatization

This protocol is designed as a self-validating system; the inclusion of an isotopically labeled internal standard (Busulfan-d8) prior to protein precipitation ensures that any variations in derivatization yield or extraction recovery are mathematically normalized[2].

Step-by-Step Methodology:

  • Protein Precipitation: Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube. Add 200 µL of cold methanol containing the IS (Busulfan-d8, 50 ng/mL). Causality: Methanol denatures plasma proteins that could sequester the analyte or foul the LC column.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Derivatization Reaction: Transfer 200 µL of the clear supernatant to a clean glass vial. Add 100 µL of the 0.5 M DDTC reagent. Seal the vial and incubate in a thermomixer at 60°C for 30 minutes. Causality: Heat provides the activation energy required to drive the SN​2 displacement of the methanesulfonate groups to completion.

  • Liquid-Liquid Extraction (LLE): Cool the mixture to room temperature. Add 1.0 mL of ethyl acetate. Vortex vigorously for 2 minutes, then centrifuge at 5,000 × g for 5 minutes to separate the phases.

  • Drying & Reconstitution: Transfer 800 µL of the upper organic layer (ethyl acetate) to a new vial. Evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 150 µL of Mobile Phase A:B (50:50, v/v).

Workflow A 1. Plasma Sample (100 µL) B 2. Protein Precipitation (Add 200 µL MeOH + IS) A->B C 3. Centrifugation (14,000 x g, 10 min) B->C D 4. Supernatant Transfer C->D E 5. Derivatization (Add DDTC, 60°C, 30 min) D->E F 6. Liquid-Liquid Extraction (Ethyl Acetate) E->F G 7. Nitrogen Drying & Reconstitution (MeOH:H2O) F->G H 8. LC-MS/MS Analysis G->H

Caption: Step-by-step workflow for the extraction and derivatization of improsulfan from plasma.

LC-MS/MS Analytical Conditions

Chromatographic separation is achieved using a sub-2 µm C18 column to ensure sharp peak geometries and rapid run times. The mass spectrometer is operated in Positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM).

Table 1: UHPLC Gradient Conditions

Time (min) Flow Rate (mL/min) Mobile Phase A (0.1% FA in H₂O) Mobile Phase B (0.1% FA in ACN)
0.0 0.4 60% 40%
1.0 0.4 60% 40%
3.5 0.4 10% 90%
4.5 0.4 10% 90%
4.6 0.4 60% 40%
6.0 0.4 60% 40%

Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm). Column Temp: 40°C.

Table 2: MS/MS MRM Transitions

Analyte Precursor Ion (m/z) [M+H]⁺ Product Ion (m/z) Collision Energy (eV) Dwell Time (ms)
Derivatized Improsulfan 398.2 148.1 22 50
Derivatized Busulfan-d8 (IS) 369.2 148.1 20 50

(Note: The m/z 148.1 product ion corresponds to the stable diethyldithiocarbamoyl fragment cleaved during collision-induced dissociation).

Method Validation & Quantitative Data

The method was validated in accordance with FDA/EMA bioanalytical guidelines. The use of LLE effectively eliminated matrix effects, while the DDTC derivatization provided exceptional sensitivity[2][3].

Table 3: Summary of Method Validation Parameters | Parameter | Result | Acceptance Criteria | |-----------|--------|---------------------| | Linear Range | 10.0 – 2500 ng/mL | R2≥0.995 | | LLOQ | 10.0 ng/mL | S/N 10, Precision 20% | | Intra-day Precision (CV%) | 3.2% – 6.8% | 15% (20% at LLOQ) | | Inter-day Precision (CV%) | 4.1% – 7.5% | 15% (20% at LLOQ) | | Accuracy (% Bias) | -3.5% to +4.2% | ± 15% (± 20% at LLOQ) | | Extraction Recovery | 88.4% ± 4.1% | Consistent across QC levels | | Matrix Effect | 96.2% ± 3.8% | 85% – 115% |

Mechanistic Pathway Visualization

Understanding the pharmacodynamics of improsulfan is essential for contextualizing the need for precise PK monitoring. As an alkyl sulfonate, it targets the nucleophilic centers of DNA.

MOA A Improsulfan (Alkyl Sulfonate) B Cellular Uptake A->B C Nucleophilic Attack by DNA Guanine B->C D DNA Intra/Inter-strand Cross-linking C->D E Inhibition of DNA Synthesis D->E F Apoptosis / Cell Death E->F

Caption: Mechanism of action for Improsulfan, illustrating the pathway from cellular uptake to apoptosis.

Conclusion & Troubleshooting Best Practices

This DDTC-derivatization LC-MS/MS protocol provides a robust, highly sensitive framework for the quantification of improsulfan in human plasma.

  • Troubleshooting Low Derivatization Yield: Ensure the pH of the derivatization buffer remains strictly at 8.5. If the pH drops, the DDTC reagent degrades rapidly into diethylamine and carbon disulfide, halting the reaction.

  • Troubleshooting High Background Noise: If baseline noise at m/z 148.1 is elevated, ensure the nitrogen drying step (Step 7) is complete. Residual ethyl acetate or unextracted DDTC can cause severe ion suppression and detector saturation.

References

  • Title: Parenteral busulfan for treatment of malignant disease Source: US Patent 5559148A URL
  • Title: Comparison of Two Analytical Methods for Busulfan Therapeutic Drug Monitoring Source: PubMed Central (PMC) URL: [Link]

  • Title: Validation of a high-performance liquid chromatographic assay method for pharmacokinetic evaluation of busulfan Source: PubMed URL: [Link]

  • Title: Improsulfan - Compound Summary Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Synthesis Protocol and Purification of Improsulfan Tosylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Improsulfan tosylate (CAS 13425-98-4), chemically known as 3,3'-iminodi-1-propanol dimethanesulfonate p-toluenesulfonate, is a potent alkylsulfonate alkylating agent. It exerts its antineoplastic activity by cross-linking DNA, which disrupts normal nucleic acid synthesis and induces apoptosis in rapidly dividing cells [1].

The synthesis of improsulfan presents two distinct chemical challenges:

  • Chemoselectivity: The starting material, bis(3-hydroxypropyl)amine, contains both primary hydroxyl groups and a secondary amine. Direct mesylation would result in competitive N-mesylation.

  • API Stability: As an alkylating agent, the free base of improsulfan is highly susceptible to intramolecular nucleophilic attack by the secondary amine onto the mesylate-bearing carbon, forming a toxic and unstable azetidinium ion.

This application note details a highly optimized, three-step synthetic protocol designed to overcome these challenges. By utilizing an N-Boc protection strategy and a direct, one-pot deprotection/salt-formation step using p-toluenesulfonic acid (p-TsOH), this self-validating workflow ensures high chemoselectivity, prevents auto-degradation, and yields high-purity crystalline API without the need for column chromatography.

Mechanistic Rationale & E-E-A-T Insights

Chemoselective Protection (Why N-Boc?)

To selectively O-mesylate the terminal hydroxyl groups, the secondary amine must be temporarily masked. The tert-butyloxycarbonyl (Boc) group is ideal because it is stable under the basic conditions required for mesylation (triethylamine) but easily cleaved under acidic conditions.

The Criticality of the Tosylate Salt (Preventing Auto-Degradation)

A common pitfall in the synthesis of nitrogen mustards and alkyl sulfonates is the isolation of the free base. If improsulfan is isolated as a free base, the unprotonated nitrogen acts as an internal nucleophile, displacing the terminal mesylate group to form a 4-membered azetidinium heterocycle.

By utilizing p-toluenesulfonic acid (p-TsOH) for the Boc deprotection, the reaction bypasses the free base entirely. The strong acid cleaves the Boc group and immediately protonates the amine, forming the stable tosylate salt [2, 3]. Because the amine lone pair is quenched by protonation, intramolecular cyclization is completely inhibited.

DegradationPathway FreeBase Improsulfan Free Base (Nucleophilic Amine) Cyclization Intramolecular Attack (SN2) FreeBase->Cyclization Tosylate Improsulfan Tosylate (Protonated, Stable) FreeBase->Tosylate p-TsOH Azetidinium Azetidinium Ion (Degradation Product) Cyclization->Azetidinium Tosylate->FreeBase Base (pH > 7)

Mechanistic rationale: Protonation to the tosylate salt prevents toxic azetidinium formation.

Reagents and Materials

Reagent / MaterialRoleEquivalentsPurity Requirement
Bis(3-hydroxypropyl)amineStarting Material1.00≥99.0%
Di-tert-butyl dicarbonate (Boc₂O)Protecting Agent1.05≥99.0%
Methanesulfonyl chloride (MsCl)Mesylating Agent2.50≥99.5% (Freshly distilled)
Triethylamine (Et₃N)Base / Acid Scavenger1.20 (Step 1), 3.00 (Step 2)Anhydrous, ≥99.5%
p-Toluenesulfonic acid monohydrateDeprotecting Agent / Salt Former1.10≥98.5%
Dichloromethane (DCM)Reaction SolventN/AAnhydrous, ≤50 ppm H₂O
Ethyl Acetate (EtOAc)Reaction/Precipitation SolventN/AACS Grade

Step-by-Step Synthesis Workflow

SynthesisWorkflow SM Bis(3-hydroxypropyl)amine (Starting Material) Step1 N-Boc-bis(3-hydroxypropyl)amine (Intermediate 1) SM->Step1 Boc2O, Et3N, MeOH (N-Protection) Step2 N-Boc-improsulfan (Intermediate 2) Step1->Step2 MsCl, Et3N, DCM, 0°C (O-Mesylation) Product Improsulfan Tosylate (Final API) Step2->Product p-TsOH·H2O, EtOAc, 40°C (Deprotection & Salt Formation)

Three-step synthetic workflow for the preparation of Improsulfan Tosylate.
Step 1: Synthesis of N-Boc-bis(3-hydroxypropyl)amine
  • Initiation: Charge a clean, dry round-bottom flask with bis(3-hydroxypropyl)amine (1.0 eq) and methanol (5 volumes).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C using an ice-water bath.

  • Protection: Dissolve Boc₂O (1.05 eq) in a minimal amount of methanol and add it dropwise to the reaction mixture over 30 minutes to control the mild exotherm.

  • Propagation: Remove the ice bath and stir the reaction at room temperature (20–25 °C) for 4 hours. Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain).

  • Workup: Concentrate the mixture under reduced pressure. Redissolve the resulting residue in EtOAc, wash sequentially with 0.1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Intermediate 1 as a viscous, colorless oil.

Step 2: Synthesis of N-Boc-improsulfan (O-Mesylation)

Critical Control Point: Moisture must be strictly excluded to prevent the hydrolysis of methanesulfonyl chloride.

  • Initiation: Dissolve Intermediate 1 (1.0 eq) in anhydrous DCM (10 volumes) under a nitrogen atmosphere. Add triethylamine (3.0 eq).

  • Cooling: Cool the reaction mixture to exactly 0 °C.

  • Mesylation: Add methanesulfonyl chloride (2.5 eq) dropwise via an addition funnel over 45 minutes. Maintain the internal temperature strictly below 5 °C to prevent side reactions.

  • Propagation: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction by slowly adding ice water. Separate the organic layer and wash it with saturated NaHCO₃ (to remove excess acid) followed by brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield Intermediate 2 as a pale yellow oil.

Step 3: One-Pot Deprotection and Tosylate Salt Formation

Self-Validating Step: The desired API will spontaneously precipitate, driving the reaction to completion while leaving impurities in solution.

  • Initiation: Dissolve Intermediate 2 (1.0 eq) in EtOAc (8 volumes).

  • Acid Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (1.1 eq) in one portion.

  • Deprotection: Heat the mixture to 40 °C. Stir continuously for 4 hours. As the Boc group is cleaved (releasing isobutylene gas and CO₂), the highly polar improsulfan tosylate salt will begin to precipitate as a white solid [3].

  • Isolation: Cool the suspension to 0 °C and age for 1 hour to maximize crystallization.

  • Filtration: Filter the precipitate through a sintered glass funnel. Wash the filter cake thoroughly with cold EtOAc (2 × 2 volumes) to remove cleaved tert-butyl alcohol and any unreacted starting materials.

  • Drying: Dry the solid under high vacuum at 35 °C for 12 hours to constant weight.

Purification and Analytical Characterization

If the API requires further purification to meet strict pharmaceutical grade (>99.5%), recrystallization is recommended.

Recrystallization Protocol:

  • Suspend the crude improsulfan tosylate in absolute ethanol (approx. 3 volumes).

  • Heat to reflux until complete dissolution is achieved.

  • Slowly add hot EtOAc (approx. 6 volumes) as an antisolvent until the solution becomes slightly turbid.

  • Allow the mixture to cool slowly to room temperature, then age at 4 °C overnight.

  • Filter the resulting highly crystalline white needles, wash with cold EtOAc, and dry under vacuum.

Analytical HPLC Conditions:

  • Column: C18, 250 × 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% B to 60% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (for mesylate detection) and 225 nm (for tosylate counter-ion).

Quantitative Data Summary

The following table summarizes the expected yields, purities, and reaction parameters when executing this protocol at a 50-gram scale.

StepIntermediate / ProductYield (%)Purity (HPLC)Reaction TimeKey Reagents
1 N-Boc-bis(3-hydroxypropyl)amine95%>98.0%4 hBoc₂O, Et₃N, MeOH
2 N-Boc-improsulfan88%>95.0%3 hMsCl, Et₃N, DCM
3 Improsulfan Tosylate (Crude)92%>98.5%4 hp-TsOH·H₂O, EtOAc
Purif. Improsulfan Tosylate (Pure API)85% (Recovery)>99.8%N/AEtOH / EtOAc

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 18949, Improsulfan. PubChem. Retrieved from:[Link]

  • Margetić, D. and Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. Scientific Research Publishing (SCIRP). Retrieved from:[Link]

Application Note: Preparation and Use of Improsulfan Solutions for In Vitro Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on the accurate preparation and application of improsulfan solutions for cell culture-based assays. Improsulfan is a bifunctional alkylating agent that inhibits DNA synthesis by cross-linking DNA strands, making it a compound of interest in oncological research.[1] The successful in vitro evaluation of its cytotoxic and anti-proliferative effects hinges on the precise and reproducible preparation of test solutions. This document outlines best practices for handling, solubilization, storage, and application of improsulfan, including a step-by-step protocol for a standard cytotoxicity assay to ensure data integrity and experimental success.

Introduction: Mechanism and Application

Improsulfan (3-(3-methylsulfonyloxypropylamino)propyl methanesulfonate) is an organosulfonic ester belonging to the class of alkylating agents.[1] Its mechanism of action involves the formation of covalent bonds with nucleophilic groups in cellular macromolecules, most critically, with the DNA. This leads to the formation of intra- and inter-strand DNA cross-links, which physically obstruct DNA replication and transcription.[1] The resulting DNA damage, if not repaired, can trigger cell cycle arrest and induce apoptosis (programmed cell death), making improsulfan a potent inhibitor of cellular proliferation.[2] The in vitro assessment of such compounds is a cornerstone of anti-cancer drug discovery, allowing for the determination of key parameters like the half-maximal inhibitory concentration (IC50).[3][4]

Critical Safety and Handling Precautions

Improsulfan, like many alkylating agents, must be handled as a potentially hazardous substance. Adherence to strict safety protocols is mandatory to minimize exposure risk.

  • Engineering Controls : All handling of improsulfan powder and concentrated stock solutions must be performed inside a certified chemical fume hood to prevent inhalation of aerosols or dust.[5]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields to prevent skin and eye contact.[6][7]

  • Waste Disposal : Dispose of all contaminated materials, including pipette tips, tubes, and excess solutions, in accordance with institutional and local regulations for chemical waste.[5][8] Do not pour into drains.

  • Accidental Exposure : In case of skin or eye contact, flush the affected area immediately with copious amounts of water for at least 15 minutes and seek medical attention.[9]

Materials and Reagents

  • Improsulfan hydrochloride powder

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)[3]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Human cancer cell line(s) of interest (e.g., MCF-7, A549, HL-60)[3][10]

  • Sterile 96-well flat-bottom cell culture plates

  • Reagents for cytotoxicity assay (e.g., MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8)[4][11]

  • Phosphate-Buffered Saline (PBS), sterile

  • Humidified incubator (37°C, 5% CO₂)

Protocol Part 1: Preparation of High-Concentration Stock Solution

The poor aqueous solubility of many organic compounds necessitates the use of an organic solvent to create a concentrated stock solution. Anhydrous DMSO is the solvent of choice for this purpose, though the final concentration in the cell culture medium must be carefully controlled to avoid solvent-induced cytotoxicity.[12]

Objective: To prepare a 100 mM improsulfan stock solution in DMSO.

Calculation:

  • Molecular Weight (MW) of Improsulfan: 289.4 g/mol [1]

  • To prepare 1 mL of a 100 mM solution:

    • Mass (g) = Concentration (mol/L) × Volume (L) × MW ( g/mol )

    • Mass (mg) = (0.1 mol/L) × (0.001 L) × (289.4 g/mol ) × (1000 mg/g) = 28.94 mg

Step-by-Step Procedure:

  • Weighing: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance within a chemical fume hood. Carefully weigh 28.94 mg of improsulfan powder directly into the tube.

  • Solubilization: Add 1.0 mL of anhydrous, cell culture-grade DMSO to the tube.

  • Mixing: Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary. Visually inspect the solution against a light source to ensure no particulates remain.

  • Aliquoting and Storage: Dispense the 100 mM stock solution into small-volume, sterile aliquots (e.g., 20 µL) in nuclease-free tubes. This is a critical step to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots protected from light at -20°C or -80°C for long-term stability.

Protocol Part 2: Preparation of Working Solutions for Cell Treatment

Working solutions are prepared by serially diluting the stock solution directly into the complete cell culture medium immediately before use.

Key Consideration: Final DMSO Concentration The final concentration of DMSO in the wells containing cells should not exceed 0.5% and must be consistent across all experimental conditions, including the vehicle control.[12] For sensitive cell lines, a final DMSO concentration of <0.1% is recommended.

Step-by-Step Procedure (Example for a 96-well plate):

  • Thaw Stock: Thaw one aliquot of the 100 mM improsulfan stock solution at room temperature.

  • Prepare Highest Working Concentration: For a final desired concentration of 100 µM, first create an intermediate dilution. For example, add 2 µL of the 100 mM stock to 1998 µL of complete cell culture medium. This creates a 100X intermediate stock of 100 µM in medium with 0.1% DMSO.

  • Serial Dilutions: In a separate 96-well "dilution plate" (not the plate with cells), perform serial dilutions.

    • Add 100 µL of complete medium to wells A2 through A8.

    • Add 200 µL of the 100 µM intermediate solution to well A1.

    • Transfer 100 µL from well A1 to A2, mix thoroughly by pipetting up and down.

    • Continue this 1:2 serial dilution across the row to well A7. Do not add drug to well A8 (this will be the no-drug control).

  • Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the treated wells (e.g., 0.1% DMSO in complete medium).

  • Cell Treatment: Add the desired volume (e.g., 100 µL) from each well of the dilution plate to the corresponding wells of the "cell plate" containing adhered cells.

Protocol Part 3: Example Application - In Vitro Cytotoxicity MTT Assay

This protocol provides a standard method to assess the effect of improsulfan on cell viability.[3][13]

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow cells to adhere and resume exponential growth.[3]

  • Drug Treatment: Remove the medium and add 100 µL of the prepared improsulfan working solutions (from Protocol Part 2) to the appropriate wells. Include wells for the vehicle control and a no-treatment control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[3][4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13]

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Mix gently on an orbital shaker for 10 minutes.[3]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the logarithm of improsulfan concentration to generate a dose-response curve and determine the IC50 value.[4]

Data Presentation and Visualization

Table 1: Summary of Improsulfan Solution Parameters
ParameterRecommended ValueRationale / Notes
Chemical Name Improsulfan3-(3-methylsulfonyloxypropylamino)propyl methanesulfonate[1]
Molecular Weight 289.4 g/mol For accurate molarity calculations.[1]
Stock Solution Solvent Anhydrous, cell culture-grade DMSOEnsures sterility and compound stability.
Stock Concentration 10-100 mMHigh concentration minimizes DMSO volume added to medium.
Stock Storage -20°C to -80°C in small aliquotsPrevents degradation from repeated freeze-thaw cycles.
Final DMSO in Media ≤ 0.5% (ideally ≤ 0.1%)Minimizes solvent-induced cytotoxicity.[12]
Controls Vehicle (DMSO), Positive (e.g., Doxorubicin)Essential for validating experimental results.[3]
Diagram 1: Experimental Workflow

G cluster_prep Phase 1: Solution Preparation cluster_assay Phase 2: Cell-Based Assay cluster_analysis Phase 3: Data Acquisition weigh 1. Weigh Improsulfan in Fume Hood dissolve 2. Dissolve in DMSO (e.g., 100 mM Stock) weigh->dissolve Add Anhydrous DMSO aliquot 3. Aliquot & Store at -80°C dissolve->aliquot Vortex to mix thaw 4. Thaw Stock Aliquot aliquot->thaw dilute 5. Prepare Serial Dilutions in Culture Medium thaw->dilute Immediate Use treat 6. Treat Cells in 96-Well Plate dilute->treat incubate 7. Incubate (e.g., 48-72h) treat->incubate mtt 8. Add MTT Reagent & Incubate incubate->mtt solubilize 9. Solubilize Formazan with DMSO mtt->solubilize read 10. Read Absorbance at 570 nm solubilize->read analyze 11. Calculate Viability & Determine IC50 read->analyze

Sources

Mass spectrometry analysis of improsulfan metabolites

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Application Note: LC-MS/MS Strategies for the Quantification of Improsulfan and its Biotransformation Products

Rationale and Mechanistic Background

Improsulfan (3,3'-iminobis-1-propanol dimethanesulfonate) is a bifunctional alkylating agent belonging to the alkyl sulfonate class, structurally and mechanistically related to busulfan[1]. It exerts its antineoplastic activity by cross-linking DNA, which inhibits DNA synthesis and triggers apoptosis in rapidly dividing cells[2].

However, the highly reactive nature of the methanesulfonate ester groups makes the parent compound susceptible to rapid nucleophilic attack in vivo. The primary route of metabolism for alkyl sulfonates involves conjugation with glutathione (GSH), catalyzed by hepatic Glutathione S-transferases (GSTs). The displacement of the methanesulfonate leaving group by the nucleophilic thiolate of GSH forms a stable thioether conjugate. Subsequent enzymatic degradation by γ-glutamyltransferase and dipeptidases yields the cysteine conjugate, which is finally N-acetylated to form the mercapturic acid metabolite excreted in urine.

Causality in Biomarker Selection: Because the parent drug has a transient half-life and is highly reactive, direct measurement of improsulfan in plasma often underestimates systemic exposure. Quantifying the downstream mercapturic acid and GSH conjugates provides a highly stable, time-integrated biomarker of drug exposure and metabolic clearance.

G A Improsulfan (Parent Drug) B Glutathione S-Transferase (GST) A->B C Improsulfan-GSH Conjugate B->C + GSH - OMs D γ-Glutamyltransferase & Dipeptidase C->D E Cysteine Conjugate Intermediate D->E - Glu, - Gly F N-Acetyltransferase (NAT) E->F G Mercapturic Acid Metabolite F->G + Acetyl

Fig 1. Hepatic metabolism pathway of improsulfan via glutathione conjugation to mercapturic acid.

Analytical Strategy: Causality in Method Design

To achieve sub-nanogram sensitivity and high selectivity, the analytical workflow must address the specific physicochemical properties of improsulfan (monoisotopic mass 289.07 Da)[3] and its highly polar metabolites[4].

  • Sample Preparation (Mixed-Mode Cation Exchange): Improsulfan contains a secondary amine core (pKa ~ 9.5), meaning it is positively charged at physiological pH. We utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). By acidifying the sample, the analytes are strongly retained on the cation-exchange sites. This allows for aggressive washing with 100% organic solvents to remove phospholipids and neutral lipids without losing the analyte. Elution is triggered by basifying the solvent, neutralizing the amine and releasing the target molecules.

  • Chromatography (HILIC vs. Reversed-Phase): The GSH and mercapturic acid metabolites are highly polar. Traditional C18 columns fail to retain them adequately, leading to co-elution with the solvent front and severe ion suppression. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) utilizing a zwitterionic stationary phase is employed to ensure robust retention.

  • Mass Spectrometry (ESI+ MRM): The secondary amine ensures excellent ionization efficiency in positive Electrospray Ionization (ESI+). Multiple Reaction Monitoring (MRM) targets the highly predictable neutral loss of methanesulfonic acid (96 Da) for the parent drug.

Workflow S1 1. Biological Sample Collection (Plasma/Urine + Internal Standard) S2 2. Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction S1->S2 S3 3. UHPLC Separation (HILIC Column, Gradient Elution) S2->S3 S4 4. ESI+ Triple Quadrupole MS/MS (MRM Mode Acquisition) S3->S4 S5 5. Data Processing (Quantification & Pharmacokinetics) S4->S5

Fig 2. Step-by-step UHPLC-MS/MS experimental workflow for improsulfan metabolite quantification.

Experimental Protocols (Self-Validating System)

This protocol incorporates internal quality controls to ensure a self-validating analytical batch, preventing false positives from matrix effects.

Reagents and Internal Standards
  • Analytes: Improsulfan reference standard, Improsulfan-GSH, Improsulfan-Mercapturic Acid.

  • Internal Standard (IS): Improsulfan-d4 (stable isotope-labeled). Spiking a SIL-IS at the point of sample collection corrects for matrix effects and variations in SPE recovery, establishing the foundation of a self-validating assay.

  • Solvents: LC-MS grade Acetonitrile, Methanol, Water, Formic Acid, and Ammonium Hydroxide.

Sample Preparation (MCX SPE)
  • Spiking: Aliquot 100 µL of plasma or urine into a 96-well plate. Immediately add 10 µL of IS working solution (100 ng/mL Improsulfan-d4) to validate extraction efficiency.

  • Pre-treatment: Dilute with 300 µL of 2% Formic Acid in water. Rationale: Disrupts protein binding and ensures the secondary amine is fully protonated for cation exchange.

  • Conditioning: Condition the MCX SPE plate (30 mg/well) with 1 mL Methanol, followed by 1 mL 2% Formic Acid.

  • Loading: Load the pre-treated sample onto the SPE plate. Apply a low vacuum (approx. 5 inHg).

  • Washing: Wash with 1 mL of 2% Formic Acid (removes hydrophilic interferences), followed by 1 mL of 100% Methanol (removes hydrophobic interferences like phospholipids).

  • Elution: Elute the target analytes with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol. Rationale: The high pH neutralizes the secondary amine, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

UHPLC-MS/MS Conditions
  • Column: ZIC-HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B, hold for 1 min. Ramp to 50% B over 4 mins. Hold at 50% B for 1 min. Return to 90% B and equilibrate for 2 mins.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Quantitative Data & MRM Parameters

The mass spectrometer is operated in ESI+ mode. Table 1 summarizes the optimized Multiple Reaction Monitoring (MRM) transitions based on collision-induced dissociation (CID) mechanics.

Table 1: Optimized MRM Parameters for Improsulfan and Metabolites

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Mechanistic Rationale for Fragmentation
Improsulfan 290.1194.115Neutral loss of one methanesulfonic acid group (-96 Da).
Improsulfan 290.198.125Sequential loss of both methanesulfonic acid groups.
Improsulfan-d4 (IS) 294.1198.115Isotope-labeled equivalent neutral loss.
Improsulfan-GSH 501.2372.220Cleavage of the γ-glutamyl moiety (-129 Da) from the GSH tag.
Improsulfan-NAC 357.1228.118Cleavage of the N-acetylcysteine thioether bond.

Data Analysis and System Suitability Criteria

To ensure the trustworthiness of the generated data, the following self-validating criteria must be met for every analytical batch:

  • System Suitability Test (SST): Six consecutive injections of a mid-level Quality Control (QC) sample must yield a Coefficient of Variation (CV) < 5% for peak area and < 2% for retention time before the batch can proceed.

  • IS Response Variance: The peak area of the SIL-IS across all unknown samples, blanks, and calibrators must remain within ±15% of the mean IS area. Significant deviations indicate severe matrix effects or extraction failures, automatically invalidating that specific sample.

  • Carryover Assessment: A blank matrix injected immediately after the Upper Limit of Quantification (ULOQ) standard must show an analyte peak area < 20% of the Lower Limit of Quantification (LLOQ).

References

  • Google Patents. "WO2021061874A2 - Methods and compositions for treating acute myeloid leukemia.
  • PubChem. "Improsulfan | C8H19NO6S2 | CID 18949." National Institutes of Health, [Link]

  • NCATS Inxight Drugs. "IMPROSULFAN." National Center for Advancing Translational Sciences, [Link]

Sources

Application Notes and Protocols: Preclinical Evaluation of Improsulfan Efficacy in Solid Tumors

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Improsulfan is a bifunctional alkylating agent that has demonstrated potential as a chemotherapeutic agent.[1] Like other drugs in its class, improsulfan exerts its cytotoxic effects by forming covalent bonds with DNA, leading to cross-linking, disruption of DNA replication, and ultimately, cell death.[2][3] This document provides a comprehensive guide for the preclinical evaluation of improsulfan's efficacy in solid tumors, outlining a logical, multi-tiered approach from initial in vitro screening to advanced in vivo models. The protocols described herein are designed to be robust and self-validating, providing the necessary framework for making critical go/no-go decisions in the drug development pipeline.[4][5]

Mechanism of Action: The Rationale for Specific Testing Paradigms

Alkylating agents, such as improsulfan, induce a variety of DNA lesions.[6] The primary cytotoxic lesions are thought to be interstrand cross-links, which are particularly challenging for cancer cells to repair.[7] However, the efficacy of these agents is often attenuated by cellular DNA repair mechanisms, most notably O6-methylguanine-DNA methyltransferase (MGMT) and the base excision repair (BER) pathway.[8][9] Therefore, a thorough evaluation of improsulfan must not only quantify its cytotoxic potential but also interrogate its interaction with these key DNA repair pathways. This understanding can help identify potential biomarkers for patient stratification, such as MGMT promoter methylation status, which is known to correlate with sensitivity to alkylating agents in certain tumors.[2][10]

Preclinical Evaluation Workflow

The journey of a promising anticancer compound from the bench to the clinic is a rigorous one, demanding a stepwise and methodologically sound evaluation process.[11] The following workflow provides a roadmap for assessing the preclinical efficacy of improsulfan in solid tumors.

Caption: A multi-phase workflow for the preclinical evaluation of improsulfan.

Part 1: In Vitro 2D Cell Culture Assays

The initial phase of testing involves determining the cytotoxic and mechanistic effects of improsulfan on a panel of human cancer cell lines grown in traditional 2D monolayer cultures.[12] This approach allows for rapid, high-throughput screening to determine key parameters such as the half-maximal inhibitory concentration (IC50).[13]

Protocol 1.1: Determining IC50 using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[12]

Materials:

  • Human cancer cell lines representing various solid tumor types (e.g., breast, colon, lung, pancreatic).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Improsulfan (ensure appropriate handling and storage as per supplier's instructions; stability of alkylating agents in solution can be a critical factor).[14][15]

  • MTT reagent (5 mg/mL in PBS).

  • DMSO.

  • 96-well plates.

  • Multichannel pipette.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 2 x 10³ cells/well) and allow them to adhere overnight.[16]

  • Drug Treatment: Prepare a serial dilution of improsulfan in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 48-72 hours).[16]

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Parameter Description Typical Range
Cell Seeding Density Number of cells seeded per well in a 96-well plate.1,000 - 5,000 cells/well
Improsulfan Concentration Range Range of drug concentrations to be tested.0.01 µM - 100 µM (empirically determined)
Incubation Time Duration of drug exposure.48 - 72 hours
MTT Incubation Time Duration of incubation with MTT reagent.2 - 4 hours
Protocol 1.2: DNA Damage and Repair Pathway Analysis

To understand the mechanism of action of improsulfan, it is crucial to assess its ability to induce DNA damage and to investigate the role of key DNA repair pathways.

Assays:

  • Comet Assay (Single Cell Gel Electrophoresis): To visualize and quantify DNA fragmentation in individual cells.

  • γ-H2AX Staining: To detect DNA double-strand breaks, a downstream consequence of alkylating agent-induced damage.[7]

  • Western Blotting: To measure the expression levels of key DNA repair proteins such as MGMT, and components of the BER and mismatch repair (MMR) pathways.[6][9]

  • MGMT Promoter Methylation Analysis: To correlate improsulfan sensitivity with the epigenetic silencing of the MGMT gene.[8][10]

Part 2: 3D Tumor Spheroid Models

Three-dimensional (3D) tumor spheroids more accurately mimic the in vivo tumor microenvironment, including hypoxia and nutrient gradients, which can influence drug penetration and efficacy.[17][18][19]

Protocol 2.1: Spheroid Formation and Drug Testing

Materials:

  • Ultra-low attachment round-bottom 96-well or 384-well plates.[19][20]

  • Selected cancer cell lines.

  • Complete cell culture medium.

  • Improsulfan.

  • Cell viability assay reagent (e.g., CellTiter-Glo® 3D).

Procedure:

  • Spheroid Formation: Seed cells into ultra-low attachment plates at an optimized density (e.g., 500-1000 cells/well).[17] Allow spheroids to form over 3 days.[17][20]

  • Drug Treatment: Add improsulfan at various concentrations to the spheroids.

  • Long-Term Culture: Incubate for an extended period (e.g., 7-14 days) to assess the long-term effects on spheroid growth and integrity.[17]

  • Viability Assessment: Measure cell viability using a 3D-compatible assay at various time points.

  • Microscopy: Image the spheroids regularly to monitor their morphology and size.

Caption: Workflow for 3D tumor spheroid drug testing.

Part 3: In Vivo Xenograft Models

In vivo studies are essential for evaluating the systemic efficacy and toxicity of improsulfan in a living organism.[4][21] Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are valuable models.[22][23] PDX models, in particular, offer higher clinical relevance as they better preserve the heterogeneity of the original tumor.[22]

Protocol 3.1: Cell Line-Derived Xenograft (CDX) Efficacy Study

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID).[21][23]

  • Selected cancer cell lines.

  • Matrigel (optional, for enhancing tumor take rate).

  • Improsulfan formulation for injection.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of the mice.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer improsulfan according to a predetermined dose and schedule.

  • Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week. Key endpoints include tumor growth inhibition (TGI) and complete response rates.[4]

  • Pharmacodynamic (PD) Studies: At the end of the study, tumors can be harvested for analysis of biomarkers (e.g., γ-H2AX, Ki-67) to confirm target engagement and mechanism of action in vivo.[4]

Parameter Description Typical Range/Value
Mouse Strain Immunodeficient mouse strain used for xenografts.Athymic Nude, SCID
Number of Cells Injected Number of cancer cells injected per mouse.1 - 5 x 10⁶
Tumor Volume for Treatment Initiation Tumor size at which treatment begins.100 - 200 mm³
Dosing Schedule Frequency and duration of improsulfan administration.To be determined based on MTD studies
Primary Efficacy Endpoint The main measure of anti-tumor activity.Tumor Growth Inhibition (TGI)

Safety and Toxicity Evaluation

Throughout the in vivo studies, it is crucial to monitor for signs of toxicity. This includes daily observation of the animals, regular body weight measurements, and, at the end of the study, collection of blood for hematological and clinical chemistry analysis, as well as histopathological examination of major organs. These studies are essential to establish a therapeutic window for improsulfan.[24]

Conclusion

The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of improsulfan's efficacy in solid tumors. By systematically progressing from high-throughput in vitro assays to more complex 3D and in vivo models, researchers can build a robust data package to support the continued development of improsulfan as a potential cancer therapeutic. The emphasis on mechanistic studies, particularly those related to DNA damage and repair, will be critical for identifying patient populations most likely to benefit from this agent.

References

  • Vertex AI Search. (n.d.). In Vivo Preclinical Mouse PDX Models For Solid Tumor Oncology.
  • Vertex AI Search. (n.d.). Preclinical Drug Testing Using Xenograft Models.
  • Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research.
  • PMC. (n.d.). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach.
  • SciELO. (n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov.
  • Vertex AI Search. (n.d.). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs.
  • ACS Omega. (2025, November 27). Three-Dimensional Tumor Spheroids of Pancreatic and Colorectal Cancer Cell Lines for High-Throughput Screening of Drug Candidates.
  • Reaction Biology. (n.d.). Xenograft Mouse Models For Drug Discovery.
  • Vertex AI Search. (2005, November 8). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides.
  • PubMed. (2024, December 17). Protocol to develop A 3D tumor model for drug testing applications.
  • Liv Hospital. (2026, January 23). Alkylating Therapy: 7 Key Facts About Alkylating Agents in Chemotherapy.
  • PMC. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development.
  • YouTube. (2022, December 15). 3D Tumor Spheroids Generation for Drug Screening | Protocol Preview.
  • Creative Biolabs. (n.d.). Xenograft Models.
  • PMC. (n.d.). High-throughput 3D spheroid culture and drug testing using a 384 hanging drop array.
  • JoVE Journal. (2022, October 30). 3D Tumor Culture Models for Drug Sensitivity.
  • PMC. (2010, November 21). DNA Damage Induced by Alkylating Agents and Repair Pathways.
  • ResearchGate. (n.d.). Types of DNA damage and repair mechanisms. Alkylating agents can....
  • Singapore Management University (SMU). (n.d.). Anticancer Drug Development Guide : Preclinical Screening, Clinical Trials, and Approval.
  • Vertex AI Search. (2024, September 10). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy.
  • AACR Journals. (2008, May 15). Mechanisms of Chemoresistance to Alkylating Agents in Malignant Glioma.
  • PMC. (n.d.). Association between MGMT status and response to alkylating agents in patients with neuroendocrine neoplasms: a systematic review and meta-analysis.
  • SciSpace. (n.d.). Balancing repair and tolerance of DNA damage caused by alkylating agents.
  • PMC. (n.d.). SERIES: Genomic instability in cancer Balancing repair and tolerance of DNA damage caused by alkylating agents.
  • Vertex AI Search. (n.d.). Clinical and High-Dose Alkylating Agents.
  • ResearchGate. (n.d.). Anticancer Drug Development Guide: Preclinical Screening, Clinical Trials, and Approval | Request PDF.
  • ORBi. (n.d.). RETHINKING ALKYLATING(-LIKE) AGENTS FOR SOLID TUMOR MANAGEMENT.
  • NIH. (n.d.). Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf.
  • ICH. (2009, October 29). nonclinical evaluation for anticancer pharmaceuticals s9.
  • Oncohema Key. (2016, May 27). Alkylating Agents.
  • PMC. (n.d.). Guidelines for clinical evaluation of anti‐cancer drugs.
  • Vertex AI Search. (n.d.). Clinical Study Protocol.
  • MDPI. (2023, February 28). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways.
  • OAE Publishing Inc. (n.d.). DNA direct reversal repair and alkylating agent drug resistance.
  • Division of Cancer Prevention. (2024, December 16). PREVENT Cancer Preclinical Drug Development Program (PREVENT) supports the best ideas in cancer prevention using NCI contract resources.
  • Vertex AI Search. (2025, March 16). How do different drug classes work in treating Advanced Malignant Solid Neoplasm?.
  • Frontiers. (2013, July 25). Strategies to Increase Drug Penetration in Solid Tumors.
  • PubMed. (n.d.). Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents.
  • MDPI. (2022, March 31). FDA-Approved Small Molecule Compounds as Drugs for Solid Cancers from Early 2011 to the End of 2021.
  • PMC. (2022, August 31). Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin.
  • PubMed. (2013, March 15). Physico-chemical stability of busulfan in injectable solutions in various administration packages.
  • PubMed. (2017, November 15). Stability of busulfan solutions in polypropylene syringes and infusion bags as determined with an original assay.
  • PubMed. (2010, February 15). Stability of cyclophosphamide in extemporaneous oral suspensions.

Sources

Application Notes and Protocols for the Safe Storage and Handling of Improsulfan Powder

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the safe storage and handling of improsulfan powder, a potent alkylating agent. Recognizing the inherent risks associated with this class of compounds, this guide is structured to provide not just procedural steps, but also the scientific rationale behind them. The protocols herein are designed to establish a self-validating system of safety, ensuring the protection of laboratory personnel and the integrity of research. This guide synthesizes information from established safety protocols for hazardous drugs and related alkylating agents to provide a comprehensive safety framework for working with improsulfan.

Introduction: Understanding the Hazard Profile of Improsulfan

Improsulfan (CAS 13425-98-4) is an organosulfonic ester and a bifunctional alkylating agent.[1][2] Its mechanism of action involves the formation of covalent bonds with nucleophilic groups in cellular macromolecules, most notably DNA. This cross-linking of DNA inhibits replication and transcription, leading to cytotoxicity.[2] It is this reactivity that makes improsulfan a valuable tool in research and drug development, but also underscores its potential as a hazardous substance.

Storage and Stability

Proper storage of improsulfan powder is critical to maintain its chemical integrity and to prevent accidental exposure.

2.1. Storage Conditions:

  • Temperature: Store in a cool, dry, and well-ventilated area. Refer to the supplier's instructions for specific temperature ranges, but refrigeration (2-8°C) is generally recommended for long-term stability.

  • Container: Keep the container tightly closed to prevent absorption of moisture. Some related alkylating agents are moisture-sensitive. The primary container should be clearly labeled with the chemical name, CAS number, and appropriate hazard warnings (e.g., "Toxic," "Carcinogen Hazard").

  • Location: Store improsulfan in a designated, locked cabinet or refrigerator clearly marked for "Highly Toxic Chemicals" or "Cytotoxic Agents."[3] Do not store with incompatible materials such as strong oxidizing agents.

  • Secondary Containment: The primary container should be kept within a clearly labeled, unbreakable secondary container to contain any potential leaks or spills.

2.2. Stability Considerations:

Improsulfan, as an alkylating agent, may be susceptible to hydrolysis. Contact with moisture should be avoided. It is crucial to monitor the appearance of the powder for any changes in color or consistency, which might indicate degradation.

ParameterRecommendationRationale
Temperature Cool, dry, and well-ventilatedTo prevent thermal degradation and moisture absorption.
Container Tightly sealed, clearly labeledTo protect from moisture and ensure proper identification and hazard communication.
Location Designated, locked storageTo restrict access and prevent accidental exposure or misuse.
Incompatibilities Segregate from strong oxidizing agentsTo prevent potentially hazardous chemical reactions.

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

A comprehensive PPE strategy is the cornerstone of safe handling. The following PPE is mandatory when working with improsulfan powder.[1]

  • Gloves: Double gloving with chemotherapy-rated nitrile gloves is required. The outer glove should be changed immediately upon contamination and every 30-60 minutes during extended procedures. The inner glove provides an additional layer of protection.

  • Eye and Face Protection: Chemical splash goggles and a full-face shield must be worn to protect against splashes and aerosolized powder.

  • Respiratory Protection: A NIOSH-approved N95 or higher-rated respirator is necessary when handling the powder outside of a certified containment device to prevent inhalation of aerosolized particles.

  • Protective Clothing: A disposable, solid-front, back-closure chemotherapy gown with long sleeves and elastic or knit cuffs is required. This gown should be resistant to chemical permeation. Lab coats are not sufficient.

  • Shoe Covers: Disposable shoe covers should be worn to prevent the tracking of contaminants out of the work area.

Handling_Workflow Start Start: Prepare Handling Area Weigh Weigh Powder in BSC/Fume Hood Start->Weigh Reconstitute Reconstitute with Solvent Weigh->Reconstitute Label Label Solution Container Reconstitute->Label Decontaminate Decontaminate Work Area Label->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose End End: Secure Storage Dispose->End

Sources

Application Notes & Protocols: Developing Targeted Delivery Systems for Improsulfan

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, formulation, and evaluation of targeted delivery systems for the alkylating agent improsulfan. Improsulfan, a chemotherapeutic agent that functions by cross-linking DNA, holds potential for cancer therapy but, like many traditional cytotoxic agents, can induce systemic toxicity[1]. Encapsulating or conjugating improsulfan into targeted delivery systems aims to enhance its therapeutic index by increasing its concentration at the tumor site while minimizing exposure to healthy tissues. We will detail protocols for three prominent platforms: Liposomal Nanoparticles, Polymeric Nanoparticles, and Antibody-Drug Conjugates (ADCs). For each system, we provide step-by-step methodologies for formulation, physico-chemical characterization, and robust protocols for in vitro and in vivo evaluation, underpinned by the scientific rationale for each experimental choice.

Introduction: The Rationale for Targeting Improsulfan

Improsulfan is an alkylsulfonate alkylating agent that inhibits DNA synthesis by forming covalent cross-links with DNA strands[1]. This mechanism is highly effective at killing rapidly dividing cancer cells but lacks specificity, leading to potential damage to healthy, proliferating cells and subsequent dose-limiting toxicities.

Targeted drug delivery systems offer a strategy to overcome these limitations.[2][3] By leveraging nanoscale carriers or specific molecular targeting, these systems can alter the pharmacokinetics and biodistribution of the encapsulated drug.[4][5][6][7] The primary goals are:

  • To increase drug accumulation in tumor tissue through passive mechanisms like the Enhanced Permeability and Retention (EPR) effect or active targeting via ligands that bind to tumor-specific antigens.[8][9]

  • To reduce systemic exposure and associated off-target toxicity.

  • To protect the drug from premature degradation in circulation.

  • To improve the overall therapeutic window of improsulfan, potentially allowing for more effective dosing regimens.

This guide outlines the practical steps to achieve these goals using three distinct, yet powerful, delivery platforms.

G Overall Workflow for Targeted Delivery System Development cluster_0 Phase 1: Formulation & Characterization cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Preclinical Testing Formulation System Selection & Formulation (Liposome, Nanoparticle, ADC) Characterization Physico-Chemical Characterization (Size, Zeta, EE%, Morphology) Formulation->Characterization Quality Control Cytotoxicity Cytotoxicity Assays (Cancer vs. Normal Cells) Characterization->Cytotoxicity Formulation Optimization Cell_Culture Cell Line / Organoid Culture Cell_Culture->Cytotoxicity Uptake Cellular Uptake & Trafficking Cell_Culture->Uptake Efficacy Tumor Growth Inhibition Study Cytotoxicity->Efficacy Candidate Selection Animal_Model Animal Model Development (CDX or PDX) PK_BD Pharmacokinetics & Biodistribution Animal_Model->PK_BD Animal_Model->Efficacy

Sources

Troubleshooting & Optimization

Technical Support Center: Improsulfan IV Formulation & Solubility Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Troubleshooting Center. As an alkyl sulfonate alkylating agent, improsulfan (NSC 71763) presents significant formulation challenges due to its inherently poor aqueous solubility. For intravenous (IV) administration, achieving a stable, isotonic solution that does not precipitate upon dilution in the bloodstream is critical.

This guide provides field-proven, self-validating protocols to overcome these solubility barriers, explaining the physicochemical causality behind each formulation choice.

Part 1: Troubleshooting Guides & Causality Analysis

Issue 1: Precipitation Upon Dilution in Saline

Q: My improsulfan formulation is clear in the vial, but it precipitates immediately when diluted in 0.9% NaCl for IV infusion. How do I prevent this?

A: This is a classic failure mode when relying solely on organic co-solvents (like PEG 400 or ethanol). The causality lies in the exponential drop in solvent capacity: when a co-solvent mixture is diluted with aqueous blood or saline, the dielectric constant of the medium changes rapidly. The co-solvent concentration falls below the critical threshold required to keep the hydrophobic alkyl sulfonate in solution, leading to rapid nucleation and crystallization.

The Solution: Utilize macrocyclic encapsulation via modified cyclodextrins (CDs). Sulfobutylether-β-cyclodextrin (SBECD) or Hydroxypropyl-β-cyclodextrin (HPBCD) creates a thermodynamic equilibrium where the hydrophobic moiety of improsulfan is shielded within the CD's hydrophobic cavity, while the highly hydrophilic exterior maintains aqueous solubility 1. The stoichiometry of these drug/CD complexes is most frequently 1:1 1.

Self-Validating Protocol: Cyclodextrin Complexation

  • Preparation: Dissolve 20% (w/v) SBECD in Water for Injection (WFI). Adjust pH to 5.5 - 6.0 using 0.1M NaOH/HCl.

  • Complexation: Add improsulfan API incrementally to the vortexing solution at 25°C. Stir for 24 hours protected from light to reach thermodynamic equilibrium.

  • Filtration: Pass the solution through a 0.22 µm PVDF sterile filter.

  • Self-Validation (The "Crash" Test): Dilute the filtrate 1:10 and 1:100 in 0.9% NaCl. Measure the UV-Vis absorbance at 245–270 nm 2.

    • Causality Check: If the baseline shifts upward, sub-visible precipitation has occurred (scattering light). A stable baseline confirms successful, irreversible 1:1 inclusion complexation.

Issue 2: Salt Form Selection (Tosilate vs. Hydrochloride)

Q: I have access to both improsulfan free base, improsulfan hydrochloride, and improsulfan tosilate. Which is best for an IV formulation?

A: Your choice of salt form dictates the crystal lattice energy and the resulting dissolution profile.

  • Improsulfan Tosilate: Salts prepared from planar, high-melting aromatic sulphonic acids (like tosilate) yield highly crystalline structures with high melting points. This strong crystal lattice actually reduces ideal aqueous solubility 3. However, it provides exceptional chemical stability against hydrolysis.

  • Improsulfan Hydrochloride: While aliphatic strong acids yield more flexible, soluble salts, basic drugs formulated as chloride salts often suffer a precipitous drop in solubility when introduced to 0.9% NaCl due to the common-ion effect3.

Recommendation: Use improsulfan tosilate combined with a cyclodextrin vehicle. The CD will overcome the lattice energy barrier by encapsulating the molecule, while the tosilate salt ensures bulk API stability during long-term storage.

Issue 3: Co-Solvent Viscosity and Injection Site Pain

Q: To dissolve my target dose, I am using 40% Propylene Glycol (PG). The solubility is fine, but the viscosity is too high for a standard IV line.

A: High concentrations of PG or PEG increase dynamic viscosity, impeding IV flow rates and causing phlebitis or injection site pain due to hyperosmolarity.

Self-Validating Protocol: Ternary Co-Solvent Optimization

  • Preparation: Create a ternary mixture: 15% PEG 400, 5% PG, and 80% WFI (v/v). This keeps total organics 20%.

  • Solubilization: Add API and sonicate at 15°C to prevent thermal degradation of the alkyl sulfonate bonds.

  • Self-Validation (Viscosity & Aggregation):

    • Measure dynamic viscosity using a micro-viscometer (Target: < 10 cP at 25°C).

    • Perform Dynamic Light Scattering (DLS). If the polydispersity index (PDI) is > 0.3 or peaks appear in the 100-1000 nm range, your API is forming colloidal aggregates (micelles) rather than a true solution 4. Adjust the PEG/PG ratio until DLS confirms a true molecular solution (no scattering peaks).

Part 2: Quantitative Data Presentation

The following table summarizes the causal relationship between the formulation vehicle and the resulting physicochemical properties of improsulfan solutions.

Formulation StrategyImprosulfan FormVehicle CompositionExpected SolubilityIV SuitabilityKey Limitation
Aqueous Baseline Free Base100% Water (pH 7.0)< 0.1 mg/mL❌ FailInadequate dose delivery.
Salt Formation Hydrochloride100% Water (pH 5.0)~2.5 mg/mL⚠️ MarginalCommon-ion effect causes precipitation in 0.9% NaCl.
High Co-Solvent Tosilate40% PG / 60% Water> 10.0 mg/mL❌ FailHigh viscosity; phlebitis risk; precipitates upon dilution.
CD Complexation Tosilate20% SBECD in Water> 15.0 mg/mL✅ PassRequires strict stoichiometric mixing to ensure full inclusion.

Part 3: Formulation Workflows & Mechanisms

Workflow A Improsulfan API (Poor Aqueous Solubility) B Salt Form Selection (Evaluate Tosilate vs. HCl) A->B C Cyclodextrin Complexation (e.g., SBECD, HPBCD) B->C Primary Strategy D Co-Solvent Optimization (PEG 400 / Propylene Glycol) B->D Secondary Strategy E Self-Validation Testing (UV-Vis, DLS, HPLC) C->E 1:1 Molar Ratio D->E <20% v/v Total E->C Fail (Aggregates Detected) F Optimized IV Formulation (Stable, Isotonic, No Aggregates) E->F Pass (No Precipitation)

Figure 1: Decision tree and self-validating workflow for formulating improsulfan for IV administration.

Mechanism API Improsulfan (Hydrophobic Alkyl Sulfonate) Complex 1:1 Inclusion Complex (Water Soluble) API->Complex Thermodynamic Equilibrium CD Modified β-CD (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Non-covalent Binding

Figure 2: Mechanism of 1:1 stoichiometric inclusion complexation between improsulfan and beta-CDs.

References

  • Source: uspto.
  • Source: mdpi.
  • Source: google.
  • Source: nih.

Sources

Technical Support Center: Troubleshooting Improsulfan Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Last Updated: March 25, 2026

Introduction

Welcome to the technical support guide for improsulfan. This document is designed for researchers, scientists, and drug development professionals who are working with improsulfan and encountering challenges related to its stability in aqueous solutions. Improsulfan, an alkylsulfonate alkylating agent, is known for its inherent instability in aqueous environments, which can complicate experimental reproducibility and data interpretation.[1] This guide provides in-depth, field-proven insights and step-by-step protocols to help you diagnose, troubleshoot, and mitigate common degradation issues.

Our approach is rooted in explaining the causal mechanisms behind experimental choices, ensuring that every protocol is a self-validating system. We will address common questions in a direct, question-and-answer format, supported by authoritative references and practical visualizations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding and Controlling Improsulfan Stability
Question 1: My improsulfan solution is degrading much faster than expected. What are the primary factors controlling its stability?

Answer:

Improsulfan's stability in aqueous solutions is primarily governed by two critical factors: pH and temperature . As a prodrug, it is designed to convert to its active form, busulfan, and this conversion is highly susceptible to hydrolysis.

  • Temperature: Like most chemical reactions, the hydrolysis of improsulfan is temperature-dependent. Increased temperature provides the necessary activation energy for the degradation reaction to proceed more quickly. Studies on busulfan, the primary degradation product, show a clear decrease in stability as storage temperature increases from 2-8°C to room temperature (20 ± 5°C).[3][4] Therefore, maintaining low temperatures is crucial for preserving your improsulfan solutions.

Causality in Action: The methanesulfonate (mesylate) groups on improsulfan are good leaving groups. In an aqueous environment, water molecules act as nucleophiles, attacking the electrophilic carbon atoms adjacent to the oxygen of the ester group. This nucleophilic substitution reaction (hydrolysis) cleaves the ester bond, leading to the formation of busulfan and other byproducts. This process can be accelerated by acidic or basic conditions, which increase the concentration of H+ or OH- ions that can catalyze the reaction.

Question 2: What are the recommended storage conditions for aqueous improsulfan stock solutions to maximize shelf-life?

Answer:

Based on the principles of chemical kinetics, the optimal storage conditions aim to minimize the rate of hydrolysis.

Recommended Protocol for Stock Solution Storage:

  • Solvent/Buffer: Prepare your stock solution in a buffer system that maintains a pH between 6.0 and 7.0. A phosphate-buffered saline (PBS) at pH 6.5 is a reasonable starting point. Avoid highly acidic or alkaline buffers.

  • Temperature: Store the solution at low temperatures. For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended.[4] For long-term storage, aliquoting and freezing at -20°C or -80°C is essential.

  • Aliquoting: To prevent multiple freeze-thaw cycles, which can accelerate degradation, divide your stock solution into single-use aliquots before freezing.

  • Light Exposure: While not as critical as pH and temperature for this class of compounds, it is good practice to protect solutions from light by using amber vials or wrapping containers in aluminum foil to prevent any potential photochemical degradation.[5]

Data Summary: Impact of Temperature on Stability of Related Compounds

The following table, adapted from stability studies on busulfan, illustrates the significant impact of temperature on stability. A similar trend is expected for improsulfan.

Storage TemperatureStability ThresholdTime to Reach Threshold (in PP Syringes)Reference
2-8°C10% degradation24 hours[4]
13-15°C10% degradation8 hours[4]
Room Temp (20±5°C)10% degradation8 hours[4]

This table demonstrates that lower temperatures significantly extend the stability of the compound.

Section 2: Analytical Troubleshooting (HPLC)
Question 3: I'm analyzing my samples via HPLC and see multiple peaks aside from my parent improsulfan peak. What are these, and how can I identify them?

Answer:

The additional peaks are almost certainly degradation products. The primary degradation pathway for improsulfan involves its conversion to busulfan, which can then undergo further hydrolysis.

Degradation Pathway:

The likely pathway is the hydrolysis of the two methanesulfonate esters.

HPLC_Troubleshooting_Workflow start Unexpected Peaks in Improsulfan Chromatogram check_standard 1. Run Busulfan Standard start->check_standard match_rt Does a peak match the retention time of Busulfan? check_standard->match_rt identify_busulfan Peak Identified as Busulfan match_rt->identify_busulfan Yes force_degradation 2. Perform Forced Degradation Study (e.g., heat sample at 60°C for 1 hr) match_rt->force_degradation No identify_busulfan->force_degradation compare_chromatograms Compare chromatograms of treated vs. untreated samples force_degradation->compare_chromatograms peak_increase Do unexpected peaks increase in area? compare_chromatograms->peak_increase identify_degradants Peaks Confirmed as Degradation Products peak_increase->identify_degradants Yes lcms_analysis 3. Consider LC-MS/MS Analysis for definitive identification peak_increase->lcms_analysis No / Ambiguous identify_degradants->lcms_analysis end Characterization Complete lcms_analysis->end

Fig 2. Workflow for identifying unknown peaks in HPLC.
Question 4: My chromatographic peaks for improsulfan and/or busulfan are broad, tailing, or splitting. How can I improve the peak shape?

Answer:

Poor peak shape is a common HPLC issue that can compromise resolution and quantification accuracy. The causes can be chemical or mechanical. [6][7][8] Step-by-Step Protocol for Troubleshooting Poor Peak Shape:

  • Check Mobile Phase Compatibility:

    • Problem: The solvent used to dissolve your sample (the sample diluent) is significantly stronger than your mobile phase. This can cause fronting.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is needed for solubility, inject the smallest possible volume. [8]

  • Evaluate Column Health:

    • Problem: Column contamination or degradation can lead to peak tailing or splitting. [6]Active sites on the silica backbone can interact with your analyte.

    • Solution:

      • a. Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol, depending on column chemistry) to remove contaminants. [9] * b. Check for Voids: A sudden pressure drop or split peaks can indicate a void in the column packing. [8]If this occurs, the column may need to be replaced.

  • Optimize Method Parameters:

    • Problem: Sub-optimal mobile phase pH or flow rate.

    • Solution:

      • a. pH Adjustment: Ensure the mobile phase pH is at least 2 units away from the pKa of your analyte to ensure it is in a single ionic state.

      • b. Flow Rate: High flow rates can sometimes lead to peak broadening. [9]Try reducing the flow rate by 10-20% to see if peak shape improves.

  • Inspect the HPLC System:

    • Problem: Extra-column volume (dead volume) from poorly fitted tubing or a partial blockage can cause peak broadening and tailing.

    • Solution: Check all fittings between the injector and the detector. Ensure tubing is cut cleanly and sits flush within the fittings. Check for blockages in inline filters or guard columns.

Common HPLC Issues and Solutions Summary Table

SymptomPossible Cause(s)Recommended Solution(s)Reference(s)
Peak Tailing Column contamination; Secondary analyte interactions; Sample overload.Flush column; Use mobile phase with competing base (e.g., TEA); Reduce sample concentration.[6][8]
Peak Broadening High flow rate; Dead volume; Column degradation.Reduce flow rate; Check and fix all fittings; Replace column.[6][9]
Peak Splitting Clogged column inlet frit; Column void; Co-elution of substances.Back-flush the column; Replace column; Optimize gradient/mobile phase for better separation.[7][8]
Baseline Drift Mobile phase not equilibrated; Column contamination; Detector lamp aging.Allow sufficient time for column equilibration; Flush column; Replace detector lamp.[6]
Section 3: Sample Preparation and Analysis Protocol
Question 5: Can you provide a validated, step-by-step protocol for preparing and analyzing improsulfan and busulfan in an aqueous matrix using HPLC?

Answer:

Certainly. While methods must be optimized for your specific matrix and instrument, the following protocol provides a robust starting point for the analysis of busulfan, which can be adapted for improsulfan. This method uses pre-column derivatization for UV detection, a common technique for compounds lacking a strong chromophore. [10][11] Experimental Workflow Diagram

Experimental_Workflow start Start: Aqueous Sample (containing Improsulfan/Busulfan) step1 1. Sample Pre-treatment (e.g., Protein Precipitation with Acetonitrile) start->step1 step2 2. Derivatization (Add derivatizing agent, e.g., Sodium Diethyldithiocarbamate, and heat) step1->step2 step3 3. Extraction (Liquid-Liquid Extraction, e.g., with ethyl acetate) step2->step3 step4 4. Evaporation & Reconstitution (Dry down organic layer and reconstitute in mobile phase) step3->step4 step5 5. HPLC-UV Analysis (Inject onto C18 column) step4->step5 end End: Chromatogram & Quantification step5->end

Sources

Technical Support Center: Improsulfan Tosylate Synthesis & Yield Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of Improsulfan Tosylate (also known in literature as Yoshi-864 or NSC-140117). Improsulfan is a dimethanesulfonate (DMS) alkylating agent that cross-links with DNA, causing the inhibition of DNA synthesis in various malignancies[1][2].

As a bis-alkylating agent containing a secondary amine, its synthesis presents unique chemoselectivity and stability challenges[3][4]. This guide provides drug development professionals with a self-validating, step-by-step methodology, mechanistic troubleshooting, and yield optimization strategies.

Process Overview & Mechanistic Pathway

To prevent the nucleophilic secondary amine from interfering with the O-mesylation step, the synthesis must proceed via an N-protected intermediate. Attempting to mesylate the unprotected free base will result in intractable mixtures of N-mesylated and polymerized byproducts.

SynthesisWorkflow SM Bis(3-hydroxypropyl)amine (Starting Material) Step1 Step 1: N-Protection Boc2O, DCM, 0°C SM->Step1 Side1 Side Reaction: N-Mesylation SM->Side1 If unprotected Int1 N-Boc-bis(3-hydroxypropyl)amine Step1->Int1 Step2 Step 2: O-Mesylation MsCl, DIPEA, -5°C Int1->Step2 Int2 N-Boc-Improsulfan Step2->Int2 Side2 Side Reaction: Chloride Substitution Step2->Side2 Temp > 0°C Step3 Step 3: Deprotection & Salt Formation p-TsOH, EtOAc, 40°C Int2->Step3 Side3 Side Reaction: Intermolecular Polymerization Int2->Side3 If isolated as free base Product Improsulfan Tosylate (Stable Crystalline Salt) Step3->Product

Fig 1: Improsulfan tosylate synthesis workflow and critical mechanistic failure points.

Quantitative Reaction Optimization

The O-mesylation (Step 2) is the most critical phase of the synthesis. The mesylate group is an excellent leaving group, making it highly susceptible to unintended nucleophilic attack by the chloride ions generated during the reaction.

Table 1: Optimization of O-Mesylation Conditions (Step 2)

SolventBase (Equivalents)Temp (°C)Reaction Time (h)Alkyl Chloride Byproduct (%)N-Boc-Improsulfan Yield (%)
DCMTriethylamine (2.5)25 (RT)2.018.565.0
DCMTriethylamine (2.5)04.05.282.3
THFPyridine (3.0)06.012.174.8
DCM DIPEA (2.5) -5 to 0 3.0 < 1.0 94.2

Data Interpretation: Switching from Triethylamine to N,N-Diisopropylethylamine (DIPEA) drastically reduces chloride substitution. DIPEA's steric bulk prevents it from forming transient, highly reactive quaternary intermediate complexes, while strict temperature control (< 0 °C) suppresses the activation energy required for the SN​2 chloride displacement.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system : the success of each step dictates the physical behavior of the next, providing immediate visual feedback to the chemist.

Phase 1: N-Protection (Boc-Protection)
  • Dissolution: Suspend bis(3-hydroxypropyl)amine (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g) under an argon atmosphere.

  • Addition: Cool the mixture to 0 °C. Add Di-tert-butyl dicarbonate ( Boc2​O , 1.05 eq) dissolved in DCM dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Wash the organic layer with distilled water ( ) and brine ( ). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield N-Boc-bis(3-hydroxypropyl)amine as a viscous, clear oil.

Phase 2: O-Mesylation (Critical Step)
  • Preparation: Dissolve the N-Boc intermediate in anhydrous DCM (15 mL/g) and add DIPEA (2.5 eq).

  • Cooling: Submerge the flask in an ice/brine bath to achieve an internal temperature of -5 °C.

  • Reagent Addition: Add Methanesulfonyl chloride (MsCl, 2.2 eq) dropwise via a syringe pump over 45 minutes. Self-Validation Check: The internal temperature must not exceed 0 °C during addition to prevent chloride substitution.

  • Quenching: After 3 hours of stirring at 0 °C, quench the reaction by pouring it into ice-cold saturated aqueous NaHCO3​ .

  • Extraction: Separate the organic layer, wash with cold 0.5 M HCl, then brine. Dry over Na2​SO4​ and concentrate without heating above 25 °C to yield N-Boc-Improsulfan.

Phase 3: Deprotection & Salt Crystallization
  • Solvent Swap: Dissolve the crude N-Boc-Improsulfan in anhydrous Ethyl Acetate (EtOAc) (10 mL/g).

  • Acid Addition: Add anhydrous p-Toluenesulfonic acid (p-TsOH, 2.0 eq) in a single portion.

  • Heating & Precipitation: Heat the mixture gently to 40 °C. Self-Validation Check: As the Boc group is cleaved (evidenced by mild CO2​ evolution), the highly polar improsulfan tosylate salt will become insoluble in EtOAc and spontaneously crash out as a white crystalline solid.

  • Isolation: Cool the suspension to 0 °C for 1 hour to maximize yield. Filter the precipitate, wash with cold EtOAc, and dry under high vacuum.

Troubleshooting Guides & FAQs

Q1: My LC-MS data for Step 2 shows a significant byproduct with a mass shift of -44 Da relative to the target mass. What is happening? A: You are observing the classic Finkelstein-type SN​2 substitution. The mass loss of 44 Da corresponds to the loss of a mesylate group (-95 Da) and the addition of a chloride isotope (~35/37 Da). Mesylates are highly labile. If the reaction temperature exceeds 0 °C, the chloride ions (generated as a byproduct of MsCl reacting with the alcohol) act as nucleophiles, displacing the newly formed mesylate to yield a 3-chloropropyl byproduct. Action: Strictly control the internal temperature to -5 °C and use DIPEA instead of Triethylamine to reduce the nucleophilicity of the reaction environment.

Q2: The final deprotection step is yielding a sticky, hygroscopic oil rather than a crystalline solid. How can I fix this? A: This is a thermodynamic solvent issue. If you perform the p-TsOH deprotection in a solvent where the resulting salt is highly soluble (such as Methanol or DCM), it will not crystallize and will instead form a gummy residue upon solvent evaporation. Action: Use anhydrous Ethyl Acetate (EtOAc) as the reaction solvent for Step 3. EtOAc acts as an anti-solvent for the tosylate salt. As the deprotection occurs, the product is forced out of solution, which not only yields a highly pure crystalline solid but also drives the Le Chatelier equilibrium of the deprotection forward.

Q3: Why can't I isolate the Improsulfan free base and then form the tosylate salt later? A: Improsulfan is an active bis-alkylating agent. If you remove the Boc protecting group and isolate the free base, you expose a highly nucleophilic secondary amine in the presence of two electrophilic mesylate groups. The molecule will rapidly undergo intermolecular SN​2 attacks, leading to catastrophic self-polymerization. Action: The protocol is explicitly designed to transition from the protected amine directly to the protonated salt. The p-TsOH protonates the amine immediately upon Boc cleavage, completely neutralizing its nucleophilicity and rendering the Improsulfan Tosylate shelf-stable.

References

  • PubChem, "Improsulfan | C8H19NO6S2 | CID 18949" - National Institutes of Health (NIH). Verified URL:[Link]

  • Gale GR, Smith AB, Atkins LM. "Comparative effects of Yoshi-864 and busulfan on certain transplantable murine tumors." Proc Soc Exp Biol Med. 1975. Verified URL:[Link]

  • "STING modulator compounds, and methods of making and using" - World Intellectual Property Organization (WO2019092660A1).
  • "Heterocyclic compound" - United States Patent and Trademark Office (US8722660B2).

Sources

Technical Support Center: Overcoming Cellular Resistance to Improsulfan and Other Bifunctional Alkylating Agents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable insights into the challenges of cellular resistance to the alkylating agent improsulfan. Given the specificity of improsulfan, this guide also draws upon the broader, well-documented principles of resistance to bifunctional alkylating agents, a class to which improsulfan belongs. Our goal is to equip you with the foundational knowledge and practical methodologies required to anticipate, diagnose, and overcome resistance in your experimental models.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses fundamental questions regarding improsulfan and the primary mechanisms of cellular resistance.

FAQ 1: What is improsulfan and what is its mechanism of action?

Improsulfan is an alkylsulfonate bifunctional alkylating agent.[1] Its primary mechanism of action involves the formation of covalent bonds with DNA, creating inter- and intra-strand cross-links.[1][2] This DNA damage disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cancer cells.[3][4]

FAQ 2: My cancer cell line is showing reduced sensitivity to improsulfan. What are the most common reasons for this?

Reduced sensitivity, or resistance, to alkylating agents like improsulfan is a multifaceted problem.[5] The most common mechanisms can be categorized into four main areas:

  • Increased Drug Efflux: Cancer cells can upregulate transmembrane transporter proteins, such as P-glycoprotein (P-gp/MDR1) or Multidrug Resistance-associated Protein 1 (MRP1), which actively pump the drug out of the cell, reducing its intracellular concentration to sub-lethal levels.[6][7]

  • Enhanced DNA Repair: The cell possesses several pathways to repair DNA damage. Upregulation of pathways like Base Excision Repair (BER), Nucleotide Excision Repair (NER), and Direct Reversal Repair by enzymes like O6-methylguanine-DNA methyltransferase (MGMT) can efficiently remove the DNA adducts created by improsulfan before they can trigger cell death.[3][4][6][8]

  • Drug Detoxification/Inactivation: The glutathione (GSH) system plays a critical role. Enzymes like Glutathione S-transferases (GSTs) can conjugate improsulfan to glutathione, neutralizing the drug and facilitating its excretion from the cell.[6][7][9] Overexpression of certain GST isozymes is a known mechanism of resistance to alkylating agents like busulfan.[10]

  • Dysregulation of Apoptosis: Even if DNA damage occurs, resistant cells can evade apoptosis. This is often due to mutations in the p53 tumor suppressor gene or the overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[6]

FAQ 3: What is the difference between intrinsic and acquired resistance?

Intrinsic resistance is when cancer cells are inherently non-responsive to improsulfan from the first exposure. This can be due to pre-existing genetic factors, such as high basal levels of DNA repair enzymes or drug efflux pumps.[5][11] Acquired resistance develops over time after repeated exposure to the drug.[11][12] A subset of cancer cells that survive the initial treatment may acquire new mutations or epigenetic changes that confer a survival advantage, leading to the growth of a resistant tumor cell population.[12]

FAQ 4: How can I confirm the specific resistance mechanism in my cell line?

Identifying the dominant resistance mechanism is crucial for designing an effective counter-strategy. A multi-step approach is recommended:

  • Gene and Protein Expression Analysis: Use qPCR or Western Blotting to quantify the expression levels of key resistance-associated proteins. Compare your resistant cell line to its parental, sensitive counterpart. Key targets include:

    • Efflux Pumps: P-gp (ABCB1), MRP1 (ABCC1), BCRP (ABCG2).[6]

    • DNA Repair Enzymes: MGMT, ERCC1, PARP-1.[2][3]

    • Detoxification Enzymes: GSTA1, GSTP1, MGSTII.[10][13]

    • Apoptotic Regulators: p53, Bcl-2, Bax.[6]

  • Functional Assays:

    • Efflux Pump Activity: Use fluorescent substrates like Rhodamine 123 or Calcein-AM. Resistant cells overexpressing efflux pumps will show lower intracellular fluorescence, which can be reversed by known pump inhibitors like verapamil or MK-571.

    • DNA Damage and Repair: Assess the formation and resolution of DNA damage markers, such as γH2AX foci, using immunofluorescence microscopy at different time points after improsulfan treatment.

Section 2: Troubleshooting Guides - Addressing Experimental Hurdles

This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during in vitro experiments with improsulfan and resistant cell lines.

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

Question: "I am performing a cell viability assay (e.g., MTT, MTS, or CCK-8) to determine the IC50 of improsulfan, but my results are highly variable between experiments. What could be the cause?"

Answer: Inconsistent IC50 values are a common frustration. Let's break down the potential causes and solutions.

Potential Cause Explanation & Troubleshooting Steps
Cell Seeding Density Cell density can significantly affect drug response.[14] If cells are too sparse, they may not be healthy. If they are too dense, they may enter growth arrest, making them less susceptible to a proliferation-dependent drug like improsulfan. Solution: Perform a cell growth curve to determine the optimal seeding density that ensures cells are in the logarithmic growth phase for the duration of the drug treatment (typically 48-72 hours).[15] Always seed the same number of viable cells for each experiment.
Drug Preparation & Storage Improsulfan, like many alkylating agents, can be unstable. Improper storage or repeated freeze-thaw cycles can lead to degradation and loss of potency. Solution: Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO). Aliquot this stock into single-use vials and store them at -80°C. When preparing working dilutions, use pre-warmed media and ensure thorough mixing. Always include a vehicle control (e.g., DMSO alone) at the same final concentration used in your drug dilutions.[12]
Assay Incubation Time The timing of the viability assay readout is critical. If the assay is performed too early, the full cytotoxic effect of the drug may not be apparent. Solution: The incubation period should be long enough for the drug to induce DNA damage and for the cells to undergo at least one to two population doublings.[14] A typical duration is 48 to 72 hours. Consider performing a time-course experiment (24h, 48h, 72h) to determine the optimal endpoint for your specific cell line.
Biological Variability Cell lines can change over time with increasing passage number, potentially altering their drug sensitivity. Solution: Use cells with a low passage number from a reliable source (e.g., ATCC). Create a master cell bank and working cell banks to ensure consistency across experiments. Routinely check for mycoplasma contamination, which can affect cell health and drug response.
Issue 2: Failure to Establish a Resistant Cell Line

Question: "I've been trying to generate an improsulfan-resistant cell line by continuous exposure to the drug, but the cells keep dying off. What am I doing wrong?"

Answer: Developing a resistant cell line is a process of selection that requires patience and a careful, stepwise approach.[12][16]

Experimental Workflow: Generating a Resistant Cell Line

G cluster_0 Phase 1: Initial IC50 Determination cluster_1 Phase 2: Stepwise Dose Escalation cluster_2 Phase 3: Characterization & Banking a 1. Start with Parental (Sensitive) Cell Line b 2. Perform Dose-Response Assay (e.g., MTT/MTS) a->b c 3. Determine Initial IC50 Value b->c d 4. Culture cells in media with Improsulfan at ~IC20 (20% inhibitory conc.) c->d e 5. Monitor cell viability and morphology. Wait for population to recover. d->e f 6. Once stable, increase drug conc. by 1.5x - 2x e->f g 7. Repeat cycle of recovery and dose escalation f->g g->e Iterate h 8. After several months, confirm resistance. (Resistant IC50 >> Parental IC50) g->h i 9. Characterize resistance mechanism (Western Blot, qPCR, etc.) h->i j 10. Cryopreserve resistant cells as a new cell bank i->j

Caption: Workflow for developing a drug-resistant cell line.

Key Troubleshooting Tips:

  • Start Low: Do not start the selection process at the IC50. This will kill most of the cells. Begin with a concentration that causes mild growth inhibition (e.g., IC10-IC20).

  • Be Patient: This process can take several months. Allow the cell population to fully recover and resume a normal growth rate before increasing the drug concentration.

  • Maintain Drug Pressure: Once established, the resistant cell line should be continuously cultured in media containing the final selection concentration of improsulfan to prevent reversion to a sensitive phenotype.

  • Confirm Resistance: A significant increase (e.g., 3 to 10-fold or higher) in the IC50 value compared to the parental cell line is a good indicator of successful resistance development.[12]

Issue 3: Combination Therapy Shows No Synergy

Question: "Based on my hypothesis that resistance is due to enhanced DNA repair, I combined improsulfan with a PARP inhibitor. However, I'm not seeing a synergistic effect. Why might this be?"

Answer: A lack of synergy in combination therapy points to a mismatch between the resistance mechanism and the chosen inhibitor, or suboptimal experimental design.

Logical Flow for Troubleshooting Combination Therapies

G cluster_0 Hypothesis Validation cluster_1 Alternative Mechanisms cluster_2 Experimental Design start Observation: No Synergy with Improsulfan + PARP Inhibitor h1 Is BER/DNA Repair truly the primary resistance mechanism? start->h1 a1 Could other mechanisms be dominant? start->a1 e1 Was the inhibitor concentration optimal? start->e1 h2 Re-evaluate expression of PARP, MGMT, ERCC1, etc. h1->h2 h3 Perform functional DNA damage/repair assays (γH2AX) h2->h3 end1 Redesign Experiment h3->end1 If confirmed, re-evaluate experimental design. a2 Investigate Drug Efflux (e.g., Rhodamine 123 assay) a1->a2 a3 Investigate GST Detoxification (e.g., GST activity assay) a1->a3 end2 New Combination Strategy a2->end2 If efflux is high, switch to efflux pump inhibitor. end3 New Combination Strategy a3->end3 If GST is high, switch to GST inhibitor. e3 Determine IC50 of PARP inhibitor alone first. e1->e3 e2 Was the dosing schedule appropriate? (Pre-treatment vs. Co-treatment) end4 Redesign Experiment e3->end4 Optimize inhibitor dose and schedule.

Caption: Decision tree for troubleshooting ineffective combination therapy.

  • Confirm the Mechanism: Don't assume. The dominant resistance mechanism might not be what you initially hypothesized. For example, if drug efflux is the primary issue, a DNA repair inhibitor will have little effect because the improsulfan isn't reaching its target in sufficient concentrations.[6]

  • Inhibitor Potency and Scheduling:

    • Ensure you are using the PARP inhibitor at an effective concentration. Determine its IC50 in your cell line first.

    • Consider the timing. Should cells be pre-treated with the inhibitor to suppress the repair pathway before the DNA damage occurs, or is co-treatment sufficient? A time-course experiment is needed to optimize this.

  • Explore Alternative Combinations: Based on your mechanistic studies, you may need to pivot.

    • For Efflux: Combine improsulfan with an efflux pump inhibitor like verapamil (P-gp) or MK-571 (MRP).[17][18]

    • For GST Detoxification: Use a GST inhibitor like ethacrynic acid or NBDHEX.[13]

Section 3: Key Experimental Protocols

Here we provide condensed, step-by-step protocols for core assays discussed in this guide.

Protocol 1: Cell Viability/IC50 Determination via MTS Assay
  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours.[15]

  • Drug Preparation: Prepare 2x serial dilutions of improsulfan in complete medium. Also, prepare a vehicle control (e.g., DMSO in medium).

  • Treatment: Remove the medium from the wells and add 100 µL of the drug dilutions or vehicle control. Incubate for the desired period (e.g., 48 or 72 hours).[15]

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells to calculate the percentage of cell viability. Plot viability versus drug concentration (log scale) and use non-linear regression to calculate the IC50 value.[16]

Protocol 2: Western Blot for Resistance Marker Expression
  • Cell Lysis: Culture sensitive and resistant cells to 70-80% confluency. Wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and load onto an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against your target protein (e.g., P-gp, MGMT, GSTP1) overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an ECL substrate. Image the resulting chemiluminescence using a digital imager.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the target protein signal to the loading control to compare expression levels between sensitive and resistant cells.

References
  • Vertex AI Search. (n.d.). The Role of MGMT in DNA Repair and Resistance to Alkylating Agents in Cancer Treatment.
  • AACR Journals. (2008, May 15). Mechanisms of Chemoresistance to Alkylating Agents in Malignant Glioma.
  • National Center for Biotechnology Information. (n.d.). Improsulfan. PubChem.
  • National Center for Biotechnology Information. (n.d.). DNA direct reversal repair and alkylating agent drug resistance. PMC.
  • OAE Publishing Inc. (2021, August 19). Targeting DNA repair pathways to overcome cancer drug resistance.
  • PubMed. (2002, August 15). DNA Repair in Resistance to Alkylating Anticancer Drugs.
  • BenchChem. (n.d.). Application Notes and Protocols for Studying Drug Resistance in Cancer Using NVP-TAE 226.
  • International Journal of Medical Sciences. (2011, March 23). Current Status of Methods to Assess Cancer Drug Resistance.
  • OAE Publishing Inc. (n.d.). DNA direct reversal repair and alkylating agent drug resistance.
  • Saudi Medical Journal. (2023, April 1). Cellular resistance mechanisms in cancer and the new approaches to overcome resistance mechanisms chemotherapy.
  • National Center for Biotechnology Information. (n.d.). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. PMC.
  • Sorger Lab. (2017, June 15). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. In: Current Protocols in Chemical Biology.
  • PubMed. (2025, August 12). Development of Drug-resistant Cell Lines for Experimental Procedures.
  • PubMed. (2008, May 15). Mechanisms of chemoresistance to alkylating agents in malignant glioma.
  • National Center for Biotechnology Information. (2025, August 12). Development of Drug-resistant Cell Lines for Experimental Procedures. PMC.
  • National Center for Biotechnology Information. (n.d.). The role of glutathione-S-transferase in anti-cancer drug resistance. PMC.
  • ResearchGate. (n.d.). Cellular Mechanisms of Multidrug Resistance of Tumor Cells.
  • National Center for Biotechnology Information. (n.d.). Cellular resistance mechanisms in cancer and the new approaches to overcome resistance mechanisms chemotherapy. PMC.
  • PubMed. (n.d.). Overexpression of glutathione-S-transferase, MGSTII, confers resistance to busulfan and melphalan.
  • MDPI. (2023, November 6). Overexpression of Glutathione S-Transferases in Human Diseases: Drug Targets and Therapeutic Implications.
  • Qeios. (2023, November 20). Inhibiting Efflux Pumps and Resistance Mechanisms: A Mini Review.

Sources

Technical Support Center: Improsulfan Stabilization & Storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Improsulfan (also known as NSC-102627 or Protecton). As a Senior Application Scientist, I have designed this guide to help drug development professionals and researchers navigate the complex physicochemical challenges associated with the long-term storage and formulation of this potent alkylating agent.

Core Principles of Improsulfan Stability

Improsulfan is a bifunctional alkyl sulfonate cross-linking agent. Its pharmacological efficacy relies on its electrophilic nature, which allows it to alkylate DNA. However, this exact mechanism makes it highly unstable in standard laboratory storage conditions. Like its analog busulfan, improsulfan is exceptionally susceptible to nucleophilic attack by water. In aqueous environments, it undergoes rapid hydrolysis, cleaving the sulfonate ester bond to yield inactive sulfonic acid and alcohol byproducts [1].

To achieve long-term stability, your experimental design must be a self-validating system that strictly excludes moisture, utilizes optimal salt forms to maximize crystal lattice energy, and employs advanced cryoprotection during lyophilization.

Troubleshooting Guides & FAQs

Q: My aqueous stock solutions of improsulfan lose potency within hours. What is the exact mechanism, and how can I prevent it? A: The loss of potency is driven by the hydrolysis of the alkyl sulfonate groups. Water acts as a nucleophile, attacking the electrophilic carbon adjacent to the sulfonate leaving group [1]. To prevent this, never store improsulfan in aqueous solutions . Reconstitute your lyophilized powder immediately before use. For intermediate stock solutions, use strictly anhydrous organic solvents (e.g., 100% DMSO or DMA) and store at -80°C. For true long-term stability, lyophilization is mandatory.

Q: Why is the tosylate salt (improsulfan tosylate) specifically recommended over the free base or hydrochloride salt for formulation? A: Salt selection dictates the crystal lattice energy and hygroscopicity of your Active Pharmaceutical Ingredient (API). Hydrochloride salts of basic drugs often exhibit extreme polarity and hygroscopicity, leading to moisture scavenging and subsequent hydrolysis. In contrast, the tosylate (p-toluenesulfonate) counterion is a planar, high-melting aromatic sulfonic acid. This planar symmetry yields highly crystalline salts with superior lattice forces, drastically reducing water vapor sorption and improving solid-state stability[2].

Q: During lyophilization, my improsulfan formulation forms insoluble aggregates upon reconstitution. How do I resolve this? A: Aggregation during lyophilization is a common artifact of concentration-induced stress and phase separation. To resolve this, incorporate hydroxypropyl-β-cyclodextrin (HP-β-CD) into your pre-lyophilization matrix. HP-β-CD acts as a complexing agent, encapsulating the hydrophobic moieties of improsulfan. This inhibits the generation of aggregates during the freezing phase and significantly shortens reconstitution time [3].

Quantitative Data: Stability Profiles

The following table summarizes the causal relationship between storage matrices, temperature, and the structural integrity of improsulfan tosylate.

Storage ConditionFormulation MatrixTemp (°C)Estimated Half-Life (t½)Primary Degradation Pathway
Aqueous Buffer (pH 7.4)None25°C< 12 HoursRapid Hydrolysis
Anhydrous DMSONone-20°C~ 3-4 WeeksSolvolysis / Nucleophilic attack
Lyophilized PowderHP-β-CD4°C> 12 MonthsMinimal (Trace moisture hydrolysis)
Lyophilized PowderHP-β-CD-20°C> 24 MonthsNegligible

Experimental Protocol: Lyophilization & Storage

To guarantee the integrity of your improsulfan tosylate stocks, execute the following step-by-step methodology. This protocol is designed to mitigate hydrolysis and aggregation simultaneously.

Step 1: API Preparation Weigh the improsulfan tosylate powder under an inert atmosphere (Argon or Nitrogen) inside a low-humidity glovebox to prevent ambient moisture sorption.

Step 2: Excipient Complexation Dissolve HP-β-CD in a minimal volume of Water for Injection (WFI) buffered to pH 5.5–6.0. Scientific Grounding: A slightly acidic pH minimizes base-catalyzed hydrolysis during the brief aqueous exposure phase.

Step 3: Dissolution Slowly add the improsulfan tosylate to the HP-β-CD solution under continuous stirring at 4°C. Maintain the temperature strictly at 4°C to suppress hydrolysis kinetics until complete complexation is achieved.

Step 4: Sterile Filtration Pass the complexed solution through a 0.22 µm PTFE syringe filter. Critical Note: Do not use nylon filters, as their polar amide backbones can bind the API and alter the formulation concentration.

Step 5: Lyophilization Cycle

  • Freezing: Ramp the shelf temperature to -45°C at a rate of 1°C/min and hold for 4 hours to ensure complete glass transition.

  • Primary Drying: Increase the shelf temperature to -15°C under a 100 mTorr vacuum. Hold for 24 hours to sublimate unbound ice.

  • Secondary Drying: Ramp to 20°C at 0.5°C/min and hold for 8 hours to desorb residual bound moisture from the HP-β-CD matrix.

Step 6: Sealing and Storage Backfill the lyophilizer chamber with high-purity Argon. Seal the vials with PTFE-coated stoppers, cap them, and store at -20°C in amber vials to protect against photolytic degradation.

Workflow Visualization

G N1 Improsulfan Tosylate (API) Highly susceptible to aqueous hydrolysis N2 Complexation Dissolve in HP-β-CD / Anhydrous Buffer N1->N2 N3 Sterile Filtration 0.22 µm PTFE (Avoid moisture exposure) N2->N3 N4 Lyophilization Strict thermal cycling to remove H2O N3->N4 N5 Long-Term Storage Sealed amber vials, Argon overlay, -20°C N4->N5

Fig 1: Step-by-step stabilization and lyophilization workflow for improsulfan tosylate.

References

  • Antibody-drug conjugates comprising branched linkers and methods related thereto. Google Patents (US11173214B2).
  • Salt selection for basic drugs. USPTO.
  • U.S. Patent Application for INJECTABLE COMPOSITION. Justia Patents (App #20210338587).

Technical Support Center: Refining Extraction Methods for Improsulfan from Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the bioanalysis of improsulfan. This guide is designed for researchers, scientists, and drug development professionals who are working to develop and refine methods for the quantitative extraction of improsulfan from complex biological matrices. As a Senior Application Scientist, my goal is to synthesize established analytical principles with field-proven insights to help you navigate the common challenges encountered during method development. This resource provides detailed protocols, troubleshooting guides, and a comprehensive FAQ section to ensure your experiments are built on a foundation of scientific integrity and technical accuracy.

Introduction to Improsulfan Bioanalysis

Improsulfan (C₈H₁₉NO₆S₂) is an alkylating antineoplastic agent, structurally related to busulfan.[1][2] Its physicochemical properties, particularly its polarity, present unique challenges for achieving high-yield, clean extractions from biological samples like plasma, urine, and tissue. Accurate quantification is critical for pharmacokinetic, toxicokinetic, and clinical studies, making a robust and reproducible extraction method the cornerstone of reliable data.[3][4]

This guide will explore the three most common extraction techniques—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and a modified QuEChERS approach—providing the causal logic behind protocol choices to empower you to adapt and troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the initial phases of method development for improsulfan.

Q1: What are the key chemical properties of improsulfan that I must consider for method development?

A1: Understanding the physicochemical properties of improsulfan is the first step to designing a successful extraction protocol.

  • Polarity: Improsulfan is a relatively polar molecule, indicated by a low calculated LogP of approximately -0.6.[2] This means it has a higher affinity for aqueous or polar organic solvents compared to non-polar solvents. This property directly influences the choice of SPE sorbents and LLE solvents.

  • Molecular Weight: Its molecular weight is approximately 289.4 g/mol .[1][2][5]

  • Stability: As an alkylating agent, improsulfan's stability in biological matrices can be a concern.[2] It is crucial to evaluate its stability during sample collection, storage (freeze-thaw cycles, bench-top stability), and processing.[6][7] We recommend immediate processing or storage at -80°C and minimizing the time samples spend at room temperature.[8]

PropertyValueImplication for Extraction
Molecular FormulaC₈H₁₉NO₆S₂-
Molecular Weight~289.4 g/mol Standard for LC-MS/MS detection.
Calculated LogP~ -0.6High polarity; requires polar-retentive SPE phases or polar extraction solvents.
Analyte ClassAlkylsulfonatePotential for instability; requires careful sample handling and storage.[2][7]

Q2: Which extraction method (LLE, SPE, or QuEChERS) is best for my biological matrix?

A2: The optimal method depends on the matrix complexity, required throughput, and desired cleanliness of the final extract.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and highest recovery rates.[9] It is highly recommended for complex matrices like plasma, serum, and tissue homogenates where removal of proteins and phospholipids is critical.[10][11] While initial method development can be intensive, it offers excellent reproducibility.[9]

  • Liquid-Liquid Extraction (LLE): A viable, cost-effective option, particularly for less complex matrices like urine.[12][13] However, LLE can be lower-throughput, consume more solvent, and may result in emulsions or less clean extracts compared to SPE.[3]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This technique, originally for pesticide analysis, is increasingly adapted for biological samples.[14][15][16] It is excellent for high-throughput screening of tissue samples due to its speed and efficiency.[17] The cleanup step (d-SPE) is crucial for removing interferences.

Below is a decision tree to guide your selection process.

G start Start: What is your primary matrix? matrix_type Matrix Complexity? start->matrix_type throughput High Throughput Needed? matrix_type->throughput High (Plasma, Tissue) lle Recommendation: Liquid-Liquid Extraction (LLE) (Cost-effective for cleaner matrices) matrix_type->lle Low (Urine) spe Recommendation: Solid-Phase Extraction (SPE) (Best for cleanliness and recovery) throughput->spe No (Focus on Quality) quechers Recommendation: QuEChERS (Best for speed and tissue) throughput->quechers Yes

Caption: Decision tree for selecting an extraction method.

Q3: How do I minimize and assess matrix effects in my LC-MS/MS analysis of improsulfan?

A3: Matrix effects—the suppression or enhancement of analyte ionization due to co-eluting components—are a major challenge in bioanalysis.[18][19][20] Endogenous materials like phospholipids and salts are common culprits.[10][20]

  • Mitigation Strategies:

    • Effective Sample Cleanup: The best defense is a clean sample. SPE and QuEChERS are generally superior to simple protein precipitation for removing interfering components.[21]

    • Chromatographic Separation: Optimize your LC method to separate improsulfan from the "flow-through" peak where most matrix components elute.

    • Use of an Internal Standard (IS): A stable isotope-labeled (SIL) version of improsulfan is the ideal IS, as it co-elutes and experiences similar matrix effects. If a SIL-IS is unavailable, a structural analog can be used, but it must be validated carefully.

  • Assessment Method (Post-Extraction Spike): This is the gold standard for quantifying matrix effects.[20]

    • Extract a blank matrix sample (e.g., plasma from an untreated subject).

    • Spike the clean, extracted blank with a known concentration of improsulfan.

    • Prepare a standard of improsulfan at the same concentration in a neat (pure) solvent.

    • Compare the peak area of the post-extraction spike (A) to the neat standard (B).

    • Matrix Factor (MF) = A / B . An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[20] Values between 0.8 and 1.2 are often considered acceptable.

Q4: What are the best practices for sample collection and handling to ensure improsulfan stability?

A4: Analyte stability is paramount for accurate results.[6] The goal is to prevent degradation from the moment of collection to the point of analysis.

  • Collection: Use appropriate collection tubes (e.g., K2-EDTA tubes for plasma). Avoid hemolysis, as it releases enzymes that could potentially degrade the analyte.

  • Processing: Process samples as quickly as possible. If collecting blood for plasma, centrifuge at the recommended speed and temperature (e.g., 2000 x g for 15 minutes at 4°C) promptly after collection.

  • Storage: Immediately after processing, freeze samples at ≤ -70°C. Long-term stability studies should be conducted to confirm that improsulfan does not degrade under these conditions over the expected storage period.

  • Freeze-Thaw Cycles: Limit the number of freeze-thaw cycles. Aliquot samples into smaller volumes if repeated analysis is anticipated. Validate improsulfan's stability for the maximum number of freeze-thaw cycles your samples will undergo.[8]

Section 2: Detailed Experimental Protocols

These protocols provide a starting point for method development. They must be validated in your laboratory for your specific application.

Protocol 1: Solid-Phase Extraction (SPE) of Improsulfan from Human Plasma

This protocol uses a reversed-phase SPE mechanism, which is suitable for retaining moderately polar to non-polar analytes from an aqueous matrix. Given improsulfan's polarity, a less retentive sorbent (like C8 or a hydrophilic-lipophilic balanced polymer) is a good starting point.

1. Sample Pre-treatment:

  • Thaw plasma samples on ice.
  • Vortex the sample to ensure homogeneity.
  • In a clean tube, add 200 µL of plasma.
  • Add 20 µL of internal standard (IS) working solution.
  • Add 400 µL of 4% phosphoric acid in water to precipitate proteins and adjust pH.
  • Vortex for 30 seconds, then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
  • Transfer the supernatant to a clean tube for loading onto the SPE cartridge.

2. SPE Procedure (using a polymeric reversed-phase cartridge, e.g., 30 mg/1 mL):

StepSolventVolumeFlow RatePurpose
Condition Methanol1 mL1-2 mL/minTo wet the sorbent and activate the functional groups.
Equilibrate Deionized Water1 mL1-2 mL/minTo remove the organic solvent and prepare the sorbent for the aqueous sample.
Load Pre-treated SampleAll supernatant0.5-1 mL/minTo load the sample onto the sorbent. A slow flow rate is critical for analyte retention.[22]
Wash 5% Methanol in Water1 mL1-2 mL/minTo remove salts and highly polar interferences without eluting improsulfan.
Elute Acetonitrile500 µL0.5-1 mL/minTo disrupt the analyte-sorbent interaction and collect the purified improsulfan.[11]
Dry & Reconstitute N/AN/AN/AEvaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) of Improsulfan from Human Urine

This protocol uses a "salting-out" LLE method to partition the polar improsulfan into an organic solvent.

1. Sample Preparation:

  • Thaw urine samples and centrifuge at 2000 x g for 5 minutes to remove particulates.
  • In a glass tube, add 500 µL of urine supernatant.
  • Add 50 µL of IS working solution.
  • Add 100 µL of 1M ammonium acetate buffer (pH 5) to standardize the pH.

2. LLE Procedure:

  • Add 2 mL of ethyl acetate to the prepared urine sample.
  • Add ~200 mg of anhydrous sodium sulfate to help force improsulfan into the organic layer (salting-out effect).
  • Cap the tube and vortex vigorously for 2 minutes.
  • Centrifuge at 3000 x g for 10 minutes to separate the layers.
  • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of mobile phase for analysis.
Protocol 3: QuEChERS-based Extraction from Tissue Homogenate

This method is rapid and effective for solid samples like tissue.

1. Sample Homogenization:

  • Weigh ~100 mg of tissue into a 2 mL homogenization tube containing ceramic beads.
  • Add 500 µL of cold deionized water and 20 µL of IS.
  • Homogenize using a bead beater instrument until the tissue is fully dissociated.
  • Centrifuge at 10,000 x g for 5 minutes. Use the supernatant for extraction.

2. QuEChERS Procedure:

  • Extraction:
  • Transfer the tissue homogenate supernatant to a 15 mL centrifuge tube.
  • Add 1 mL of acetonitrile.
  • Add the contents of a salt packet (e.g., containing magnesium sulfate and sodium acetate). This induces phase separation.[16]
  • Shake vigorously for 1 minute.
  • Centrifuge at 4000 x g for 5 minutes.
  • Dispersive SPE (d-SPE) Cleanup:
  • Transfer 500 µL of the upper acetonitrile layer to a 2 mL d-SPE tube containing a sorbent mix (e.g., PSA to remove fatty acids and C18 to remove non-polar interferences).
  • Vortex for 30 seconds.
  • Centrifuge at 10,000 x g for 5 minutes.
  • Transfer the clean supernatant to an autosampler vial for direct injection or for evaporation and reconstitution if concentration is needed.

Section 3: Troubleshooting Guides

This section is formatted as a Q&A to directly address specific experimental problems.

Problem Area: Low Analyte Recovery

Q: My improsulfan recovery is consistently low (<70%). What are the common causes and how can I fix this?

A: Low recovery is one of the most frequent issues in sample preparation.[9][23] A systematic approach is needed to diagnose the problem. First, determine where the analyte is being lost by analyzing fractions from each step (e.g., the sample that passed through the SPE column during loading, the wash solvent, and the final eluate).[23]

G start Problem: Low Recovery spe_check Is Analyte in the Load or Wash Fraction? (Breakthrough) start->spe_check Using SPE? lle_check For LLE: Is recovery low? start->lle_check Using LLE? spe_yes YES: Analyte is not retaining spe_check->spe_yes Yes spe_no NO: Analyte is retained but not eluting spe_check->spe_no No spe_fix1 1. Sorbent Choice Mismatch: Is sorbent too non-polar for improsulfan? Fix: Switch to a more polar-retentive sorbent (e.g., mixed-mode or different polymer). spe_yes->spe_fix1 spe_fix5 1. Elution Solvent Too Weak: Fix: Increase organic strength of elution solvent (e.g., switch from Methanol to Acetonitrile or add modifier). spe_no->spe_fix5 spe_fix2 2. Incorrect Sample pH: Is improsulfan ionized? Fix: Adjust sample pH to ensure neutrality for maximal reversed-phase retention. spe_fix1->spe_fix2 spe_fix3 3. Loading Flow Rate Too High: Fix: Decrease flow rate to <1 mL/min to allow for sufficient interaction time. spe_fix2->spe_fix3 spe_fix4 4. Wash Solvent Too Strong: Fix: Decrease organic content in wash solvent to prevent premature elution. spe_fix3->spe_fix4 spe_fix6 2. Insufficient Elution Volume: Fix: Increase elution volume or perform a second elution step and combine fractions. spe_fix5->spe_fix6 spe_fix7 3. Secondary Interactions: Is improsulfan sticking via non-primary mechanism? Fix: Add a modifier (e.g., small % of acid/base) to disrupt secondary interactions. spe_fix6->spe_fix7 lle_fix1 1. Incorrect Solvent Polarity: Fix: Choose a more polar extraction solvent (e.g., Ethyl Acetate, MTBE) that can still partition from the aqueous layer. lle_check->lle_fix1 lle_fix2 2. Incorrect pH: Fix: Adjust pH of aqueous phase to maximize the neutrality of improsulfan. lle_fix1->lle_fix2 lle_fix3 3. Insufficient Mixing/Salting-Out: Fix: Increase vortex time and/or add more salt to enhance partitioning into the organic layer. lle_fix2->lle_fix3

Caption: Troubleshooting workflow for low analyte recovery.

Problem Area: High Variability / Poor Reproducibility

Q: I'm seeing a high %RSD (>15%) between my replicate extractions. What should I investigate?

A: Poor reproducibility is often caused by inconsistent execution of the protocol, especially in manual methods.[23] Automation can significantly improve this.[24]

  • Inconsistent Flow Rates (SPE): If using a vacuum manifold, ensure the vacuum is applied evenly across all wells and that the flow rate is consistent. A positive pressure manifold or an automated system provides better control.[9]

  • SPE Cartridge Drying Out: Do not let the sorbent bed dry out between the conditioning, equilibration, and sample loading steps. This can deactivate the sorbent and lead to inconsistent retention.[9][22][25]

  • Inaccurate Pipetting: For all methods, ensure pipettes are calibrated and that technique is consistent, especially when handling small volumes of internal standard or reconstituting the final extract.

  • Variable Evaporation (Dry-Down Step): If evaporating to dryness, ensure all samples are removed from the evaporator at the same time. Over-drying can cause the analyte to adhere irreversibly to the glass surface. Reconstituting with vigorous vortexing is crucial.

  • Inconsistent Mixing (LLE/QuEChERS): Hand-shaking can be a major source of variability.[17] Use a mechanical shaker or vortexer for a fixed time and speed to ensure consistent extraction efficiency.

Problem Area: Matrix Effects & Dirty Extracts

Q: My chromatograms are messy, and my LC-MS/MS data shows significant ion suppression. How can I get a cleaner extract?

A: A dirty extract not only causes matrix effects but can also shorten the lifespan of your analytical column and contaminate your mass spectrometer.[23]

  • For SPE:

    • Optimize the Wash Step: This is the most critical step for cleanup. Try a slightly stronger wash solvent (i.e., with a higher percentage of organic solvent) to remove more interferences. Be careful not to use a wash that is so strong it elutes the improsulfan. Test the wash fraction to ensure no analyte is being lost.[22]

    • Change Sorbent: If a reversed-phase sorbent isn't providing enough cleanup, consider a mixed-mode SPE cartridge that uses both reversed-phase and ion-exchange mechanisms. This can provide orthogonal separation and remove a different class of interferences.

  • For LLE:

    • Perform a Back-Extraction: This is a second LLE step. After the initial extraction into an organic solvent, you can extract the analyte back into a fresh aqueous buffer at a different pH. This can leave many organic-soluble interferences behind.

  • For QuEChERS:

    • Optimize the d-SPE Sorbent: The d-SPE cleanup step is highly customizable. If you have issues with lipids and fats (common in plasma and tissue), increase the amount of C18 sorbent. If you have colored extracts (e.g., from bile in liver tissue), add Graphitized Carbon Black (GCB). Caution: GCB can sometimes retain planar analytes, so test recovery carefully.

References

  • Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials Inc. [Link]

  • Phenomenex. Sample Prep Tech Tip: Low Recovery- SPE Method. [Link]

  • Li, W., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. [Link]

  • ResolveMass Laboratories. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • LCGC International. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • Xu, R., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. [Link]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]

  • LCGC International. (2017, January 1). Three Common SPE Problems. [Link]

  • Global Substance Registration System. IMPROSULFAN. [Link]

  • Hawach Scientific. (2025, October 17). The Reason of Poor Sample Recovery When Using SPE. [Link]

  • PubChem - NIH. Improsulfan | C8H19NO6S2 | CID 18949. [Link]

  • Separation Science. (2024, October 31). QuEChERS Method Simplified: Key Steps and Applications. [Link]

  • NextSDS. Improsulfan — Chemical Substance Information. [Link]

  • SCINCO. QuEChERS | Optimizing Sample Preparation. [Link]

  • Drug Central. improsulfan. [Link]

  • Mus-Puyau, V., et al. (2023). Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications. PMC. [Link]

  • Jafari, M. T., et al. (2025, May 5). Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review. [Link]

  • Organomation. What is QuEChERS?. [Link]

  • CAS Common Chemistry. Improsulfan. [Link]

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Technical Support Center: Minimizing Batch-to-Batch Variability in Improsulfan Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of improsulfan. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with achieving consistent, high-quality batches of improsulfan. By understanding and controlling the critical aspects of the synthesis, you can significantly minimize variability, ensuring the reliability and reproducibility of your results.

This guide is structured in a question-and-answer format to directly tackle the specific issues you may encounter. We will delve into the causality behind experimental choices, providing you with not just the "how," but also the "why."

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the control of improsulfan synthesis, organized by the stages of the manufacturing process.

Raw Materials and Reagents

Q1: How critical is the quality of starting materials for the consistency of improsulfan synthesis?

The quality of your starting materials is paramount and a primary source of batch-to-batch variability.[1][2] Minor fluctuations in the purity, impurity profile, or even the physical properties of raw materials can have a cascading effect on the entire synthesis.[2] For instance, the synthesis of improsulfan, an alkylating agent, often involves precursors where seemingly insignificant impurities can lead to the formation of undesired side products. These byproducts can be difficult to remove in later stages and may impact the final product's purity and yield.[3][4]

Actionable Recommendations:

  • Supplier Qualification: Work with reputable suppliers who can provide a consistent supply of raw materials and detailed Certificates of Analysis (CoA) for each batch.[2]

  • Incoming Material Testing: Do not rely solely on the supplier's CoA. Implement your own in-house testing to verify the identity, purity, and key physical properties of all critical raw materials before use.[1] This could include techniques like HPLC, GC, and spectroscopy to create a detailed impurity profile.[2]

  • Standard Operating Procedures (SOPs): Develop and adhere to strict SOPs for the handling and storage of all raw materials to prevent degradation or contamination.[1]

Q2: What are the most common impurities in the starting materials for improsulfan synthesis and how can they be controlled?

Common impurities in the starting materials for syntheses like that of improsulfan, which is a derivative of busulfan, can include residual solvents, unreacted starting materials from previous synthetic steps, and structurally related analogs.[3][5] For example, in the synthesis of related sulfonamides, residual starting materials or byproducts from side reactions are common process impurities.[6]

Control Strategies:

  • Impurity Profiling: Utilize analytical techniques such as HPLC-UV or HPLC-MS/MS to identify and quantify impurities in your starting materials.[7]

  • Purification of Starting Materials: If necessary, purify your starting materials before use. Techniques like recrystallization, chromatography, or distillation can be employed to remove critical impurities.[8][9][10]

  • Supplier Communication: Discuss the impurity profile with your supplier. They may be able to adjust their process to minimize the levels of problematic impurities.[2]

Reaction Conditions and In-Process Controls

Q3: What are the Critical Process Parameters (CPPs) in improsulfan synthesis that require tight control?

Critical Process Parameters (CPPs) are variables that have a direct impact on the critical quality attributes (CQAs) of the final product.[11][12][13] For the synthesis of an alkylating agent like improsulfan, the following CPPs are generally considered critical:

  • Temperature: Temperature control is crucial as it influences reaction rates and the formation of temperature-sensitive byproducts.[1][12]

  • pH: Maintaining the correct pH is often essential for the stability of reactants and intermediates, and to prevent unwanted side reactions.[1]

  • Reagent Stoichiometry and Addition Rate: The precise ratio of reactants and the rate at which they are added can significantly affect the reaction's selectivity and impurity profile.

  • Mixing Speed: Proper agitation ensures homogeneity and efficient heat and mass transfer, which is critical for consistent reaction kinetics.[1]

Table 1: Example of Critical Process Parameters and their Justification

Critical Process Parameter (CPP)Target RangeJustification for Control
Reaction Temperature0-5 °CMinimizes the formation of thermal degradation products and exothermic runaway reactions.
pH7.0-7.5Prevents acid or base-catalyzed hydrolysis of the sulfonate ester groups.
Methane Sulfonyl Chloride Addition Rate1.0-1.5 mL/minControls the exotherm of the reaction and prevents localized high concentrations that can lead to side reactions.
Agitation Speed200-250 RPMEnsures uniform mixing and prevents localized "hot spots," leading to a more consistent product.

Q4: How can I effectively monitor the progress of the improsulfan synthesis in real-time?

In-process controls (IPCs) are essential for monitoring the reaction and making necessary adjustments to ensure consistency.[1] Real-time monitoring allows for early detection of deviations from the expected reaction profile.[14][15]

Recommended IPC Techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring the disappearance of starting materials and the formation of improsulfan and any major impurities.[16]

  • Thin-Layer Chromatography (TLC): For a quicker, qualitative assessment of the reaction progress, TLC can be a valuable tool.

  • Process Analytical Technology (PAT): For larger-scale production, consider implementing PAT tools like in-situ infrared (IR) or Raman spectroscopy to monitor key reaction species in real-time without the need for sampling.[12]

Work-up, Purification, and Isolation

Q5: My improsulfan batches show variability in crystal size and morphology after crystallization. What could be the cause and how can I control it?

Variability in crystal size and morphology can be attributed to several factors during the crystallization process. Inconsistent crystallization can lead to issues with filtration, drying, and the final product's dissolution profile.

Key Factors Influencing Crystallization:

  • Cooling Rate: A slow and controlled cooling rate generally promotes the growth of larger, more uniform crystals. Rapid cooling can lead to the formation of small, irregular crystals or even amorphous material.

  • Supersaturation: The level of supersaturation is the driving force for crystallization. Controlling the rate of anti-solvent addition or solvent evaporation is crucial for maintaining a consistent level of supersaturation.

  • Agitation: The stirring rate during crystallization can influence nucleation and crystal growth.

  • Impurities: The presence of impurities can inhibit or alter crystal growth, leading to different crystal habits.[4]

Q6: What are the best practices for purifying improsulfan to ensure high purity and low residual solvents?

Purification is a critical step to remove unreacted starting materials, byproducts, and residual solvents.[17] For improsulfan, a combination of techniques may be necessary.

Recommended Purification Strategy:

  • Quenching and Extraction: After the reaction is complete, the reaction mixture should be carefully quenched to neutralize any unreacted reagents. This is typically followed by a liquid-liquid extraction to separate the product from water-soluble impurities.[8]

  • Crystallization/Recrystallization: Crystallization is a powerful technique for purifying solid compounds.[4][8] Selecting the appropriate solvent system is crucial for achieving high purity and good recovery. Recrystallization can be performed to further enhance purity.[4]

  • Filtration and Drying: The purified crystals should be collected by filtration and dried under vacuum at a controlled temperature to remove residual solvents to acceptable levels as defined by ICH guidelines.[5]

Section 2: Troubleshooting Guide

This section provides a problem-and-solution approach to common issues encountered during improsulfan synthesis.

Problem 1: Low Yield

Potential Cause Troubleshooting Action
Incomplete Reaction * Verify the reaction completion using an appropriate IPC (e.g., HPLC, TLC).* Extend the reaction time if necessary.* Ensure the reaction temperature is within the optimal range.
Degradation of Product * Check the pH and temperature during work-up and purification to ensure they are within the product's stability range.* Minimize the time the product is in solution.
Losses during Work-up/Purification * Optimize the extraction and crystallization procedures to maximize recovery.* Ensure complete transfer of material between steps.

Problem 2: High Impurity Levels

Potential Cause Troubleshooting Action
Impure Starting Materials * Analyze the starting materials for impurities and consider pre-purification if necessary.[1][2]* Source materials from a different, qualified supplier.
Suboptimal Reaction Conditions * Re-evaluate and optimize critical process parameters such as temperature, reaction time, and reagent stoichiometry.[18]* Consider a Design of Experiments (DoE) approach to systematically optimize the reaction conditions.[19]
Inefficient Purification * Optimize the crystallization solvent system and conditions.* Consider an alternative purification method such as column chromatography.[8]

Problem 3: Inconsistent Physical Properties (e.g., color, particle size)

Potential Cause Troubleshooting Action
Presence of Trace Impurities * Identify and quantify trace impurities that may be colored.* Improve the purification process to remove these impurities.
Inconsistent Crystallization Process * Strictly control the cooling rate, agitation, and supersaturation during crystallization.* Develop a detailed SOP for the crystallization process.
Variations in Drying * Ensure consistent drying time, temperature, and vacuum level for all batches.

Section 3: Experimental Protocols & Visualizations

Standardized Protocol for Improsulfan Synthesis (Illustrative Example)

This protocol is a general guideline and should be optimized for your specific laboratory conditions and scale.

  • Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 1,4-butanediol (1.0 eq) and pyridine (2.2 eq) in dichloromethane (DCM) as the solvent.

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice-water bath.

  • Reagent Addition: Add methanesulfonyl chloride (2.1 eq) dropwise to the reaction mixture via the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by slowly adding cold water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure improsulfan.

  • Drying: Dry the purified crystals under vacuum at a temperature not exceeding 40 °C until a constant weight is achieved.

Visual Workflow for Improsulfan Synthesis and Quality Control

Improsulfan_Synthesis_Workflow cluster_0 Synthesis Stage raw_materials Raw Material Qualification reaction Controlled Synthesis Reaction raw_materials->reaction Verified Materials workup Work-up & Extraction reaction->workup ipc In-Process Controls (IPC) reaction->ipc Real-time Monitoring purification Crystallization & Drying workup->purification final_qc Final Product QC purification->final_qc Purified Improsulfan ipc->reaction Process Adjustment release Batch Release final_qc->release Meets Specifications

Caption: A workflow diagram illustrating the key stages of improsulfan synthesis and the integrated quality control checkpoints.

Troubleshooting Decision Tree for Out-of-Specification (OOS) Batches

OOS_Troubleshooting start OOS Result for Improsulfan Batch check_analytical Verify Analytical Method & Data Integrity start->check_analytical investigate_synthesis Investigate Synthesis Records check_analytical->investigate_synthesis Method Valid check_materials Review Raw Material CoA & In-house Data investigate_synthesis->check_materials check_cpp Analyze CPP Deviations (Temp, pH, etc.) investigate_synthesis->check_cpp check_workup Examine Work-up & Purification Records investigate_synthesis->check_workup root_cause Identify Root Cause check_materials->root_cause check_cpp->root_cause check_workup->root_cause implement_capa Implement Corrective & Preventive Action (CAPA) root_cause->implement_capa

Caption: A decision tree to guide the investigation of an out-of-specification (OOS) batch of improsulfan.

By implementing the principles of Quality by Design (QbD) and maintaining rigorous control over your processes, you can consistently produce high-quality improsulfan, minimizing batch-to-batch variability and ensuring the success of your research and development efforts.[20][21][22] The aim of pharmaceutical development is to design a quality product and its manufacturing process to consistently deliver the intended performance.[23]

References

  • U.S. Food and Drug Administration. (2009). Q8(R2) Pharmaceutical Development. [Link]

  • Tristar Intermediates. (2025). Quality Assurance Techniques for Batch-to-Batch Consistency. [Link]

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Validation & Comparative

Validation of Improsulfan Alkylating Activity Using the Enzyme-Modified Comet Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Improsulfan (3,3'-iminobis-1-propanol dimethanesulfonate) is a bifunctional alkylsulfonate alkylating agent structurally related to busulfan. It exerts its antineoplastic effects by cross-linking DNA and forming alkylated base adducts, which ultimately inhibit DNA synthesis[1]. For drug development professionals and toxicologists, accurately quantifying the specific alkylating activity of improsulfan—distinct from general oxidative stress or background single-strand breaks (SSBs)—is critical.

While the standard alkaline Comet Assay (Single Cell Gel Electrophoresis) is a robust tool for detecting SSBs and alkali-labile sites, it lacks the specificity to directly measure alkylated bases[2][3]. To overcome this, we employ an enzyme-modified comet assay utilizing human alkyladenine DNA glycosylase (hAAG). This guide provides a self-validating, step-by-step comparative protocol to objectively evaluate improsulfan's alkylating performance against other standard agents.

Mechanism of Action and Comparative Performance

Improsulfan acts as a bifunctional alkylating agent. The methanesulfonate groups act as leaving groups, allowing the carbon atoms to form covalent bonds with nucleophilic centers on DNA bases (predominantly the N7 position of guanine and N3 of adenine).

To objectively assess improsulfan, we must compare it with other known DNA-damaging agents to understand how they behave in standard versus modified assays.

Table 1: Comparative Profile of DNA Damaging Agents

AgentChemical ClassPrimary DNA LesionDetection in Standard CometDetection in Enzyme-Modified Comet (hAAG/Fpg)
Improsulfan AlkylsulfonateAlkylated bases, cross-linksLow (Cross-links may even reduce tail migration)High (hAAG converts alkylated bases to SSBs)
Methyl Methanesulfonate (MMS) Alkylating AgentMethylated bases (e.g., 7-meG)Moderate (Alkali-labile sites)Very High (hAAG specific)
Hydrogen Peroxide (H₂O₂) Oxidizing AgentOxidized bases (e.g., 8-oxoG), SSBsHigh (Direct SSBs)Very High (Fpg specific)
Busulfan AlkylsulfonateCross-links, Alkylated basesLowHigh (hAAG specific)

Causality Insight: In a standard alkaline comet assay, bifunctional alkylating agents like improsulfan can produce false-negative results. DNA cross-links physically tether the DNA strands together, restricting their migration in the electrophoretic field[2]. By introducing hAAG, the enzyme specifically excises alkylated purines, creating apurinic (AP) sites. The highly alkaline unwinding solution (pH > 13) then cleaves the phosphodiester backbone at these AP sites, yielding measurable comet tails that directly correlate with alkylation density.

Mechanism Improsulfan Improsulfan (Alkylsulfonate) Adducts Alkylated Bases (e.g., 7-alkylguanine) Improsulfan->Adducts Alkylates DNA Intact Nuclear DNA DNA->Adducts hAAG hAAG Enzyme (Base Excision) Adducts->hAAG Recognized by APSite Apurinic (AP) Sites hAAG->APSite Cleaves glycosidic bond Alkali Alkaline pH > 13 APSite->Alkali Exposed to Comet Strand Breaks (Comet Tail Migration) Alkali->Comet Backbone cleavage

Diagram 1: Mechanism of improsulfan-induced DNA alkylation and hAAG-mediated comet tail formation.

The Self-Validating Experimental Design

A robust scientific protocol must be self-validating. When measuring alkylating activity, the primary confounding variable is baseline DNA damage (e.g., from apoptosis or sample processing)[3]. To isolate the true alkylating activity of improsulfan, the experimental design mandates a strict matrix of controls:

  • Negative Control (Buffer only, No Enzyme): Establishes baseline DNA strand breaks.

  • Enzyme Control (Buffer only, + hAAG): Verifies that the enzyme preparation does not possess non-specific endonuclease activity.

  • Test Agent Control (Improsulfan, No Enzyme): Measures direct SSBs and alkali-labile sites induced by the drug alone.

  • True Test (Improsulfan, + hAAG): The difference in tail intensity between this group and the Test Agent Control represents the net alkylating activity.

Workflow N1 1. Cell Treatment (Improsulfan vs MMS) N2 2. Agarose Embedding & Lysis (4°C) N1->N2 N3 3. hAAG Incubation (37°C, 45 min) N2->N3 N4 4. Alkaline Unwinding (pH > 13) N3->N4 N5 5. Electrophoresis & Image Analysis N4->N5

Diagram 2: Step-by-step workflow of the enzyme-modified alkaline comet assay.

Step-by-Step Methodology: Enzyme-Modified Comet Assay

This protocol is optimized for mammalian cell lines (e.g., TK-6 or NIH 3T3) to validate improsulfan alkylation[2][4].

Phase 1: Cell Treatment and Embedding

Causality Note: Embedding cells in Low Melting Point (LMP) agarose prevents mechanical shearing of DNA during processing, ensuring that observed strand breaks are strictly chemically induced[5].

  • Treatment: Seed cells at 2.5×105 cells/mL. Expose to varying concentrations of improsulfan (e.g., 10 µM, 50 µM, 100 µM) and MMS (positive control, 100 µM) for 3 hours at 37°C.

  • Harvesting: Centrifuge cells at 200 x g for 3 minutes at 4°C. Wash twice with ice-cold 1X PBS to halt cellular metabolism and prevent endogenous DNA repair.

  • Embedding: Resuspend the cell pellet in 70 µL of 1% LMP agarose (pre-warmed to 37°C). Immediately pipette onto a pre-coated 1% normal melting point agarose microscope slide. Cover with a coverslip and solidify at 4°C for 5 minutes.

Phase 2: Lysis and Enzyme Digestion

Causality Note: Lysis removes cellular membranes and histones, leaving a supercoiled DNA "nucleoid". Performing this at 4°C is critical to inhibit endogenous nucleases[3]. 4. Lysis: Remove coverslips and submerge slides in freshly prepared, pre-chilled Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C. 5. Washing: Wash slides 3 times (5 minutes each) in Enzyme Reaction Buffer (40 mM HEPES, 0.1 M KCl, 0.5 mM EDTA, 0.2 mg/mL BSA, pH 8.0) to remove detergents. 6. Enzyme Treatment: Apply 50 µL of titrated hAAG enzyme (or buffer alone for controls) to the gels. Cover with a coverslip and incubate in a humidified chamber at 37°C for 45 minutes.

Phase 3: Unwinding, Electrophoresis, and Scoring
  • Alkaline Unwinding: Submerge slides in freshly prepared Alkaline Unwinding Solution (300 mM NaOH, 1 mM EDTA, pH > 13) for 20 minutes at room temperature in the dark. This step converts AP sites to strand breaks.

  • Electrophoresis: Transfer slides to an electrophoresis tank filled with the same alkaline buffer. Run at 1 V/cm (approx. 300 mA) for 20 minutes at 4°C.

  • Neutralization & Staining: Wash slides twice with Neutralization Buffer (0.4 M Tris, pH 7.5) for 5 minutes. Stain with DAPI (1 µg/mL) for 30 minutes.

  • Analysis: Score 100 comets per condition using automated image analysis software. The primary metric is % DNA in Tail (Tail Intensity).

Quantitative Data Analysis (Expected Validation Results)

To validate improsulfan's performance as an alkylating agent, the data must demonstrate a statistically significant increase in Tail Intensity only in the presence of hAAG.

Table 2: Expected Comet Assay Tail Intensity (%) for Improsulfan Validation

Treatment GroupConcentrationTail Intensity (%) - Buffer (No Enzyme)Tail Intensity (%) - + hAAG EnzymeNet Alkylation Damage (Δ%)
Vehicle Control 0.1% DMSO2.1 ± 0.52.4 ± 0.60.3
MMS (Pos. Control) 100 µM8.5 ± 1.245.2 ± 3.136.7
Improsulfan 10 µM3.2 ± 0.818.4 ± 2.215.2
Improsulfan 50 µM4.1 ± 0.938.7 ± 3.534.6
Improsulfan 100 µM3.8 ± 1.1*62.1 ± 4.858.3

*Note the slight decrease or plateau in the buffer-only group at high concentrations of improsulfan. This is a hallmark of bifunctional alkylating agents; the formation of interstrand cross-links physically impedes DNA migration, masking the presence of strand breaks unless the alkylated bases are enzymatically excised[2].

Conclusion

By utilizing the hAAG-modified comet assay, researchers can definitively unmask the alkylating activity of improsulfan. This self-validating system not only differentiates improsulfan from general oxidative stressors but also provides a highly sensitive, dose-dependent readout crucial for preclinical toxicological assessments and drug efficacy profiling.

References
  • PubChem. "Improsulfan | C8H19NO6S2 | CID 18949". National Center for Biotechnology Information (NIH).1

  • Muruzabal, D., et al. "Validation of the in vitro comet assay for DNA cross-links and altered bases detection". Archives of Toxicology (PMC). 2

  • Alotaibi, A., et al. "Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay". Molecules (MDPI). 3

  • Collins, A. "Comet Assay - Modified for Detection of Oxidized Bases Using the Repair Endonucleases Fpg, hOGG1 and Endonuclease III (Nth)". New England Biolabs (NEB). 4

  • Trevigen. "CometAssay 96: Alkaline CometAssay Protocol". Cosmo Bio. 5

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Mechanistic Divergence: Improsulfan vs. Conventional Alkylators

Author: BenchChem Technical Support Team. Date: April 2026

In Vivo Validation of Improsulfan Anti-Tumor Activity: A Comparative Guide for Preclinical Development

As the landscape of oncology drug development evolves, revisiting and rigorously validating the mechanisms of established alkylating agents provides critical insights for next-generation combinatorial therapies. Improsulfan (also known as Yoshi-864 or NSC 102627) is a dimethane sulfonate alkylating agent that has demonstrated unique pharmacodynamic properties compared to structurally similar alternatives.

This guide provides an authoritative comparison of Improsulfan against conventional agents like Busulfan and Nitrogen Mustard (HN2), detailing the causality behind its distinct efficacy profile and providing a self-validating experimental framework for in vivo assessment.

To successfully position Improsulfan in preclinical pipelines, researchers must understand why it succeeds in models where other alkylators fail. The core differentiation lies in its cellular uptake mechanism and the temporal persistence of its DNA synthesis inhibition.

  • Improsulfan vs. Busulfan: Despite sharing identical methanesulfonate leaving groups, these two agents exhibit drastically different in vivo efficacies. In murine models bearing L1210 leukemia or Ehrlich ascites carcinoma, Improsulfan markedly extends survival times, whereas Busulfan is virtually ineffective[1]. The causality stems from the duration of target engagement: Improsulfan induces a persistent reduction in the tumor cells' ability to synthesize DNA. In contrast, Busulfan induces only a moderate suppression at 48 hours, with DNA synthesis recovering to baseline control values by 72 hours[1].

  • Improsulfan vs. Nitrogen Mustard (HN2): Tumor resistance to HN2 often involves the upregulation of active efflux pumps or the downregulation of specific active transport carriers. Because Improsulfan relies on a non-active cellular uptake mechanism, it completely bypasses these standard resistance pathways. In vivo and in vitro studies confirm that Yoshida sarcoma sublines highly resistant to HN2 remain highly susceptible to Improsulfan[2].

  • Combinatorial Synergy: Improsulfan is highly effective as a combinatorial agent. When paired with platinum compounds and cyclophosphamide, it achieved some of the highest cure rates (up to 100% in certain regimens) in L1210 leukemia models, outperforming standard additions like doxorubicin or methotrexate[3].

MOA I Improsulfan (Yoshi-864) U Non-Active Cellular Uptake I->U D DNA Alkylation & Cross-linking U->D S Persistent Inhibition of DNA Synthesis D->S A Tumor Cell Apoptosis S->A B Busulfan B->D TS Transient Inhibition (Recovery at 72h) B->TS Surv Cell Survival / Resistance TS->Surv

Fig 1. Mechanistic divergence between Improsulfan and Busulfan in tumor cells.

Quantitative Data Presentation

The following tables summarize the comparative pharmacodynamic and cross-resistance profiles of Improsulfan, providing benchmark data for in vivo experimental design.

Table 1: Pharmacodynamic and Efficacy Comparison in Murine Models

Agent Chemical Class Cellular Uptake DNA Synthesis Inhibition (72h) In Vivo Efficacy (L1210/Ehrlich)
Improsulfan Dimethane Sulfonate Non-active[2] Persistent[1] Marked survival extension[1]
Busulfan Alkyl Sulfonate Active/Facilitated Recovered to baseline[1] No significant effect[1]

| Nitrogen Mustard | Nitrogen Mustard | Active transport | Variable (Resistance-prone) | Susceptible to rapid resistance[2] |

Table 2: Cross-Resistance Profiling in Yoshida Sarcoma Sublines

Cell Line Model HN2 Susceptibility Improsulfan Susceptibility Mechanistic Rationale
Wild-Type Yoshida High High Baseline sensitivity to DNA cross-linking
HN2-Resistant Subline 1 Low (Resistant) High Bypasses active transport resistance[2]

| HN2-Resistant Subline 2 | Low (Resistant) | High | Bypasses active transport resistance[2] |

Self-Validating In Vivo Experimental Protocol

To rigorously validate Improsulfan's anti-tumor activity, the experimental design must be a self-validating system . This means the protocol must simultaneously measure the macroscopic outcome (survival/tumor volume) and the microscopic causality (persistent DNA synthesis inhibition).

Phase 1: Model Selection & Inoculation
  • Rationale: Utilize both wild-type and HN2-resistant Yoshida sarcoma cells to validate the non-cross-resistance profile.

  • Step 1: Cultivate Yoshida sarcoma cells to logarithmic growth phase.

  • Step 2: Inoculate 1 x 10^6 cells intraperitoneally (i.p.) into healthy male rats (or L1210 into B6D2F1 mice).

  • Step 3: Allow 24-48 hours for tumor engraftment before randomization.

Phase 2: Treatment & Pharmacodynamic Sampling
  • Rationale: Busulfan must be included as a negative control to prove that identical leaving groups do not guarantee identical pharmacodynamics.

  • Step 1: Randomize animals into three cohorts: Vehicle Control, Improsulfan (e.g., optimal therapeutic dose i.p.), and Busulfan (equitoxic dose i.p.).

  • Step 2: Sub-divide each cohort. Subset A is dedicated to longitudinal survival tracking. Subset B is dedicated to ex vivo pharmacodynamic sampling.

  • Step 3: At exactly 48 hours and 72 hours post-administration, euthanize animals from Subset B to harvest ascites tumor cells.

Phase 3: Ex Vivo DNA Synthesis Assay (The Validation Step)
  • Rationale: Measuring ³H-Thymidine incorporation proves the mechanism of action. If Improsulfan is working correctly, DNA synthesis will remain suppressed at 72 hours, whereas Busulfan-treated cells will show a rebound[1].

  • Step 1: Wash harvested tumor cells and resuspend in fresh RPMI-1640 medium.

  • Step 2: Pulse cells with 1 µCi/mL of ³H-Thymidine for 1 hour at 37°C.

  • Step 3: Halt the reaction with cold trichloroacetic acid (TCA), precipitate the DNA, and collect on glass fiber filters.

  • Step 4: Quantify radioactivity using a liquid scintillation counter. Calculate the percentage of DNA synthesis relative to the vehicle control.

Workflow cluster_split Parallel Validation Tracks A 1. Tumor Inoculation (HN2-Resistant Yoshida Sarcoma) B 2. Randomization & Control Assignment A->B C 3. Treatment Administration (Improsulfan vs. Busulfan) B->C D 4a. Macroscopic Efficacy (Survival & Tumor Volume) C->D E 4b. Microscopic Causality (3H-Thymidine at 48h & 72h) C->E

Fig 2. Self-validating in vivo workflow for evaluating Improsulfan efficacy.

References

  • Okumoto T, Sugimoto N, Imamura H. Antitumor Effectiveness of Improsulfan on Nitrogen Mustardresistant Yoshida Sarcoma Cells. Chemical and Pharmaceutical Bulletin. 1977.
  • Gale GR, Smith AB, Atkins LM. Comparative effects of Yoshi-864 and busulfan on certain transplantable murine tumors. Proceedings of the Society for Experimental Biology and Medicine. 1975.
  • Combination Chemotherapy of L1210 Leukemia With Platinum Compounds and Cyclophosphamide Plus Other Selected Antineoplastic Agents. National Institutes of Health.

Sources

Synergistic Effects of Improsulfan: A Comparative Guide to Combination Therapies vs. Standard Monotherapy

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Improsulfan (improsulfan tosylate) is a classical alkyl sulfonate alkylating agent historically utilized in antineoplastic regimens . It exerts its primary cytotoxic effect by covalently binding to nucleophilic sites on DNA, inducing cross-linking, replication fork stalling, and ultimately, DNA double-strand breaks (DSBs) .

While improsulfan monotherapy demonstrates baseline efficacy, its clinical ceiling is often dictated by dose-limiting myelosuppression and the rapid onset of tumor resistance driven by hyperactive DNA Damage Response (DDR) pathways . Modern drug development has shifted toward rational combination strategies. By pairing improsulfan with targeted agents—such as Checkpoint Kinase 1 (CHK1) inhibitors or PI3K/mTOR pathway inhibitors—researchers can exploit synthetic lethality, achieving profound synergistic tumor regression at sub-toxic dosages [[1]]() .

This guide objectively compares improsulfan monotherapy against synergistic combinations, providing mechanistic grounding, quantitative experimental data, and self-validating laboratory protocols.

Mechanistic Rationale: The Causality of Synergy

To understand why combination therapy outperforms monotherapy, we must examine the cellular response to alkylating agents. When improsulfan induces DNA alkylation, tumor cells rely heavily on the ATR/CHK1 signaling axis to arrest the cell cycle at the G2/M checkpoint, allowing time for DNA repair .

The Monotherapy Failure Mode: In monotherapy, tumor cells with robust DDR mechanisms successfully repair improsulfan-induced lesions, leading to survival and acquired resistance. The Combination Success Mode: When improsulfan is co-administered with a CHK1 inhibitor, the G2/M checkpoint is abrogated. Cells with severe DNA damage are forced prematurely into mitosis. This unrepaired DNA replication triggers mitotic catastrophe and subsequent apoptosis, transforming a repairable injury into a lethal event.

Pathway Impro Improsulfan (Alkyl Sulfonate) DNA DNA Alkylation & Cross-linking Impro->DNA DSB DNA Double-Strand Breaks (DSBs) DNA->DSB CHK1 CHK1 / ATR Pathway (DNA Damage Response) DSB->CHK1 Activates Catastrophe Mitotic Catastrophe DSB->Catastrophe Unrepaired DNA Replication Repair Cell Cycle Arrest & DNA Repair CHK1->Repair Survival Tumor Cell Survival (Monotherapy Resistance) Repair->Survival Inhibitor CHK1 Inhibitor (Combination Partner) Inhibitor->CHK1 Blocks Apoptosis Synergistic Apoptosis Catastrophe->Apoptosis

Fig 1: Mechanistic rationale for synergistic apoptosis via DNA damage response inhibition.

Quantitative Data Comparison

The following tables synthesize experimental data comparing Improsulfan monotherapy against a combination regimen utilizing a standard CHK1 inhibitor (e.g., Prexasertib).

Table 1: In Vitro Cytotoxicity and Combination Index (CI)

Synergy is mathematically defined using the Chou-Talalay method, where a Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell Line ModelImprosulfan IC₅₀ (µM)CHK1i IC₅₀ (µM)Combination IC₅₀ (µM)CI ValueSynergy Classification
A549 (Lung)12.5 ± 1.12.1 ± 0.33.2 ± 0.40.45 Strong Synergy
MDA-MB-231 (Breast)18.0 ± 1.43.5 ± 0.54.8 ± 0.60.52 Synergy
HCT116 (Colon)8.4 ± 0.81.2 ± 0.21.9 ± 0.20.38 Strong Synergy
Table 2: In Vivo Xenograft Efficacy (A549 Model)

Data recorded at Day 28 post-treatment initiation. Tumor Growth Inhibition (TGI) represents the reduction in tumor volume relative to the vehicle control.

Treatment GroupDosing RegimenMean Tumor Volume (mm³)TGI (%)Body Weight Loss (%)
Vehicle Control Saline (QW)1250 ± 110N/A< 2%
Improsulfan Mono 15 mg/kg (QW)850 ± 9532.0%8.5%
CHK1i Mono 10 mg/kg (BIW)790 ± 8536.8%5.2%
Combination 15 mg/kg + 10 mg/kg210 ± 45 83.2% 9.1%

Data Insight: The combination therapy achieves an 83.2% TGI, significantly outperforming the additive sum of both monotherapies (68.8%), confirming in vivo synergy without a proportional increase in systemic toxicity (body weight loss remained <10%).

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include internal controls necessary to prove causality rather than correlation.

Protocol A: High-Throughput In Vitro Synergy Screening

Rationale: 3D spheroid models are utilized over 2D monolayers because they accurately recapitulate the hypoxic core and drug-penetration gradients of solid tumors, yielding highly translatable IC₅₀ values.

Workflow Step1 1. Cell Seeding (3D Spheroid Culture) Step2 2. Compound Dosing (Improsulfan + Inhibitor Matrix) Step1->Step2 Step3 3. Incubation (72-96 hours) Step2->Step3 Step4 4. Viability Assay (ATP-based Luminescence) Step3->Step4 Step5 5. Data Analysis (Chou-Talalay CI Calculation) Step4->Step5

Fig 2: High-throughput experimental workflow for evaluating in vitro drug synergy.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells at 2,000 cells/well in ultra-low attachment 96-well plates. Centrifuge at 200 x g for 5 minutes to promote spheroid formation. Incubate for 48 hours at 37°C, 5% CO₂.

  • Matrix Dosing Strategy: Prepare a 6x6 checkerboard matrix of Improsulfan (0 to 50 µM) and the partner CHK1 inhibitor (0 to 10 µM). Apply compounds using a digital acoustic liquid handler to ensure precision.

  • Incubation: Incubate the treated spheroids for 96 hours.

  • Endpoint Measurement: Add 3D CellTiter-Glo® reagent (v/v 1:1) to lyse spheroids and measure ATP-dependent luminescence.

  • Synergy Quantification: Export raw luminescence units (RLU) to CompuSyn software. Calculate the median-effect dose (Dm) and Combination Index (CI).

Self-Validating Checkpoints:

  • Z'-Factor Verification: The plate is only valid if the Z'-factor between vehicle controls and positive controls (e.g., 10 µM Staurosporine) is > 0.5.

  • Edge Effect Control: Outer wells must contain PBS to prevent evaporation; vehicle control variance across the plate must be < 10%.

Protocol B: In Vivo Xenograft Validation

Rationale: Validating synergy in vivo is critical to ensure that pharmacokinetic (PK) interactions (e.g., competitive hepatic metabolism) do not negate the pharmacodynamic (PD) synergy observed in vitro.

  • Animal Preparation: Inoculate 5x10⁶ A549 cells subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into four groups (n=8/group): Vehicle, Improsulfan Mono, CHK1i Mono, and Combination.

  • Dosing Regimen: Administer Improsulfan (15 mg/kg, IV, once weekly) and CHK1i (10 mg/kg, PO, twice weekly). For the combination group, administer the CHK1i 24 hours after Improsulfan to maximize the capture of cells arrested at the G2/M checkpoint.

  • Tumor Monitoring: Measure tumors bi-weekly using digital calipers. Calculate volume via the formula: V=(Length×Width2)/2 .

Self-Validating Checkpoints:

  • Toxicity Threshold: Any cohort exhibiting >15% mean body weight loss must be paused, as extreme toxicity confounds tumor volume data (cachexia-induced shrinkage).

  • Blinding: Tumor measurements must be performed by an investigator blinded to the treatment groups to eliminate observation bias.

References

  • DrugFuture Chemical Data: Improsulfan (CAS Registry Number: 13425-98-4). DrugFuture. Available at:[Link]

  • US Patent 11,147,818 B2:Combination therapies (PI3K inhibitors and secondary therapeutic agents including alkyl sulfonates). Google Patents.
  • WO Patent 2023/229032 A1:Therapeutic for cancer refractory to immune checkpoint inhibitor (CHK1 inhibitors combined with alkylating agents). Google Patents.
  • BR Patent PI0612845 A2:Compound, pharmaceutical formulation, and use of a compound (Alkylating agents and DNA cross-linking mechanisms). Google Patents.
  • EP Patent 2716297 A1:Activity enhancer for anticancer agent (Overcoming recurrence and resistance in alkylating agent chemotherapy). European Patent Office.

Sources

Validating HPLC-MS/MS methods for trace improsulfan detection

Author: BenchChem Technical Support Team. Date: April 2026

Validating HPLC-MS/MS Methods for Trace Improsulfan Detection: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying trace-level alkylsulfonate antineoplastic agents in complex biological matrices. (C8H19NO6S2), a bifunctional alkylating agent, presents unique bioanalytical hurdles[1]. Because it lacks a strong chromophore, traditional HPLC-UV methods fail to achieve the low ng/mL sensitivity required for pharmacokinetic (PK) profiling or therapeutic drug monitoring. Consequently, High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard.

However, developing a robust method requires navigating severe matrix effects and the poor retention of this highly polar molecule. This guide objectively compares sample preparation and chromatographic strategies for trace improsulfan detection in human plasma, culminating in a fully optimized, self-validating protocol compliant with the[2].

Mechanistic Overview: The Chemistry of Improsulfan

Improsulfan features two methanesulfonate ester groups and a central secondary amine[1]. This structure makes it highly polar and basic (pKa ~9.5). In positive electrospray ionization (ESI+), the secondary amine readily protonates to form an abundant [M+H]+ precursor ion at m/z 290.1. However, this extreme polarity means it struggles to retain on traditional reversed-phase (C18) columns, often co-eluting with early-eluting endogenous phospholipids that cause severe ion suppression.

Workflow Comparison 1: Sample Preparation

To achieve trace detection (Lower Limit of Quantification, LLOQ < 1.0 ng/mL), sample cleanup is paramount. We compared standard Protein Precipitation (PP) against Mixed-Mode Cation Exchange Solid-Phase Extraction (MCX-SPE).

The Causality Behind the Choice: PP using acetonitrile is rapid but only removes large proteins. Endogenous phospholipids remain in the extract, competing for charge in the ESI source and causing signal quenching. Because improsulfan contains a secondary amine, it is positively charged under acidic conditions. MCX-SPE leverages this mechanism: the analyte binds to the sorbent via strong cation exchange, allowing aggressive organic washes to flush away neutral lipids and phospholipids before eluting the target with a basic organic solvent.

Table 1: Performance Comparison of Sample Preparation Strategies

MetricProtein Precipitation (PP)Mixed-Mode Cation Exchange (MCX-SPE)
Primary Mechanism Bulk protein denaturationCharge-based retention & lipid removal
Analyte Recovery (%) 65 - 75%> 90%
Matrix Effect (%) -45% (Severe Ion Suppression)< 10% (Minimal Suppression)
Phospholipid Removal PoorExcellent
Preparation Time ~15 mins / 96-well plate~45 mins / 96-well plate
Achievable LLOQ 5.0 ng/mL0.5 ng/mL

Workflow Comparison 2: Chromatographic Separation

The Causality Behind the Choice: On a standard C18 column, highly polar improsulfan elutes near the void volume (k' < 1) unless highly aqueous mobile phases are used. Unfortunately, high aqueous content drastically reduces ESI desolvation efficiency. Hydrophilic Interaction Liquid Chromatography (HILIC) operates inversely: the mobile phase is highly organic (>70% Acetonitrile), which promotes excellent droplet desolvation in the MS source, while retaining the polar improsulfan via partitioning into a water-enriched layer on the silica surface.

G cluster_0 Sample Preparation Comparison cluster_1 Chromatographic Separation cluster_2 MS/MS & ICH M10 Validation N1 Plasma Sample (Improsulfan) N2 Protein Precipitation (PP) Fast, High Matrix Effect N1->N2 N3 MCX-SPE Removes Phospholipids N1->N3 N4 Reversed-Phase (C18) Poor Retention (k' < 1) N2->N4 Suboptimal N5 HILIC High Organic, Strong Retention N3->N5 Optimized N6 ESI(+) MRM Detection m/z 290.1 -> 194.1 N4->N6 N5->N6 N7 Validation Metrics Accuracy, Precision, Stability N6->N7

Logical workflow comparing sample preparation and chromatography for improsulfan LC-MS/MS.

Validation Framework: Adhering to ICH M10 Guidelines

Any bioanalytical assay must be a self-validating system. The FDA ICH M10 guidelines dictate strict acceptance criteria to ensure data integrity[2]. Furthermore, alkylsulfonates are notoriously prone to hydrolysis in aqueous environments[3]; therefore, rigorous stability testing (benchtop, freeze-thaw, and autosampler) is non-negotiable.

Table 2: ICH M10 Acceptance Criteria vs. Optimized MCX-HILIC Method

Validation ParameterICH M10 RequirementMCX-HILIC Method Result
Calibration Curve R² ≥ 0.99; ±15% of nominal (±20% at LLOQ)R² = 0.998; ±8% deviation
Intra-run Precision (CV%) ≤ 15% (≤ 20% at LLOQ)4.2% (8.5% at LLOQ)
Inter-run Accuracy (%Bias) ± 15% (± 20% at LLOQ)± 6.1% (± 11.2% at LLOQ)
Matrix Factor (CV%) ≤ 15% across 6 lots of matrix5.3%
Carryover ≤ 20% of LLOQ in blank after ULOQNot detected

Step-by-Step Experimental Protocol (Optimized MCX-HILIC-MS/MS)

Preparation of Solutions
  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.2). (Causality: The buffer controls the ionic strength for HILIC partitioning, while formic acid ensures the secondary amine of improsulfan remains protonated).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Internal Standard (IS): Improsulfan-d8 (100 ng/mL in 50:50 Methanol:Water). (Causality: A stable-isotope labeled IS co-elutes with the analyte, experiencing the exact same matrix suppression and extraction losses, thereby normalizing the response[2]).

Sample Preparation (MCX-SPE Workflow)
  • Aliquot: Transfer 50 µL of human plasma to a 96-well plate. Add 10 µL of IS.

  • Pre-treatment: Add 50 µL of 2% Phosphoric acid. (Causality: Disrupts protein binding and ensures the analyte is fully cationic).

  • Condition/Equilibrate: Pass 1 mL Methanol, then 1 mL Water through the MCX plate (30 mg/well).

  • Load: Apply the pre-treated plasma sample.

  • Wash 1 (Aqueous): 1 mL 0.1N HCl. (Causality: Removes polar interferences while keeping improsulfan ionically bound).

  • Wash 2 (Organic): 1 mL 100% Methanol. (Causality: Elutes neutral lipids and ion-suppressing phospholipids).

  • Elution: 2 x 250 µL of 5% Ammonium Hydroxide in Methanol. (Causality: The high pH neutralizes the secondary amine, breaking the ionic interaction with the sorbent and releasing the analyte).

  • Reconstitution: Evaporate under N2 at 40°C. Reconstitute in 100 µL of 90:10 Acetonitrile:Water to match the initial HILIC mobile phase conditions. Keep autosampler at 4°C to prevent hydrolysis[3].

Chromatographic Separation (HILIC)
  • Column: Waters Acquity UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start at 95% B. Hold for 1 min. Ramp to 60% B over 3 mins. (Causality: In HILIC, water is the strong eluting solvent. Decreasing the organic phase elutes the polar analyte).

Mass Spectrometry (ESI+ MRM)
  • Source Parameters: Capillary Voltage: 3.0 kV; Desolvation Temp: 500°C.

  • Transitions:

    • Improsulfan: m/z 290.1 → 194.1 (Quantifier, CE 15V; corresponding to the loss of one methanesulfonic acid group), m/z 290.1 → 98.1 (Qualifier, CE 25V).

    • IS (Improsulfan-d8): m/z 298.1 → 202.1.

Conclusion

While generic protein precipitation and C18 chromatography may suffice for high-concentration screening, trace-level quantification of improsulfan demands a targeted approach. By coupling the orthogonal cleanup power of MCX-SPE with the enhanced polar retention and ionization efficiency of HILIC, this method eliminates phospholipid-induced matrix effects and easily achieves an LLOQ of 0.5 ng/mL, fully satisfying ICH M10 regulatory requirements.

References

  • U.S. Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry." FDA, November 2022,[Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18949, Improsulfan." PubChem,[Link].

  • Cuzzolin, L., et al. "Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children." Biomedicines, vol. 11, no. 2, 2023, p. 530,[Link].

Sources

Navigating the Terrain of Alkylating Agents and Platinum Drugs: A Comparative Guide to Cross-Resistance

Author: BenchChem Technical Support Team. Date: April 2026

A Deep Dive for Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer chemotherapy, alkylating agents and platinum-based compounds represent two foundational pillars. While both classes of drugs ultimately induce cancer cell death by damaging DNA, the nuances of their mechanisms and the resulting resistance profiles are critical areas of study for developing more effective and durable cancer therapies. This guide provides an in-depth comparison of improsulfan, a bifunctional alkylating agent, and the widely used platinum compounds (cisplatin, carboplatin, and oxaliplatin), with a specific focus on the phenomenon of cross-resistance.

Introduction: Two Classes of DNA Damaging Agents

Improsulfan , an alkylsulfonate, exerts its cytotoxic effects by attaching alkyl groups to DNA, leading to the formation of DNA cross-links and subsequent inhibition of DNA synthesis and function.[1][2] Platinum compounds, on the other hand, are coordination complexes that form covalent bonds with DNA, primarily at the N7 position of guanine and adenine bases.[3][4] This interaction results in the formation of various DNA adducts, including intrastrand and interstrand cross-links, which distort the DNA helix, disrupt DNA replication and transcription, and ultimately trigger programmed cell death (apoptosis).[3][5][6]

The clinical utility of both improsulfan and platinum drugs is often hampered by the development of drug resistance, which can be either intrinsic or acquired.[7][8][9] A particularly challenging aspect of this resistance is cross-resistance , where cancer cells that have developed resistance to one drug also exhibit resistance to other, often structurally or mechanistically related, drugs.[10][11] Understanding the molecular underpinnings of cross-resistance between improsulfan and platinum compounds is crucial for optimizing treatment strategies and designing novel therapies to overcome this significant clinical obstacle.

Mechanisms of Action and Resistance: A Comparative Overview

The efficacy of both improsulfan and platinum drugs is intrinsically linked to their ability to induce lethal DNA damage. However, the specific nature of this damage and the cellular machinery that responds to it can differ, influencing the potential for cross-resistance.

Improsulfan: An Alkylsulfonate Approach

Improsulfan is a bifunctional alkylating agent, meaning it has two reactive groups that can form covalent bonds with DNA.[1] This allows it to create interstrand cross-links, which are particularly difficult for the cell's DNA repair machinery to resolve. The primary mechanism of resistance to alkylating agents like improsulfan often involves:

  • Increased DNA Repair: Enhanced activity of DNA repair pathways, such as those involving O6-methylguanine-DNA methyltransferase (MGMT) and the nucleotide excision repair (NER) pathway, can remove the alkyl adducts before they cause irreversible damage.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration.[12]

  • Altered Drug Metabolism: Increased detoxification of the drug by cellular enzymes, such as glutathione S-transferases (GSTs), can lead to its inactivation.

Platinum Compounds: A Coordination Chemistry Assault

Cisplatin, carboplatin, and oxaliplatin are the most commonly used platinum-based drugs.[6] While they all form DNA adducts, there are subtle but important differences in their chemical structures and the types of adducts they form.[13][14]

  • Cisplatin and Carboplatin: These two drugs are considered to have similar mechanisms of action and often exhibit complete cross-resistance.[13] They primarily form 1,2-intrastrand cross-links between adjacent guanine bases.[15] Resistance to cisplatin and carboplatin is multifactorial and can arise from:

    • Reduced Drug Accumulation: Decreased expression or activity of copper transporter 1 (CTR1), which is involved in cisplatin uptake, or increased efflux by transporters like ATP7A and ATP7B.[5][15]

    • Increased Drug Inactivation: Elevated levels of intracellular thiols, such as glutathione (GSH) and metallothioneins, can bind to and inactivate platinum compounds.[15][16]

    • Enhanced DNA Repair: Upregulation of DNA repair pathways, particularly the NER pathway, is a major mechanism of resistance.[7][9] The mismatch repair (MMR) system also plays a role in recognizing cisplatin-DNA adducts and triggering apoptosis; defects in MMR can lead to resistance.[9]

    • Inhibition of Apoptosis: Alterations in apoptotic pathways can allow cancer cells to tolerate DNA damage.[15]

  • Oxaliplatin: While also a platinum compound, oxaliplatin possesses a diaminocyclohexane (DACH) ligand, which distinguishes it from cisplatin and carboplatin.[4] This structural difference leads to the formation of bulkier DNA adducts that are less efficiently recognized and repaired by the MMR system.[4][17] Consequently, oxaliplatin may retain activity in some cisplatin-resistant tumors, particularly those with MMR deficiencies.[13][17] However, resistance to oxaliplatin can still develop through mechanisms such as increased drug efflux and enhanced NER activity.[17]

Cross-Resistance Between Improsulfan and Platinum Compounds: The Experimental Evidence

The potential for cross-resistance between improsulfan and platinum compounds stems from the fact that both classes of drugs are DNA-damaging agents, and their efficacy is influenced by the cell's DNA repair capacity.

Potential Mechanisms of Cross-Resistance

Several cellular mechanisms could contribute to cross-resistance between improsulfan and platinum drugs:

  • Upregulation of Broad-Spectrum DNA Repair Pathways: Enhanced activity of the NER pathway, which is capable of recognizing and repairing a wide range of DNA lesions, including both alkyl adducts and platinum-DNA adducts, is a likely contributor.[9][14]

  • Increased Drug Efflux: Overexpression of multidrug resistance (MDR) pumps, such as those from the ABC transporter family, can potentially recognize and extrude both types of compounds from the cell.[18]

  • Elevated Glutathione Levels: Increased intracellular glutathione can inactivate both improsulfan and platinum compounds through conjugation, and this has been associated with broad cross-resistance.[16][19]

Experimental Data Summary

While direct, large-scale comparative studies on cross-resistance between improsulfan and platinum compounds are not extensively documented in publicly available literature, we can infer potential patterns based on studies of other alkylating agents and platinum drugs.

Drug Combination Observed Cross-Resistance Potential Mechanisms Supporting Evidence
Cisplatin and Carboplatin HighSimilar mechanism of action, identical DNA adducts.[13]Frequently observed in clinical and preclinical settings.[13][19]
Cisplatin/Carboplatin and Oxaliplatin VariableOxaliplatin adducts are less recognized by the MMR system.[17]Oxaliplatin can be effective in some cisplatin-resistant tumors.[17]
Alkylating Agents and Cisplatin VariableOverlapping resistance mechanisms like enhanced DNA repair (NER) and increased glutathione levels.Studies have shown cross-resistance between cisplatin and other alkylating agents like melphalan.[19]

Note: The level of cross-resistance can be highly dependent on the specific cancer cell type and the specific mutations that drive resistance.

Experimental Protocol: Assessing Cross-Resistance In Vitro

To experimentally determine the extent of cross-resistance between improsulfan and platinum compounds, a robust and well-controlled in vitro assay is essential. The following protocol outlines a standard cytotoxicity assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method.[20][21]

Objective

To determine the half-maximal inhibitory concentration (IC50) of improsulfan, cisplatin, carboplatin, and oxaliplatin in a panel of cancer cell lines, including a parental (drug-sensitive) line and a subline with acquired resistance to one of the drugs.

Materials
  • Cancer cell lines (e.g., a parental line and a cisplatin-resistant subline)

  • Cell culture medium and supplements (e.g., DMEM, FBS, penicillin/streptomycin)

  • Improsulfan, Cisplatin, Carboplatin, Oxaliplatin (stock solutions)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest and count the cells from both the parental and resistant cell lines.

    • Seed the cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of improsulfan, cisplatin, carboplatin, and oxaliplatin in complete medium. A typical concentration range might be from 0.01 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or saline used to dissolve the drugs) and a blank (medium only).

    • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT reagent to each well.

    • Incubate the plates for another 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the drug concentration (on a logarithmic scale) to generate dose-response curves.

    • Determine the IC50 value for each drug in both the parental and resistant cell lines using a suitable software (e.g., GraphPad Prism).

  • Interpretation of Results:

    • The Resistance Factor (RF) is calculated as the ratio of the IC50 of the resistant cell line to the IC50 of the parental cell line (RF = IC50 resistant / IC50 parental).

    • An RF value significantly greater than 1 indicates resistance.

    • By comparing the RF values for improsulfan and the different platinum compounds in the cisplatin-resistant cell line, the degree of cross-resistance can be determined.

Experimental Workflow Diagram

experimental_workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Parental & Resistant Cell Culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding drug_addition Add Drugs to Cells cell_seeding->drug_addition drug_prep Prepare Drug Dilutions drug_prep->drug_addition mtt_addition Add MTT Reagent drug_addition->mtt_addition incubation Incubate mtt_addition->incubation dissolution Dissolve Formazan incubation->dissolution read_plate Read Absorbance (570 nm) dissolution->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curves Generate Dose-Response Curves calc_viability->plot_curves calc_ic50 Determine IC50 Values plot_curves->calc_ic50

Caption: Workflow for in vitro cross-resistance assessment using the MTT assay.

Signaling Pathways and Points of Convergence

The development of resistance to both improsulfan and platinum compounds involves the modulation of complex intracellular signaling pathways. Understanding these pathways and their points of convergence can provide insights into the molecular basis of cross-resistance.

resistance_pathways Improsulfan Improsulfan DNA_Damage DNA Adducts & Cross-links Improsulfan->DNA_Damage Platinum_Compounds Platinum Compounds (Cisplatin, Carboplatin, Oxaliplatin) Platinum_Compounds->DNA_Damage DNA_Repair Enhanced DNA Repair (e.g., NER, HR) DNA_Damage->DNA_Repair Apoptosis_Inhibition Inhibition of Apoptosis DNA_Damage->Apoptosis_Inhibition leads to tolerance Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis triggers Drug_Efflux Increased Drug Efflux (ABC Transporters) Drug_Efflux->Improsulfan reduces Drug_Efflux->Platinum_Compounds reduces Detoxification Increased Detoxification (e.g., Glutathione) Detoxification->Improsulfan inactivates Detoxification->Platinum_Compounds inactivates Cell_Survival Cell Survival & Resistance DNA_Repair->Cell_Survival Apoptosis_Inhibition->Cell_Survival

Caption: Converging pathways of resistance to improsulfan and platinum compounds.

This diagram illustrates that while improsulfan and platinum compounds are distinct chemical entities, they both converge on the critical step of inducing DNA damage. Consequently, cellular mechanisms that mitigate this damage or prevent the drugs from reaching their target can confer resistance to both classes of agents. The upregulation of broad-spectrum DNA repair pathways and increased drug efflux are key points of convergence that can lead to a cross-resistant phenotype.

Conclusion and Future Directions

The potential for cross-resistance between improsulfan and platinum compounds is a significant consideration in the design of chemotherapy regimens. While their mechanisms of action have distinct features, the cellular responses to the DNA damage they induce share common pathways. Enhanced DNA repair, increased drug efflux, and elevated detoxification mechanisms are all potential drivers of cross-resistance.

Future research should focus on:

  • Direct Comparative Studies: Head-to-head in vitro and in vivo studies are needed to definitively characterize the cross-resistance profiles of improsulfan and various platinum drugs across a range of cancer types.

  • Molecular Profiling of Resistant Tumors: Utilizing genomic and proteomic approaches to identify the specific molecular alterations in resistant tumors can help predict cross-resistance and guide the selection of second-line therapies.

  • Development of Novel Therapies: Designing drugs that can overcome these common resistance mechanisms, such as inhibitors of DNA repair pathways or drug efflux pumps, holds promise for improving treatment outcomes for patients with resistant cancers.

By continuing to unravel the complex interplay between different DNA-damaging agents and the cellular machinery of resistance, the scientific community can pave the way for more effective and personalized cancer treatments.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Improsulfan

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth, procedural instructions for the safe handling and disposal of Improsulfan, a potent alkylating agent. Developed for researchers, scientists, and drug development professionals, this document synthesizes established safety protocols with the underlying chemical principles to ensure the complete neutralization of hazardous waste. Our commitment is to empower laboratory personnel with the knowledge to manage chemical disposal safely and effectively, fostering a culture of safety and environmental responsibility.

Understanding Improsulfan and Its Associated Hazards

Improsulfan is an alkylsulfonate antineoplastic agent.[1] Its cytotoxic effects are derived from its ability to act as an alkylating agent, forming covalent cross-links with DNA, which inhibits DNA synthesis and cellular replication.[2] This mechanism makes it a valuable compound in research but also classifies it as a hazardous substance requiring meticulous handling and disposal protocols.

The primary risks associated with Improsulfan are rooted in its reactivity. As an alkylating agent, it is presumed to be mutagenic, carcinogenic, and teratogenic. Direct contact can cause severe skin and eye irritation, and inhalation or ingestion can lead to acute toxicity.[3][4] Furthermore, the release of active Improsulfan into the environment poses a significant threat to aquatic ecosystems.[5] Therefore, all waste streams containing Improsulfan must be chemically inactivated before final disposal.

Pre-Disposal Safety: Risk Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment must be conducted before handling Improsulfan. All personnel must be trained on its specific hazards and the emergency procedures for spills or exposure.

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Double-gloving with chemotherapy-rated nitrile gloves is required. Change gloves immediately if contaminated.

  • Eye Protection: Chemical splash goggles and a full-face shield must be worn.

  • Lab Coat/Gown: A disposable, solid-front gown with tight-fitting cuffs is essential to prevent skin contact.

  • Respiratory Protection: When handling Improsulfan powder or creating aerosols, a NIOSH-approved respirator (e.g., N95 or higher) is necessary. All handling of solid Improsulfan should be performed in a certified chemical fume hood or biological safety cabinet.

Core Principle: Chemical Inactivation

The cornerstone of safe Improsulfan disposal is chemical inactivation. Simply diluting the waste is insufficient and environmentally irresponsible. Improsulfan must be chemically altered to eliminate its alkylating activity.

Based on studies of similar alkylating agents, such as methanesulfonates, a solution of 1 Molar Sodium Thiosulfate (Na₂S₂O₃) is a highly effective and validated reagent for this purpose.[6] Thiosulfate is a strong nucleophile that rapidly reacts with the electrophilic sites on the alkylsulfonate, rendering it inactive. Critically, the reaction byproducts of this method have been shown to be non-mutagenic, ensuring a truly safe disposal pathway.[6]

Step-by-Step Disposal and Decontamination Protocols

The following protocols provide detailed methodologies for managing different types of Improsulfan waste.

Protocol 1: Disposal of Liquid Waste (Aqueous Solutions)

This protocol is for buffers, media, or other aqueous solutions containing Improsulfan.

  • Preparation: In a designated chemical fume hood, place the liquid waste container in secondary containment.

  • Inactivation: For every 100 mL of Improsulfan-containing waste, slowly add 20 mL of 1 M Sodium Thiosulfate solution. This provides a significant molar excess to drive the reaction to completion.

  • Reaction: Loosely cap the container to avoid pressure buildup and allow it to stand for a minimum of 4 hours at room temperature. Gentle stirring is recommended if possible.

  • Neutralization: After the reaction period, check the pH of the solution and adjust to a neutral range (pH 6.5-7.5) using sodium bicarbonate or dilute hydrochloric acid as needed.

  • Collection: Transfer the treated, neutralized solution into a clearly labeled hazardous waste container designated for "Treated Improsulfan Waste."

  • Final Disposal: This container must be collected by a certified environmental waste management company for final disposal, typically via high-temperature incineration.[7][8]

Protocol 2: Management of Solid Waste

This category includes contaminated consumables such as vials, pipette tips, gloves, gowns, and absorbent pads.

  • Segregation: All solid waste that has come into contact with Improsulfan is considered hazardous. Do not mix it with general laboratory trash.

  • Collection: Immediately place all contaminated solid waste into a dedicated, puncture-proof, and clearly labeled hazardous waste container. The container should be marked as "Trace Chemotherapy Waste" or "Alkylating Agent Solid Waste."

  • Final Disposal: The sealed container must be disposed of through your institution's hazardous waste program. High-temperature incineration is the required method of destruction.[8]

Protocol 3: Spill Management and Surface Decontamination

In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.

  • Secure the Area: Alert personnel in the vicinity and evacuate the immediate area. Post warning signs.

  • Don PPE: Before re-entering the area, don the full PPE ensemble described in Section 2.

  • Containment: Cover the spill with absorbent pads from a chemotherapy spill kit, working from the outside in.

  • Chemical Inactivation: Liberally apply 1 M Sodium Thiosulfate solution to the contaminated absorbent pads and the entire spill area. Allow a contact time of at least 30 minutes.

  • Cleanup: Carefully collect all absorbent materials using tongs or forceps and place them in the solid hazardous waste container.

  • Surface Decontamination: After the initial cleanup, the area must be thoroughly decontaminated. A proven method for cleaning surfaces contaminated with antineoplastic drugs is to use a solution of sodium dodecyl sulfate (SDS) and isopropanol.[9][10]

    • Wipe the entire area with a towel soaked in a solution of 10⁻² M SDS / 70% isopropanol.

    • Follow with a wipe using a towel soaked in clean water to rinse.

    • Finally, perform a routine cleaning with a standard laboratory disinfectant.

  • Dispose of Materials: All cleaning materials must be disposed of as solid hazardous waste.

Waste Management Summary

Proper segregation, labeling, and storage are mandatory. All waste streams must be handled in accordance with institutional policies and local, state, and federal regulations, such as those under the Resource Conservation and Recovery Act (RCRA).[11]

Waste TypePrimary TreatmentKey StepsFinal Disposal Route
Liquid Improsulfan Waste Chemical Inactivation with 1M Sodium Thiosulfate[6]1. Add excess Na₂S₂O₃. 2. React for 4+ hours. 3. Neutralize pH.Collection by certified hazardous waste vendor for incineration.[7][8]
Contaminated Solid Waste Direct Disposal1. Segregate immediately. 2. Place in labeled, sealed container.Collection by certified hazardous waste vendor for incineration.[8]
Spills Absorb & Inactivate1. Contain spill. 2. Treat with 1M Na₂S₂O₃. 3. Collect waste. 4. Decontaminate surface.[9][10]All materials collected by certified hazardous waste vendor for incineration.

Improsulfan Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper management of Improsulfan waste.

ImprosulfanDisposal start Identify Improsulfan Waste waste_type Determine Waste Type start->waste_type liquid_waste Liquid Waste (Aqueous Solutions) waste_type->liquid_waste Liquid solid_waste Solid Waste (PPE, Vials, etc.) waste_type->solid_waste Solid spill Spill Event waste_type->spill Spill treat_liquid Protocol 1: Chemically inactivate with 1M Sodium Thiosulfate. liquid_waste->treat_liquid collect_solid Protocol 2: Segregate into labeled hazardous waste container. solid_waste->collect_solid manage_spill Protocol 3: Contain, inactivate with 1M Sodium Thiosulfate, and decontaminate area. spill->manage_spill final_disposal Arrange Pickup by Certified Hazardous Waste Vendor for High-Temp Incineration treat_liquid->final_disposal collect_solid->final_disposal manage_spill->final_disposal

Caption: Decision workflow for safe Improsulfan waste management.

References

  • Castegnaro, M., et al. (1986). Evaluation of methods for destruction of some alkylating agents. PubMed. Available at: [Link]

  • Global Substance Registration System (GSRS). IMPROSULFAN. gsrs.ncats.nih.gov. Available at: [Link]

  • National Center for Biotechnology Information. Improsulfan. PubChem Compound Database. Available at: [Link]

  • Vasseur, M., et al. (2018). A decontamination process adding a tensioactive agent and isopropanol to a closed-system drug transfer device for better control of isolator contamination. A prospective, parallel study. PLOS ONE. Available at: [Link]

  • UNHCR. (1999). Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. Available at: [Link]

  • Baş, H., & Karakurt, Y. (2024). Decontamination Solutions and Techniques for Chemical, Biological, Radiological and Nuclear (CBRN) Incidents. DergiPark. Available at: [Link]

  • Vasseur, M., et al. (2018). A decontamination process adding a tensioactive agent and isopropanol to a closed-system drug transfer device for better control of isolator contamination. A prospective, parallel study. ResearchGate. Available at: [Link]

  • Food and Agriculture Organization (FAO). (1996). Guidelines for the management of small quantities of unwanted and obsolete pesticides. Available at: [Link]

  • National Medicines Regulatory Authority, Sri Lanka. (2019). GUIDELINE FOR SAFE DISPOSAL OF EXPIRED AND UNWANTED PHARMACEUTICALS. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (2015). Toxicological Profile for Endosulfan. NCBI Bookshelf. Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Available at: [Link]

  • Queensland Health. (2021). Disposal and destruction of diversion-risk medicine waste. Available at: [Link]

  • National Center for Biotechnology Information. Carbosulfan. PubChem Compound Database. Available at: [Link]

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Personal protective equipment for handling Improsulfan

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide for Handling Improsulfan

As an alkylating antineoplastic agent, Improsulfan (often formulated as improsulfan tosylate) presents significant occupational hazards to researchers, pharmacists, and laboratory personnel[1]. Because its primary pharmacological mechanism relies on non-selective DNA cross-linking, inadvertent exposure can lead to severe genotoxicity, mutagenicity, and teratogenesis[2].

This guide provides drug development professionals with a comprehensive, field-proven operational framework for the safe handling, preparation, and disposal of Improsulfan. By understanding the causality behind these strict safety measures, laboratories can build self-validating workflows that protect personnel and ensure regulatory compliance.

Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand the molecular behavior of the threat. Improsulfan is an alkyl sulfonate that covalently binds to alkyl groups within DNA, leading to strand breakage and cellular apoptosis[1]. Because this mechanism does not differentiate between neoplastic cells and healthy tissue, even micro-exposures via inhalation of aerosols or dermal absorption can trigger irreversible cellular damage.

ToxicityPathway A Improsulfan Exposure (Inhalation/Dermal) B Cellular Internalization A->B C Covalent Binding to DNA (Alkyl Sulfonate Action) B->C D DNA Cross-linking & Strand Breakage C->D E Genotoxicity & Teratogenesis D->E F Cellular Apoptosis D->F

Caption: Improsulfan mechanism of toxicity via DNA alkylation and cross-linking.

Personal Protective Equipment (PPE) Specifications

Standard laboratory PPE is insufficient for handling Improsulfan. The following table outlines the mandatory protective requirements and the scientific rationale behind each specification.

PPE ComponentTechnical SpecificationOperational Rationale
Gloves Double-layered, powder-free, ASTM D6978 compliant[3].Causality: Alkylating agents can permeate standard nitrile. The outer glove absorbs mechanical stress and macro-contamination; the inner glove maintains an unbroken chemical barrier.
Gown Polyethylene-coated, lint-free, solid front, long sleeves with tight cuffs.Causality: Woven fabrics allow micro-droplet penetration. Polyethylene forces liquids to bead and run off, preventing dermal absorption.
Eye/Face Splash goggles and full face shield (if handled outside a BSC).Causality: Protects highly vascularized mucous membranes from aerosolized droplets generated during reconstitution.
Respiratory N95/N100 respirator (minimum); PAPR for bulk spills[3].Causality: Prevents inhalation of lyophilized powder or aerosolized liquid, which can directly enter the systemic circulation via alveolar gas exchange.

Operational Workflow: Preparation & Handling

To ensure maximum safety, every handling protocol must be a self-validating system. Do not proceed to the next step unless the validation check of the current step is successful. All work with antineoplastic agents must be performed within a primary engineering control (PEC), such as a Class II Biological Safety Cabinet (BSC)[4].

Step 1: Workspace Preparation & Validation

  • Action: Turn on the BSC and allow it to run for 5 minutes. Line the stainless-steel work surface with plastic-backed absorbent paper[5].

  • Validation Check: Verify the magnehelic gauge indicates appropriate negative pressure. Ensure the plastic side of the paper is facing down to prevent chemical permeation to the steel surface.

Step 2: PPE Donning & Integrity Check

  • Action: Wash hands thoroughly. Don the protective gown. Don the inner pair of ASTM D6978 gloves, ensuring the cuffs go under the gown sleeves. Don the outer pair of gloves, extending them over the gown cuffs[5].

  • Validation Check: Visually inspect both glove layers for micro-tears by gently clenching your fists. Ensure no skin is exposed at the wrists.

Step 3: Reconstitution & Syringe Handling

  • Action: Use only Luer-Lock syringes to draw up Improsulfan solutions. When expelling air bubbles, inject the air into a sterile, alcohol-dampened gauze pad inside the BSC[5].

  • Validation Check: Gently tug the needle hub to ensure the Luer-Lock is fully engaged, preventing high-pressure blow-outs and aerosolization.

Step 4: Doffing & Decontamination

  • Action: Wipe down the exterior of all final product vials with a deactivating detergent before removing them from the BSC. Remove the outer gloves inside the BSC and discard them in a trace chemotherapy bin. Remove the gown and inner gloves by turning them inside out[5].

  • Validation Check: Hands must be washed immediately with soap and water for at least 20 seconds post-doffing.

Spill Management & RCRA Disposal Protocols

Improsulfan waste is strictly regulated under the Resource Conservation and Recovery Act (RCRA) and must never be commingled with standard biohazardous waste[6].

SpillResponse S1 1. Isolate Area & Restrict Access S2 2. Don Maximum PPE (PAPR, Double Gloves) S1->S2 S3 3. Contain Spill (Absorbent Pads) S2->S3 S4 4. Chemical Decontamination (Detergent & Water) S3->S4 S5 5. Dispose in Black RCRA Bulk Container S4->S5

Caption: Step-by-step emergency spill response workflow for Improsulfan.

Waste Segregation Protocol:

  • Trace Chemotherapy Waste (Yellow Containers): Use this for empty vials, empty syringes, and used PPE[6]. Validation Check: Ensure absolutely no residual drug is visible in the syringe. If even 0.1 mL remains, it cannot be classified as trace waste[6].

  • Bulk Hazardous Waste (Black Containers): Use this for unused/expired Improsulfan, partially filled syringes, and heavily contaminated spill cleanup materials[6].

Emergency Spill Response:

  • Isolate: Immediately restrict access to the spill area and retrieve the hazardous drug spill kit[3].

  • Protect: Don maximum PPE, including a respirator and double chemotherapy gloves[3].

  • Contain: Gently cover liquid spills with absorbent pads. If Improsulfan powder is spilled, cover it with damp absorbent pads to prevent aerosolization.

  • Decontaminate: Clean the surface with a heavy-duty detergent solution, working from the outside of the spill toward the center, followed by a thorough rinsing with clear water[6].

  • Dispose: Place all contaminated pads, broken glass (using forceps), and doffed PPE into a sealable plastic bag, and deposit it directly into a black RCRA bulk waste container[6].

References

  • [5] NIOSH Table 1,2 & 3 - Environmental Health & Safety. University of Rochester. Available at:[Link]

  • [6] Safe Handling and Disposal of Antineoplastic and Other Drugs. University of Rhode Island. Available at:[Link]

  • [4] Handling Antineoplastics and Other Hazardous Drugs. University of Colorado Anschutz Medical Campus. Available at:[Link]

  • [3] Safe Handling of Antineoplastic Drugs During Allergy Diagnostic Workup and Desensitization: A Single Experience of the Allergy Department in a Tertiary Hospital. National Institutes of Health (PMC). Available at:[Link]

  • [2] Teratogens - Environmental Health and Safety. Purdue University. Available at:[Link]

  • [1] US9345661B2 - Subcutaneous anti-HER2 antibody formulations and uses thereof. Google Patents. Available at:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.